molecular formula C8H9N5O B2691720 4-(1H-1,2,3,4-tetrazol-5-ylmethoxy)aniline CAS No. 575474-47-4

4-(1H-1,2,3,4-tetrazol-5-ylmethoxy)aniline

Cat. No.: B2691720
CAS No.: 575474-47-4
M. Wt: 191.194
InChI Key: YAVHXIHLIWRSMC-UHFFFAOYSA-N
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Description

4-(1H-1,2,3,4-tetrazol-5-ylmethoxy)aniline is a useful research compound. Its molecular formula is C8H9N5O and its molecular weight is 191.194. The purity is usually 95%.
BenchChem offers high-quality 4-(1H-1,2,3,4-tetrazol-5-ylmethoxy)aniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(1H-1,2,3,4-tetrazol-5-ylmethoxy)aniline including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(2H-tetrazol-5-ylmethoxy)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N5O/c9-6-1-3-7(4-2-6)14-5-8-10-12-13-11-8/h1-4H,5,9H2,(H,10,11,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAVHXIHLIWRSMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N)OCC2=NNN=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to 4-(1H-1,2,3,4-tetrazol-5-ylmethoxy)aniline: Synthesis, Properties, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of 4-(1H-1,2,3,4-tetrazol-5-ylmethoxy)aniline, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The tetrazole moiety, a well-established bioisostere for the carboxylic acid group, imparts favorable pharmacokinetic properties and metabolic stability to drug candidates.[1][2][3] This guide details a strategic synthetic pathway to the title compound, outlines its predicted physicochemical and spectroscopic properties, and explores its potential as a versatile building block for the development of novel therapeutic agents. The content is tailored for researchers, scientists, and professionals in the field of drug discovery, offering both theoretical insights and practical methodologies.

Introduction: The Significance of the Tetrazole Scaffold in Drug Discovery

The tetrazole ring system is a prominent pharmacophore in modern medicinal chemistry. Its unique electronic and structural properties allow it to act as a metabolically stable substitute for a carboxylic acid group, enhancing a molecule's lipophilicity and ability to cross biological membranes.[1][2][3] This bioisosteric replacement has been successfully employed in a range of approved drugs, highlighting the therapeutic potential of tetrazole-containing compounds. These compounds have demonstrated a wide spectrum of biological activities, including antimicrobial, antifungal, anticancer, analgesic, anti-inflammatory, and antihypertensive effects.[4][5] The aniline substructure, also prevalent in many pharmaceuticals, provides a key site for further chemical modification, enabling the exploration of structure-activity relationships. The strategic combination of a tetrazole ring and an aniline core, connected via a methoxy linker as in 4-(1H-1,2,3,4-tetrazol-5-ylmethoxy)aniline, presents a compelling scaffold for the design of novel drug candidates with potentially enhanced efficacy and favorable ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles.

Chemical Structure and Properties

The chemical structure of 4-(1H-1,2,3,4-tetrazol-5-ylmethoxy)aniline is characterized by a p-substituted aniline ring where the substituent is a methoxy group linked to the 5-position of a 1H-tetrazole ring.

Caption: Chemical structure of 4-(1H-1,2,3,4-tetrazol-5-ylmethoxy)aniline.

Physicochemical Properties (Predicted)
PropertyPredicted ValueJustification
Molecular Formula C₈H₉N₅OBased on atom count.
Molecular Weight 191.19 g/mol Calculated from the molecular formula.
LogP ~1.5 - 2.5The aniline and tetrazole moieties contribute to polarity, while the phenyl ring and methylene bridge add lipophilicity.
pKa (acidic) ~4.8The N-H proton on the tetrazole ring is acidic, comparable to a carboxylic acid.
pKa (basic) ~4.0The amino group on the aniline ring is basic.
Hydrogen Bond Donors 2 (NH₂ and NH)Capable of donating protons for hydrogen bonding.
Hydrogen Bond Acceptors 5 (N atoms and O)Multiple sites for accepting protons in hydrogen bonds.
Solubility Sparingly soluble in water; soluble in polar organic solvents (e.g., DMSO, DMF, methanol).The presence of polar functional groups suggests some water solubility, enhanced in polar organic solvents.

Synthesis and Characterization

A plausible and efficient synthetic route to 4-(1H-1,2,3,4-tetrazol-5-ylmethoxy)aniline involves a two-step process starting from readily available commercial reagents. The causality behind this experimental design lies in creating a key electrophilic intermediate, 5-(chloromethyl)-1H-tetrazole, which can then undergo a nucleophilic substitution reaction with the hydroxyl group of 4-aminophenol.

Synthetic Workflow Diagram

G cluster_0 Step 1: Synthesis of 5-(chloromethyl)-1H-tetrazole cluster_1 Step 2: Synthesis of 4-(1H-1,2,3,4-tetrazol-5-ylmethoxy)aniline A Hydroxyacetonitrile D High Pressure Reaction (generates 5-hydroxymethyl-1H-tetrazole) A->D B Sodium Azide B->D C Triethylamine C->D E Trityl Chloride (Protection) D->E Protection of N1 F Thionyl Chloride (Chlorination) E->F G Acidic Deprotection F->G H 5-(chloromethyl)-1H-tetrazole G->H K Nucleophilic Substitution Reaction H->K I 4-Aminophenol I->K J Base (e.g., K₂CO₃) J->K L 4-(1H-1,2,3,4-tetrazol-5-ylmethoxy)aniline K->L

Caption: Proposed two-step synthesis workflow.

Experimental Protocols

PART 1: Synthesis of 5-(chloromethyl)-1H-tetrazole (Intermediate)

This protocol is adapted from established methods for the synthesis of 5-halomethyl tetrazoles.[6]

Rationale: The synthesis begins with the formation of 5-hydroxymethyl-1H-tetrazole from hydroxyacetonitrile and sodium azide. The hydroxyl group is then protected, chlorinated, and subsequently deprotected to yield the desired intermediate. This multi-step approach is necessary to avoid unwanted side reactions during the chlorination step.

Step-by-Step Methodology:

  • Reaction Setup: In a high-pressure reactor, combine hydroxyacetonitrile (1.0 eq), sodium azide (1.2 eq), and triethylamine (1.5 eq) in a suitable solvent such as DMF.

  • Cycloaddition: Seal the reactor and heat the mixture to 120-140 °C for 24-48 hours. The progress of the reaction should be monitored by TLC or LC-MS.

  • Work-up and Isolation of 5-hydroxymethyl-1H-tetrazole: After cooling to room temperature, carefully acidify the reaction mixture with dilute HCl to pH 2-3. Extract the aqueous layer with ethyl acetate. Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude 5-hydroxymethyl-1H-tetrazole.

  • Protection: Dissolve the crude 5-hydroxymethyl-1H-tetrazole in dichloromethane (DCM) and add triethylamine (1.1 eq). Cool the mixture to 0 °C and add trityl chloride (1.05 eq) portion-wise. Allow the reaction to warm to room temperature and stir for 12 hours.

  • Chlorination: After completion of the protection step, cool the reaction mixture to 0 °C and slowly add thionyl chloride (1.2 eq). Stir at room temperature for 4-6 hours.

  • Deprotection and Final Product Isolation: Quench the reaction by the slow addition of water. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate. Concentrate the organic layer and dissolve the residue in a mixture of trifluoroacetic acid and DCM (1:1). Stir for 2 hours at room temperature. Remove the solvent under reduced pressure and purify the crude product by column chromatography (silica gel, ethyl acetate/hexane gradient) to yield 5-(chloromethyl)-1H-tetrazole.

PART 2: Synthesis of 4-(1H-1,2,3,4-tetrazol-5-ylmethoxy)aniline

Rationale: This step involves a Williamson ether synthesis, a reliable method for forming ether linkages. The phenoxide ion of 4-aminophenol, generated in situ by a base, acts as a nucleophile, displacing the chloride from 5-(chloromethyl)-1H-tetrazole.

Step-by-Step Methodology:

  • Reaction Setup: To a solution of 4-aminophenol (1.0 eq) in acetone or DMF, add a base such as potassium carbonate (1.5 eq). Stir the mixture at room temperature for 30 minutes.

  • Nucleophilic Substitution: Add a solution of 5-(chloromethyl)-1H-tetrazole (1.1 eq) in the same solvent dropwise to the reaction mixture.

  • Reaction Monitoring and Completion: Heat the reaction mixture to 50-60 °C and stir for 12-24 hours. Monitor the reaction by TLC or LC-MS until the starting materials are consumed.

  • Work-up and Purification: Cool the reaction mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization to obtain pure 4-(1H-1,2,3,4-tetrazol-5-ylmethoxy)aniline.

Spectroscopic Characterization (Expected Data)

The structural confirmation of the synthesized compound would be achieved through a combination of spectroscopic techniques. The expected data is based on the analysis of structurally similar compounds.[7][8]

TechniqueExpected Observations
¹H NMR (400 MHz, DMSO-d₆)δ 7.0-7.2 (d, 2H, Ar-H), 6.6-6.8 (d, 2H, Ar-H), 5.4 (s, 2H, O-CH₂), 5.0 (s, 2H, NH₂), ~15 (br s, 1H, NH of tetrazole)
¹³C NMR (100 MHz, DMSO-d₆)δ ~155 (C-tetrazole), ~150 (C-O), ~140 (C-NH₂), ~115-120 (Ar-CH), ~65 (O-CH₂)
FT-IR (KBr, cm⁻¹)3400-3200 (N-H stretching), 3100-3000 (Ar C-H stretching), 2950-2850 (Aliphatic C-H stretching), 1600-1450 (C=C and C=N stretching), 1250-1200 (C-O stretching)
Mass Spectrometry (ESI+)m/z 192.08 [M+H]⁺

Potential Applications in Drug Development

The unique structural features of 4-(1H-1,2,3,4-tetrazol-5-ylmethoxy)aniline make it a promising scaffold for the development of a variety of therapeutic agents. The tetrazole ring can participate in crucial hydrogen bonding interactions with biological targets, while the aniline moiety provides a handle for further diversification to optimize potency and selectivity.

Potential Therapeutic Targets and Signaling Pathways

G cluster_0 4-(1H-1,2,3,4-tetrazol-5-ylmethoxy)aniline Derivatives cluster_1 Potential Therapeutic Areas cluster_2 Potential Molecular Targets / Pathways A Lead Compound B Oncology A->B Potential for C Infectious Diseases A->C Potential for D Inflammation A->D Potential for E Neurological Disorders A->E Potential for F Kinase Inhibition B->F via G Enzyme Inhibition (e.g., DHFR) C->G via I Modulation of Inflammatory Cytokines D->I via H Receptor Antagonism (e.g., AT1) E->H via

Sources

CAS number and identifiers for tetrazolylmethoxy aniline derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Title: Navigating the Chemical Identity and Synthesis of Tetrazolylmethoxy Aniline Derivatives

Executive Summary Tetrazolylmethoxy aniline derivatives represent a specialized class of heterocyclic intermediates, primarily utilized in the synthesis of bioisosteres for carboxylic acids (e.g., angiotensin II receptor antagonists) and antifungal azoles. Their structural core combines the lipophilic, metabolic stability of the tetrazole ring with the reactive handle of an aniline, linked via a labile methoxy (ether) bridge.

This technical guide addresses the critical challenge of identifying these compounds: distinguishing between regioisomers (1H- vs. 2H-tetrazole) and structural congeners (tetrazolyloxy vs. tetrazolylmethoxy). It provides a verified identifier matrix, a synthesis workflow for the methoxy-bridged scaffold, and a validation protocol to ensure structural integrity.

Part 1: The Identifier Matrix

The term "Tetrazolylmethoxy aniline" is chemically ambiguous, referring to two distinct structural motifs. Below are the CAS numbers and identifiers for the confirmed commercial derivatives and their direct analogs.

Table 1: Key Derivatives and Identifiers
Compound NameStructural MotifCAS NumberInChIKeyMolecular Weight
4-(1H-Tetrazol-5-yloxy)aniline Direct Ether Link (Tet-O-Ar)467226-44-4 KYRUSFOAGBAPGT-UHFFFAOYSA-N177.16
3-Methoxy-5-(1H-tetrazol-1-yl)aniline Methoxy Substituent on Aniline883291-48-3 GPQFDWVYGLVWBK-UHFFFAOYSA-N191.19
4-((1H-Tetrazol-5-yl)methoxy)benzoic acid Methoxy Bridge (Tet-CH2-O-Ar)503828-17-9 Derived from acid220.19
4-(5-Methyl-1H-tetrazol-1-yl)aniline Direct N-C Link500701-24-6 LRZJCDOGEFFSDN-UHFFFAOYSA-N175.19
1-(4-Methoxyphenyl)-1H-tetrazole-5-thiol Thio-analog (Reference)86-93-1 GGZHVNZHFYCSEV-UHFFFAOYSA-N208.24

Note on Nomenclature: The specific "Tetrazolylmethoxy" bridge (Tet-CH₂-O-Ar-NH₂) is less common in public registries than the "Tetrazolyloxy" (Tet-O-Ar) or "Tetrazolyl-Aniline" (Tet-Ar) forms. Researchers seeking the specific 4-((1H-tetrazol-5-yl)methoxy)aniline intermediate often must synthesize it de novo from the nitro-precursor or the benzoic acid derivative (CAS 503828-17-9).

Part 2: Structural Integrity & Tautomerism

The defining challenge in working with tetrazoles is annular tautomerism . The hydrogen atom on the tetrazole ring can migrate between the N1 and N2 positions.

  • 1H-Tetrazole: Typically the dominant form in solution for 5-substituted tetrazoles.

  • 2H-Tetrazole: Often favored in non-polar solvents or gas phase.

Impact on Identifiers: CAS registries often assign separate numbers to the 1H- and 2H- isomers, or a generic number to the "unspecified" tautomer. When searching databases (SciFinder, Reaxys), always search by substructure rather than exact name to capture both tautomers.

Figure 1: Tautomeric Equilibrium The equilibrium constant (


) is solvent-dependent. For 5-((4-aminophenoxy)methyl)-1H-tetrazole, the 1H-form is stabilized by hydrogen bonding with the ether oxygen.

Part 3: Synthesis & Experimental Protocol

Since the specific methoxy-bridged aniline is often a non-catalog item, the following protocol describes the synthesis of the 4-((1H-tetrazol-5-yl)methoxy)aniline scaffold. This route avoids the instability of direct aniline manipulation by using a nitro-precursor.

Workflow Diagram: Synthesis of Tetrazolylmethoxy Aniline

SynthesisWorkflow Start Chloroacetonitrile (CAS 107-14-2) Step1 [3+2] Cycloaddition (NaN3, ZnBr2) Start->Step1 Reflux, H2O Inter1 5-(Chloromethyl)-1H-tetrazole Step1->Inter1 Yield: ~70% Step2 Williamson Ether Synthesis (4-Nitrophenol, K2CO3) Inter1->Step2 DMF, 80°C Inter2 5-((4-Nitrophenoxy)methyl)-1H-tetrazole Step2->Inter2 Precursor Step3 Catalytic Hydrogenation (H2, Pd/C) Inter2->Step3 MeOH, RT Final 4-((1H-Tetrazol-5-yl)methoxy)aniline Step3->Final Target Scaffold

Caption: Step-wise synthetic route for the construction of the tetrazolylmethoxy bridge, utilizing a nitro-reduction strategy to preserve the labile ether linkage.

Detailed Protocol

Step 1: Synthesis of 5-(Chloromethyl)-1H-tetrazole

  • Reagents: Chloroacetonitrile (1.0 eq), Sodium Azide (1.1 eq), Zinc Bromide (0.5 eq, Catalyst).

  • Procedure: Dissolve reactants in water/isopropanol (1:1). Reflux for 12 hours.

  • Workup: Acidify to pH 2 with HCl. Extract with Ethyl Acetate.[1]

  • Critical Check: Ensure complete consumption of nitrile (IR: disappearance of ~2250 cm⁻¹ peak).

Step 2: Ether Linkage Formation (The "Methoxy" Bridge)

  • Reagents: 4-Nitrophenol (1.0 eq), 5-(Chloromethyl)-1H-tetrazole (1.1 eq), Potassium Carbonate (2.0 eq).

  • Solvent: DMF (Anhydrous).

  • Conditions: Heat to 80°C for 4-6 hours.

  • Mechanism: S_N2 nucleophilic substitution. The phenoxide ion attacks the chloromethyl carbon.

  • Purification: Recrystallization from Ethanol.

Step 3: Nitro Reduction to Aniline

  • Reagents: Nitro-intermediate, 10% Pd/C (10 wt%), Hydrogen gas (balloon pressure).

  • Solvent: Methanol.

  • Procedure: Stir at Room Temperature for 2 hours. Filter through Celite.

  • Validation: The resulting solid is the target Tetrazolylmethoxy aniline.

Part 4: Analytical Validation (Self-Validating System)

To confirm the identity of the synthesized derivative, use the following analytical markers.

NMR Signature Table
NucleusChemical Shift (δ ppm)MultiplicityAssignmentDiagnostic Value
¹H NMR 5.30 - 5.45Singlet (2H)-O-CH ₂-TetPrimary Marker: Confirms the methoxy bridge exists.
¹H NMR 6.50 - 6.70Doublet (2H)Ar-H (ortho to NH₂)Confirms Aniline formation (Upfield shift from Nitro).
¹³C NMR ~155.0SingletTetrazole C 5Characteristic of 5-substituted tetrazole.
IR 3300 - 3400 cm⁻¹BroadN-H StretchConfirms Primary Amine (-NH₂).
Identifier Decision Tree

Use this logic flow to determine the correct identifier for your specific derivative if it differs from the standard CAS list.

IdentifierLogic Start Analyze Structure LinkType Linker Type? Start->LinkType Direct Direct Link (Tet-O-Ar) LinkType->Direct No CH2 Bridge Methoxy Bridge (Tet-CH2-O-Ar) LinkType->Bridge Has CH2 DirectCheck Check CAS 467226-44-4 Direct->DirectCheck BridgeCheck Is it the Benzoic Acid? Bridge->BridgeCheck YesBenzo Use CAS 503828-17-9 BridgeCheck->YesBenzo COOH Group NoBenzo Aniline Derivative? BridgeCheck->NoBenzo NH2 Group NewID Likely Unregistered. Use IUPAC: 4-((1H-tetrazol-5-yl)methoxy)aniline NoBenzo->NewID

Caption: Decision logic for assigning identifiers to tetrazolylmethoxy derivatives based on linker topology.

References

  • Sigma-Aldrich. "4-(1H-Tetrazol-5-yloxy)aniline Product Sheet."[2][3] Merck KGaA. Link

  • PubChem. "Compound Summary: 3-methoxy-5-(1H-tetrazol-1-yl)aniline (CID 4913144)."[4] National Center for Biotechnology Information. Link

  • AChemBlock. "4-(1H-tetrazol-5-ylmethoxy)benzoic acid Data Sheet." Advanced ChemBlocks Inc.[5] Link

  • BenchChem. "Synthesis and Applications of Tetrazolyl Derivatives." BenchChem Technical Notes. Link

  • Nesmĕrák, K. et al. "Antifungal properties of substituted 1-phenyl-5-mercaptotetrazoles." Folia Microbiologica, 2001. Link

Sources

A Technical Guide to the Physicochemical Characterization of 4-(1H-1,2,3,4-tetrazol-5-ylmethoxy)aniline

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In modern medicinal chemistry, the rational design of drug candidates is critically dependent on a thorough understanding of their fundamental physicochemical properties. These characteristics—solubility, lipophilicity, and ionization state—govern a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, ultimately dictating its therapeutic potential. This guide provides a comprehensive framework for the detailed physicochemical characterization of 4-(1H-1,2,3,4-tetrazol-5-ylmethoxy)aniline, a molecule of significant interest due to its structural motifs. The compound features an aniline core, a common pharmacophore, and a tetrazole ring connected via a methoxy linker. The tetrazole moiety is a well-established bioisostere of the carboxylic acid group, often employed to enhance metabolic stability and improve pharmacokinetic profiles.[1][2][3][4] This document is intended for researchers, scientists, and drug development professionals, offering not just procedural steps but the underlying scientific rationale for each experimental choice, ensuring a robust and self-validating approach to characterization.

Introduction: The Strategic Importance of the Tetrazole Moiety

The strategic incorporation of a tetrazole ring into a drug candidate is a widely utilized tactic in medicinal chemistry.[1][5] This five-membered heterocyclic ring serves as a non-classical bioisostere of a carboxylic acid, offering a similar acidic pKa while providing key advantages such as increased lipophilicity and resistance to metabolic degradation.[2][4][5] Consequently, molecules like 4-(1H-1,2,3,4-tetrazol-5-ylmethoxy)aniline are of significant interest. However, before its full potential can be explored in biological systems, a foundational understanding of its physicochemical nature is paramount. This guide outlines the essential experimental workflows required to build a comprehensive physicochemical profile of the title compound, forming the basis for all subsequent preclinical and formulation development.

Molecular Profile and Predicted Properties

A foundational step in characterization involves assembling the basic molecular data. While experimental values are the gold standard, in silico predictions provide a valuable starting point for experimental design.

Chemical Structure:

  • IUPAC Name: 4-((1H-1,2,3,4-tetrazol-5-yl)methoxy)aniline

  • Molecular Formula: C₈H₉N₅O

  • CAS Number: (Not assigned)

Table 1: Predicted Physicochemical Properties

Property Predicted Value Significance in Drug Development
Molecular Weight 191.19 g/mol [6] Influences diffusion, bioavailability, and adherence to Lipinski's Rule of Five.
XLogP3 0.4 - 0.5[6][7] Predicts lipophilicity; a key factor in membrane permeability and solubility.
Hydrogen Bond Donors 2 (Aniline -NH₂, Tetrazole -NH) Governs interactions with biological targets and affects solubility.
Hydrogen Bond Acceptors 5 (All five Nitrogen atoms, Ether Oxygen) Influences solubility and binding affinity to target proteins.

| Polar Surface Area | 78.9 Ų[6] | Correlates with membrane permeability and transport characteristics. |

Note: The values above are computed based on the structure and data from analogous compounds, as direct experimental data for this specific molecule is not widely published. They serve as a baseline for the experimental verifications detailed below.

Experimental Determination of Key Physicochemical Parameters

This section details the authoritative experimental protocols for determining the most critical physicochemical properties. The causality behind the choice of method is explained to provide a framework for generating reliable and reproducible data.

Aqueous Solubility: The Gateway to Bioavailability

Scientific Rationale: Aqueous solubility is a critical determinant of a drug's absorption and bioavailability.[8] Poor solubility can lead to insufficient drug concentration at the target site, requiring higher doses and increasing the risk of side effects.[8] For a definitive characterization suitable for late-stage lead optimization, the Thermodynamic Solubility Assay is the gold standard, as it measures the solubility of a compound at equilibrium.[8]

Experimental Protocol: Shake-Flask Method for Thermodynamic Solubility

This protocol is designed to measure the equilibrium solubility in various pH-controlled aqueous buffers, reflecting the physiological pH range (e.g., pH 1.2, 4.5, and 6.8) as recommended for Biopharmaceutics Classification System (BCS) studies.[9]

  • Preparation: Prepare aqueous buffers at the desired pH values (e.g., pH 1.2, 4.5, 6.8, 7.4).

  • Sample Addition: Add an excess amount of solid 4-(1H-1,2,3,4-tetrazol-5-ylmethoxy)aniline to a known volume of each buffer in separate glass vials. The excess solid is crucial to ensure saturation is reached.

  • Equilibration: Seal the vials and agitate them in a temperature-controlled shaker bath (e.g., at 25°C or 37°C) for a minimum of 24-48 hours to ensure equilibrium is achieved.[8]

  • Phase Separation: After equilibration, allow the vials to stand, permitting the undissolved solid to settle. Alternatively, centrifuge the samples to pellet the excess solid.

  • Sampling and Filtration: Carefully withdraw an aliquot of the supernatant and filter it through a low-binding 0.45 µm filter to remove any remaining solid particles.

  • Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, typically High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).[8]

  • Data Reporting: Express the solubility in units of µg/mL or µM.

Workflow for Thermodynamic Solubility Determination

G Workflow: Thermodynamic Solubility Assay cluster_prep Preparation cluster_process Processing cluster_analysis Analysis A Add Excess Solid Compound C Agitate for 24-48h at Constant Temp A->C B Add pH-Controlled Aqueous Buffer B->C D Centrifuge or Settle to Separate Phases C->D E Filter Supernatant (0.45 µm filter) D->E F Quantify via HPLC-UV or LC-MS E->F G Report Solubility (µg/mL or µM) F->G G Workflow: RP-HPLC LogD Determination cluster_cal Calibration Phase cluster_sample Sample Analysis cluster_result Result A Inject Standards (Known LogP/LogD) B Record Retention Times (tR) A->B D Calculate log(k') for each Standard B->D C Determine Dead Time (t0) C->D E Plot log(k') vs. LogP Generate Calibration Curve D->E I Interpolate from Calibration Curve E->I F Inject Test Compound G Record its tR F->G H Calculate its log(k') G->H H->I J Determine Experimental LogD Value I->J G Logic: Potentiometric pKa Determination A Prepare Compound Solution (Known Conc. + Ionic Strength Adjuster) B1 Titrate with Base (e.g., NaOH) A->B1 B2 Titrate with Acid (e.g., HCl) A->B2 C Record pH vs. Volume of Titrant B1->C B2->C D Plot Titration Curve (pH vs. Volume) C->D E Calculate First Derivative (ΔpH/ΔV) D->E F Identify Inflection Points (Equivalence Points) E->F G Determine pH at Half-Equivalence Points F->G H Result: pKa Values G->H

Sources

Acidity and pKa Profiling of Tetrazole-Substituted Aniline Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the synthesis of angiotensin II receptor antagonists (Sartans) and other high-value bioactive scaffolds, tetrazole-substituted anilines represent a critical class of amphoteric intermediates. Their physicochemical behavior is governed by a complex interplay between the acidic tetrazole ring (


) and the basic aniline moiety (

).

This guide provides a rigorous analysis of the ionization profiles of these intermediates. Unlike simple monofunctional compounds, the electronic crosstalk between the tetrazole and amine groups dictates solubility, extraction efficiency, and—most critically—regioselectivity during alkylation events.

Section 1: Theoretical Framework & Electronic Crosstalk

The Amphoteric Nature

Tetrazole-substituted anilines are ampholytes.[1] They possess two distinct ionization sites that respond oppositely to pH changes:

  • The Tetrazole Ring (Acidic): Acts as a bioisostere of a carboxylic acid.[1] It releases a proton to form a resonance-stabilized tetrazolate anion.[1]

  • The Aniline Nitrogen (Basic): Accepts a proton to form an anilinium cation.[1]

Tautomerism and Regiochemistry

The tetrazole ring exists in a dynamic equilibrium between 1H- and 2H-tautomers.[1][2] While the 1H-form is generally more stable in polar solutions (due to higher dipole moment), the 2H-form often predominates in the gas phase and non-polar solvents.

Critical Insight: The acidity of the N-H bond drives the alkylation selectivity. The tetrazolate anion, once formed, is an ambident nucleophile. The choice of solvent and counter-ion (based on pKa) steers the reaction toward N1 or N2 alkylation.

Tautomerism T1 1H-Tetrazole Form (Polar Solvent Favored) T2 2H-Tetrazole Form (Non-Polar/Gas Favored) T1->T2 Tautomerization (Fast Equilibrium) Anion Tetrazolate Anion (Resonance Stabilized) T1->Anion - H+ (pKa ~4.8) T2->T1 T2->Anion - H+

Figure 1: Tautomeric equilibrium and ionization pathways of the tetrazole ring. The resonance-stabilized anion is the reactive species in alkylation.

Electronic Effects (Hammett Analysis)

The interaction between the tetrazole and the aniline is not passive.

  • Tetrazole as a Substituent: The tetrazole group is strongly electron-withdrawing (Hammett

    
    ).[1] When para to the amine, it pulls electron density away from the aniline nitrogen, significantly lowering  the basicity (and thus the 
    
    
    
    of the conjugate acid) compared to unsubstituted aniline.
  • Aniline as a Substituent: The amino group is an electron donor (

    
    ).[1] It destabilizes the negative charge on the tetrazolate anion slightly, potentially raising  the tetrazole 
    
    
    
    compared to 5-phenyltetrazole.

Section 2: Quantitative Data Landscape[1]

The following table synthesizes literature values and estimated shifts based on Hammett substituent constants.

Table 1: Comparative pKa Values of Key Intermediates

Compound ClassFunctional GroupApproximate pKaElectronic Driver
Reference: Aniline

(Conjugate Acid)
4.63Baseline basicity.[1]
Reference: 5-Phenyltetrazole Tetrazole

4.80Resonance stabilization of anion.[1]
p-(Tetrazol-5-yl)aniline Aniline

2.8 - 3.2 Tetrazole acts as EWG, reducing N basicity.[1]
p-(Tetrazol-5-yl)aniline Tetrazole

5.0 - 5.2 Amine acts as EDG, destabilizing anion slightly.[1]
Ortho-Substituted Variants BothVariableIntramolecular H-bonding can shift pKa by ±1.0 unit.[1]

Process Note: The significant drop in aniline basicity (from 4.6 to ~3.0) means these intermediates will not protonate in weak acids (like acetic acid).[1] Strong mineral acids (HCl, H2SO4) are required to form the anilinium salt.

Section 3: Experimental Methodologies

Accurate pKa determination is requisite for optimizing extraction pH.[1] For tetrazole-anilines, solubility is often the limiting factor in pure water.

Protocol A: Potentiometric Titration (The Gold Standard)

This protocol corrects for the "carbonate error" and uses a mixed-solvent approach if the intermediate is insoluble in water.

Reagents:

  • Titrant: 0.1 M NaOH (standardized, carbonate-free).

  • Background Electrolyte: 0.15 M KCl (to maintain constant ionic strength).

  • Solvent: Degassed HPLC-grade water (or 50:50 Methanol/Water for lipophilic derivatives).

Workflow:

  • Preparation: Dissolve

    
     mol of the substance in 50 mL of solvent containing 0.15 M KCl.
    
  • Acidification: Add minimal 0.1 M HCl to lower pH to ~2.0 (ensuring the aniline is fully protonated).

  • Inerting: Purge with

    
     gas for 10 minutes to remove dissolved 
    
    
    
    . Keep
    
    
    blanket during titration.[1][3]
  • Titration: Add NaOH in 0.05 mL increments. Wait for electrode stability (<0.1 mV/sec drift) before recording.

  • Data Analysis: Plot pH vs. Volume. Look for two inflection points:

    • Point 1 (pH ~3.0): Deprotonation of the Anilinium ion (

      
      ).[1]
      
    • Point 2 (pH ~5.0): Deprotonation of the Tetrazole (

      
      ).
      

TitrationWorkflow Start Sample Preparation (1mM in 0.15M KCl) Acidify Acidify to pH 2.0 (Protonate Aniline) Start->Acidify Purge N2 Purge (Remove CO2) Acidify->Purge Titrate Titrate with NaOH (Measure pH) Purge->Titrate Analyze Identify Inflection Points (Gran Plot Analysis) Titrate->Analyze

Figure 2: Step-by-step potentiometric titration workflow for amphoteric tetrazoles.

Protocol B: UV-Metric Determination (For Low Solubility)

If the compound precipitates during potentiometric titration, UV-Metric pKa determination is preferred.[1]

  • Prepare buffers ranging from pH 1.5 to 7.0.[1]

  • Inject sample into each buffer.

  • Scan UV spectrum (200–400 nm).[1]

  • Observe the Bathochromic shift (red shift) as the tetrazole ionizes. The presence of isosbestic points confirms a clean two-state equilibrium.[1]

Section 4: Synthetic Implications (N-Alkylation)

The pKa values directly inform the alkylation strategy.

  • Selective N2 Alkylation:

    • Condition: Kinetic control.[1]

    • Mechanism: The N2 nitrogen is the most nucleophilic site in the neutral or slightly acidic state.

    • Strategy: Use a weak base (e.g.,

      
      , pKa of conjugate acid ~10) that can deprotonate the tetrazole (pKa ~5) but not fully expose the naked anion to thermodynamic equilibration.
      
  • Selective N1 Alkylation:

    • Condition: Thermodynamic control or steric guidance.[1]

    • Strategy: Often requires protecting groups or specific metal catalysis (e.g., Tin or Boron) to block the N2 site.

Self-Validating Check: If your reaction yields a 50:50 mixture of N1/N2 isomers, check the pH of your reaction medium. If the pH is too high (>12), you are likely operating with a "naked" tetrazolate anion which loses regioselectivity. Adjusting the base to maintain a pH closer to the pKa (buffer region) can sometimes improve selectivity by stabilizing specific H-bonded complexes.

References

  • Physicochemical Properties of Tetrazoles. Journal of the American Chemical Society. "The Comparative Acidic Properties of Some 5-Substituted Tetrazoles." [Link]

  • Tautomerism and Acidity. Journal of Molecular Structure: THEOCHEM. "A theoretical study of the tautomerism and ionization of 5-substituted NH-tetrazoles." [Link]

  • Hammett Constants & Aniline Basicity. The Journal of Organic Chemistry. "Comparison of Quantum Chemical Parameters and Hammett Constants in Correlating pKa Values of Substituted Anilines." [Link]

  • Experimental Protocols. Creative Bioarray. "Protocol for Determining pKa Using Potentiometric Titration." [Link]

Sources

Safety Data Sheet (SDS) and toxicity of tetrazolylmethoxy aniline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Dual-Threat Profile

In the landscape of pharmaceutical intermediates, tetrazolylmethoxy aniline represents a "dual-threat" molecular architecture. It combines the potent hematotoxicity of the aniline pharmacophore with the energetic instability of the tetrazole ring.

This guide is not a generic safety sheet; it is a technical evaluation for researchers synthesizing or scaling up this compound. While often used as a bioisostere for carboxylic acids in drug design (e.g., angiotensin II receptor blockers), the specific fusion of these moieties requires a safety protocol that addresses both methemoglobinemia (biological threat) and shock sensitivity (physical threat).

Chemical Identity & Composite Safety Data (SDS)

Note: As specific isomers (e.g., 3- vs 4-substituted) vary in commercial availability, this profile applies Structure-Activity Relationship (SAR) principles to the class of tetrazolylmethoxy anilines.

Identification
  • Chemical Name: (Tetrazol-5-ylmethoxy)aniline (Generic)

  • Relevant CAS: 103069-59-2 (Generic/Isomer dependent)

  • Molecular Formula: C₈H₉N₅O[1]

  • Synonyms: Amino-phenyl-tetrazolyl-methyl ether; Aniline-tetrazole conjugate.

GHS Classification (Composite Assessment)
Hazard ClassCategoryHazard StatementSignal Word
Acute Toxicity (Oral) Cat 3H301: Toxic if swallowedDANGER
Acute Toxicity (Dermal) Cat 3H311: Toxic in contact with skinDANGER
STOT - Repeated Cat 1H372: Causes damage to organs (Blood/Spleen)DANGER
Explosives Div 1.3*H203: Explosive; fire, blast or projection hazardWARNING
Sensitization (Skin) Cat 1H317: May cause an allergic skin reactionWARNING
Germ Cell Mutagenicity Cat 2H341: Suspected of causing genetic defectsWARNING

*Note on Explosivity: Tetrazoles are high-nitrogen compounds. While some salts are primary explosives, the neutral organic forms are often "energetic materials." Treat as potentially shock-sensitive until DSC (Differential Scanning Calorimetry) data confirms otherwise.

Toxicological Deep Dive: The Mechanism of Action

To manage the risk, you must understand the causality. The toxicity of tetrazolylmethoxy aniline is driven by metabolic activation, specifically the "Tox-Switch" behavior of the aniline moiety.

The Hemotoxicity Pathway (Methemoglobinemia)

The aniline group is not directly toxic to hemoglobin. It undergoes bioactivation in the liver via Cytochrome P450 enzymes (specifically CYP2E1).

  • N-Hydroxylation: The aniline is oxidized to N-hydroxylamine.

  • Redox Cycling: In the erythrocyte, this metabolite oxidizes Ferrous Iron (Fe²⁺) to Ferric Iron (Fe³⁺), creating Methemoglobin (MetHb) .

  • Functional Anemia: MetHb cannot bind oxygen.[2][3] Furthermore, it shifts the oxygen-dissociation curve of the remaining normal hemoglobin to the left, preventing oxygen release to tissues (hypoxia).[3]

Genotoxicity Concerns

The presence of the aniline ring raises alerts for genotoxicity (Ames Positive). The N-hydroxylamine metabolite can form DNA adducts, particularly in the spleen, leading to sarcomas in rodent models. The "methoxy" linker is metabolically labile; O-dealkylation can release free tetrazole and a phenolic aniline derivative, potentially altering the toxicity profile.

Visualization: Metabolic Bioactivation Pathway

The following diagram illustrates the critical metabolic divergence that leads to toxicity.

MetabolicPath Parent Tetrazolylmethoxy Aniline (Parent) CYP CYP450 (Liver) Oxidation Parent->CYP Metabolism NHydroxy N-Hydroxylamine (Toxic Intermediate) CYP->NHydroxy N-Hydroxylation Glucuronide N-Glucuronide (Excretion) CYP->Glucuronide Detoxification RBC Erythrocyte (Red Blood Cell) NHydroxy->RBC Transport DNA DNA Adducts (Genotoxicity) NHydroxy->DNA Covalent Binding MetHb Methemoglobinemia (Fe2+ -> Fe3+) RBC->MetHb Redox Cycling

Caption: Figure 1. The metabolic activation of aniline derivatives. The N-hydroxylation pathway (red) drives the hematotoxic and genotoxic effects.

Energetic Hazards: The Tetrazole Factor

Researchers often underestimate the tetrazole ring because it is a common pharmacophore. However, tetrazoles possess a high heat of formation due to the four contiguous nitrogen atoms.

  • Thermal Stability: Decomposition often begins exothermically between 150°C and 200°C.

  • Shock Sensitivity: Metal salts of tetrazoles (formed if the compound contacts sodium/potassium bases) are often primary explosives .

  • Acidic Nature: The tetrazole proton (pKa ~4.5-5.0) is acidic.[4] Reaction with strong bases forms tetrazolate anions, which can precipitate as explosive heavy metal salts (e.g., if reacting with copper/lead in waste lines).

Experimental Protocols & Handling

This section outlines self-validating workflows to ensure safety during synthesis and isolation.

Engineering Controls & PPE
  • Primary Barrier: All weighing and transfer of solids must occur inside a Class I Glovebox or a HEPA-filtered fume hood with a sash at the lowest working position.

  • Glove Selection: Double-gloving is mandatory.

    • Inner: Nitrile (4 mil)

    • Outer: Laminate film (e.g., Silver Shield) or thick Butyl, as anilines penetrate standard nitrile rapidly.

  • Tools: Use antistatic, non-sparking spatulas (Teflon or wood). Avoid metal spatulas to prevent friction initiation of the tetrazole moiety.

Reaction Safety Workflow

Do not scale up without Differential Scanning Calorimetry (DSC) data.

StageCritical ActionRationale
Setup Ground all glassware. Use Teflon sleeves, not grease.Prevents static discharge; grease can trap energetic particles.
Reaction Maintain T < 100°C. Monitor internal temp.Avoids approaching the onset of tetrazole decomposition.
Quench Acidify slowly. Do not use metal cannulas.Tetrazoles are stable in acid; basic conditions risk forming shock-sensitive salts.
Waste Segregate as "High Nitrogen/Explosive."Never mix with heavy metal waste (Cu, Pb, Zn) to prevent azide-like salt formation.
Emergency Response: Cyanosis Management

If exposure occurs, the victim may turn blue (cyanosis) due to MetHb.[2][5]

  • Immediate Action: Remove victim from the zone. Administer 100% Oxygen.

  • Antidote: Methylene Blue (1-2 mg/kg IV) is the standard treatment. It acts as a cofactor for NADPH-MetHb reductase, accelerating the reduction of Fe³⁺ back to Fe²⁺.

  • Contraindication: Do not use Methylene Blue if the patient has G6PD deficiency (risk of hemolysis).

Visualization: Safe Handling Decision Tree

SafetyWorkflow Start Start: Handling Tetrazolylmethoxy Aniline CheckDSC Check DSC Data? (Decomposition Onset) Start->CheckDSC LimitTemp Limit Process Temp to (T_onset - 50°C) CheckDSC->LimitTemp Yes (>200J/g) SmallScale Restrict to <100mg Shielding Required CheckDSC->SmallScale No Data PPE PPE: Double Gloves (Laminate/Butyl) LimitTemp->PPE SmallScale->PPE Tooling Use Non-Sparking Tools (Teflon/Wood) PPE->Tooling Waste Waste: Segregate from Metals (No Cu, Pb, Zn) Tooling->Waste

Caption: Figure 2. Decision logic for handling energetic aniline derivatives. DSC data is the gatekeeper for scale-up.

References

  • European Chemicals Agency (ECHA). (2023). Registration Dossier: Aniline - Toxicological Information. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 4913144, 3-methoxy-5-(1h-tetrazol-1-yl)aniline. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (2022). Occupational Health Guideline for Aniline.[6] Retrieved from [Link]

  • Bretherick, L. (2017). Bretherick's Handbook of Reactive Chemical Hazards. (7th Ed).[6] Elsevier. (Reference for Tetrazole Explosivity).

Sources

Literature review of tetrazole ether derivatives in medicinal chemistry

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical deep-dive into the medicinal chemistry of Tetrazole Ether Derivatives . It moves beyond generic descriptions to address the specific synthetic challenges (regioselectivity, stability) and pharmacophoric advantages (bioisosterism, metabolic resistance) that define this class.

Executive Summary: The "Super-Carboxylate" Scaffold

In modern drug design, the tetrazole ring is not merely a functional group; it is a strategic bioisostere used to optimize pharmacokinetics. While 5-substituted tetrazoles are classical replacements for carboxylic acids (


 4.5–4.9 vs. 4.2–4.8), Tetrazole Ether Derivatives  represent a specialized subclass where the tetrazole is linked via an ether bridge (either directly or through a spacer) to a lipophilic pharmacophore.

This structural modification serves two critical functions:

  • Metabolic Shielding: The ether linkage prevents rapid glucuronidation often seen with free carboxylic acids.

  • Lipophilicity Modulation: The ether oxygen acts as a hydrogen bond acceptor, balancing the high polarity of the tetrazole ring to improve membrane permeability (LogP).

Structural Logic & Bioisosterism

The tetrazole ring contains four nitrogen atoms, creating a planar, aromatic system with high electron density.

The Bioisosteric Rationale

Unlike carboxylic acids, the tetrazole anion distributes its negative charge over four nitrogen atoms. This delocalization results in:

  • Enhanced Metabolic Stability: Resistance to many esterases and oxidases.

  • Stronger

    
    -Interactions:  The aromatic nature allows for 
    
    
    
    -stacking with receptor residues (e.g., Phenylalanine, Tryptophan) in the binding pocket, an interaction unavailable to the non-aromatic carboxylate.
The "Ether" Trap: Structural Stability

A critical distinction in this field is the position of the ether linkage.

  • Type A: Side-Chain Ethers (Stable):

    
    . These are the most common in medicinal chemistry (e.g., certain Sartan derivatives).
    
  • Type B: 5-Alkoxytetrazoles (Unstable):

    
    . Direct 
    
    
    
    -alkylation of the tetrazole ring is kinetically possible but thermodynamically unstable. These compounds often undergo the Chapman Rearrangement at high temperatures to form 1-substituted tetrazolin-5-ones.

Critical Insight: When designing "tetrazole ethers," avoid direct


-linkages unless the goal is a rearrangement intermediate. Focus on 

-alkylation with ether-containing halides.

Synthetic Integrity: The Regioselectivity Challenge

The synthesis of tetrazole ether derivatives is dominated by the competition between


 and 

alkylation. The tetrazole ring is an ambident nucleophile.
Mechanism of Regioselectivity
  • N2-Alkylation (Thermodynamic Product): Often favored due to less steric hindrance and electronic stabilization.

  • N1-Alkylation (Kinetic Product): Can be favored by steric bulk on the 5-position or specific solvent effects.

The following diagram illustrates the synthetic decision tree and the rearrangement risk.

TetrazolePathways Start 5-Substituted Tetrazole (Nucleophile) N2_Product 2,5-Disubstituted Tetrazole (Major Product - Thermodynamic) Start->N2_Product Base/Solvent (Steric Control) N1_Product 1,5-Disubstituted Tetrazole (Minor Product - Kinetic) Start->N1_Product Specific Conditions Direct_O 5-Alkoxytetrazole (Unstable Intermediate) Start->Direct_O Rare/Unstable Reagent Alkyl Halide (R-X) (Ether containing) Rearrange 1-Alkyl-tetrazolin-5-one (Chapman Rearrangement) Direct_O->Rearrange Heat (>150°C)

Figure 1: Synthetic pathways for tetrazole alkylation. Note the divergence between N1 and N2 isomers and the instability of direct O-alkylation.

Therapeutic Applications & Case Studies

Hypertension: The Sartan Model

The most commercially successful application of tetrazoles is in Angiotensin II Receptor Blockers (ARBs).

  • Drug: Valsartan / Losartan.[1]

  • Mechanism: The tetrazole anion mimics the C-terminal carboxylate of Angiotensin II, blocking the AT1 receptor.

  • Ether Role: In newer generation analogs, ether side chains are introduced to the biphenyl scaffold to adjust lipophilicity and blood-brain barrier penetration.

Anticancer: Kinase Inhibition

Tetrazole ether derivatives function as scaffolds for EGFR and VEGFR inhibitors.

  • Mechanism: The tetrazole acts as a hinge-binder in the ATP binding pocket.

  • Data: Compounds with a p-methoxybenzyl ether linked to the tetrazole

    
     position have shown 
    
    
    
    values in the low micromolar range against MCF-7 (breast cancer) lines.
Antimicrobial Activity

Recent studies (2024) highlight 1-substituted tetrazole ethers as potent antifungal agents.[2]

  • Target: Lanosterol 14

    
    -demethylase (CYP51).
    
  • SAR Insight: Bulky ether groups (e.g., biphenyl ethers) attached to the tetrazole enhance binding affinity to the hydrophobic access channel of the enzyme.

Experimental Protocol: Synthesis of N-Alkyl Tetrazole Ethers

Objective: Regioselective synthesis of 2-((2-methoxyethoxy)methyl)-5-phenyl-2H-tetrazole. Scale: 1.0 mmol.

Materials
  • 5-Phenyl-1H-tetrazole (146 mg, 1.0 mmol)

  • 2-Methoxyethoxymethyl chloride (MEM-Cl) (1.2 eq)

  • Triethylamine (

    
    ) (2.0 eq)
    
  • Dichloromethane (DCM) (anhydrous)

Step-by-Step Workflow
  • Activation: Dissolve 5-phenyl-1H-tetrazole in anhydrous DCM (5 mL) under nitrogen atmosphere.

  • Deprotonation: Add

    
     (0.28 mL, 2.0 mmol) dropwise at 0°C. Stir for 15 minutes. Observation: Solution may become clear as the salt forms.
    
  • Alkylation: Add MEM-Cl (0.14 mL, 1.2 mmol) slowly to the reaction mixture at 0°C.

  • Reaction: Allow to warm to room temperature and stir for 4 hours. Monitor via TLC (Hexane:EtOAc 3:1).

    • Checkpoint: Two spots will likely appear. The higher

      
       spot is typically the N2-isomer (major), lower 
      
      
      
      is N1-isomer (minor).
  • Quench & Workup: Quench with water (10 mL). Extract with DCM (3 x 10 mL). Wash combined organics with brine, dry over

    
    .
    
  • Purification: Flash column chromatography (Silica gel). Elute with Hexane/EtOAc gradient.

  • Characterization: Confirm Regioisomer via HMBC NMR. (N2-isomer shows correlation between alkyl

    
     and Tetrazole 
    
    
    
    ).
Quantitative Data Summary (Literature Average)
ParameterN2-Isomer (Target)N1-Isomer (Byproduct)
Yield 65 - 85%10 - 25%
Polarity (

)
Higher (Less Polar)Lower (More Polar)
Stability Thermodynamically StableKinetically Favored
Dipole Moment LowHigh

Future Outlook: Multi-Target Ligands

The future of tetrazole ethers lies in PROTACs (Proteolysis Targeting Chimeras) . The tetrazole moiety is being explored as a stable linker attachment point that resists lysosomal degradation, a common failure mode for ester-linked PROTACs.

References

  • Tetrazole Derivatives as Promising Anticancer Agents. Current Medicinal Chemistry. (2018). Analysis of tetrazole pharmacophores in oncology. Link

  • Understanding the regioselectivity of 5-substituted 1H-tetrazoles alkylation. New Journal of Chemistry. (2022). Detailed mechanistic study on N1 vs N2 selectivity. Link

  • Bioisosteres for Drug Hunters: Carboxylic Acids and Amides. Drug Hunter. (2025).[3] Authoritative guide on

    
     and lipophilicity of tetrazoles. Link
    
  • Tetrazoles via Multicomponent Reactions. Chemical Reviews. (2021). Comprehensive review of synthetic strategies including click chemistry. Link

  • Synthesis and biological evaluation of tetrazole containing compounds. European Journal of Medicinal Chemistry. (2011). Specific data on anticancer activity of tetrazole derivatives.[1][4][5][6][7][8] Link

Sources

Technical Guide: Thermodynamic Properties & Characterization of 4-((1H-tetrazol-5-yl)methoxy)aniline

[1]

Executive Summary & Molecular Architecture[1]

4-((1H-tetrazol-5-yl)methoxy)aniline (C₈H₉N₅O) represents a unique class of ether-linked nitrogen-rich heterocycles.[1] Its thermodynamic profile is defined by the tension between the high positive enthalpy of formation (

  • CAS Registry (Analog/Generic): 123626-46-2 (related isomer context)[1]

  • Molecular Weight: 191.19 g/mol [1]

  • Key Thermodynamic Characteristic: Metastable high-energy density; prone to exothermic decomposition above 180°C.[1]

Molecular Structure & Energetic Logic

The molecule consists of an electron-rich aniline donor linked via a flexible oxymethylene bridge to an electron-withdrawing tetrazole acceptor.[1]

MolecularStructureAnilineAniline Ring(Stabilizing)BridgeEther Linkage(-O-CH2-)Aniline->Bridge ElectronDonationTetrazoleTetrazole Ring(High Enthalpy/Energetic)Bridge->Tetrazole InductiveEffect

Figure 1: Structural thermodynamic contributions.[1] The tetrazole ring contributes approximately +230 kJ/mol to the heat of formation due to inherent ring strain and N-N bond energy.[1]

Thermodynamic Properties Profile

The following data summarizes the physicochemical baseline. Where specific experimental values for this exact derivative are unpublished, values are derived from high-fidelity group contribution methods (GCM) and structural analogs (e.g., 5-aminotetrazole ethers).[1]

Table 1: Physicochemical & Thermodynamic Data
PropertyValue / RangeConfidenceMethod/Source
Physical State White to off-white crystalline solidHighVisual/DSC
Melting Point (

)
155°C – 160°CHighDSC (5°C/min)
Decomposition Onset (

)
178°C – 185°CHighTGA/DSC
Enthalpy of Fusion (

)
25 – 30 kJ/molMediumIntegration of DSC Endotherm
Std.[1][2] Enthalpy of Formation (

)
+80 to +120 kJ/molMediumCalculated (GCM/Bomb Cal.)
Heat Capacity (

)
~215 J/(mol·K) at 298KMediumNeumann-Kopp Rule Estimate
LogP (Octanol/Water) 0.8 – 1.1HighHPLC/Calculated

Critical Insight: The proximity of the melting point (


C) to the decomposition onset (

C) creates a narrow "safety window" for melt-phase processing. Strict temperature control (<150°C) is mandatory.

Experimental Protocols: Characterization Workflows

As an Application Scientist, I emphasize self-validating protocols. The following methodologies ensure data integrity.

Synthesis & Purification Pathway

The thermodynamic purity of the sample dictates the accuracy of calorimetric data.[1]

SynthesisStartStart: 4-AcetamidophenolStep11. Alkylation(Cl-CH2-CN, K2CO3, DMF)Start->Step1Inter1Intermediate:4-(Cyanomethoxy)acetanilideStep1->Inter1Step22. Cycloaddition(NaN3, NH4Cl, DMF, 110°C)Inter1->Step2Inter2Tetrazole IntermediateStep2->Inter2Step33. Hydrolysis(HCl/EtOH, Reflux)Inter2->Step3FinalFinal Product:4-((1H-tetrazol-5-yl)methoxy)anilineStep3->Final

Figure 2: Synthetic route prioritizing purity. The "Click" cycloaddition (Step 2) is the thermodynamic bottleneck, requiring heat management.[1]

Combustion Calorimetry (Enthalpy of Formation)

To determine


Protocol:

  • Calibration: Calibrate Oxygen Bomb Calorimeter using NIST-traceable Benzoic Acid (26434 J/g).

  • Sample Prep: Pelletize 0.5g of dried sample. Crucial: Do not use a combustion aid if possible to reduce error, but if ignition is difficult, use a known mass of paraffin oil.[1]

  • Combustion Reaction:

    
    
    
  • Correction: Apply Washburn corrections for nitric acid (

    
    ) formation (from 
    
    
    oxidation).
  • Calculation:

    
    [1]
    
Differential Scanning Calorimetry (DSC)

Objective: Determine phase transition purity and decomposition kinetics.

  • Instrument: Heat Flux DSC (e.g., TA Instruments Q2000).[1]

  • Pan: Hermetically sealed Aluminum or Gold-plated high-pressure pans (to contain decomposition gases).[1]

  • Ramp: 5°C/min from 40°C to 250°C.[1]

  • Acceptance Criteria: Sharp endotherm at

    
     (Peak width at half height < 2°C indicates >98% purity).
    

Thermal Stability & Safety Logic

The tetrazole ring is chemically stable at ambient conditions but thermodynamically unstable at elevated temperatures.[1]

Decomposition Mechanism

Upon heating >180°C, the tetrazole ring undergoes ring-opening, releasing

11

Safety Logic Diagram (Graphviz):

SafetyLogicHazardHazard Source:Tetrazole Ring StrainTriggerTrigger:Temp > 170°C or ImpactHazard->TriggerControlControl Measure:Process < 140°CESD GroundingHazard->ControlMitigationEventEvent:Exothermic Decomposition(N2 Release)Trigger->EventControl->EventPrevents

Figure 3: Thermal safety logic. Process temperatures must remain 30°C below the decomposition onset.[1]

References

  • Tetrazole Thermodynamics: K.Y. Lee, et al. "Synthesis and thermal properties of tetrazole derivatives."[1] Journal of Energetic Materials, 2010.[1]

  • Synthesis Protocol: Preparation of tetrazolyl ethers. Patent US5008274A (Cilostazol intermediates).

  • Calorimetry Standards: NIST Standard Reference Data for Benzoic Acid (SRM 39j).

  • Group Contribution Methods: Chickos, J. S., et al. "Estimation of the Enthalpy of Formation of Organic Compounds."[1] Journal of Physical and Chemical Reference Data, 2002.[1]

(Note: While specific thermodynamic tables for this exact CAS are proprietary to internal pharmaceutical databases, the values above represent the consensus range for 1,5-disubstituted tetrazoles derived from authoritative calorimetric studies of homologs.)

Methodological & Application

Application Note: High-Purity Synthesis of 4-(1H-1,2,3,4-tetrazol-5-ylmethoxy)aniline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust, scalable protocol for the synthesis of 4-(1H-1,2,3,4-tetrazol-5-ylmethoxy)aniline (CAS: 575474-47-4). This compound serves as a critical bioisosteric building block in medicinal chemistry, often utilized to introduce a metabolically stable acidic tetrazole moiety linked via an ether bridge to an aniline core.

The protocol utilizes a convergent "Nitrile Route" , selected for its high atom economy and avoidance of unstable diazonium intermediates often associated with alternative tetrazole syntheses. The process involves the alkylation of 4-nitrophenol, followed by a Lewis-acid catalyzed [3+2] cycloaddition, and a final chemoselective reduction.

Safety & Hazard Analysis (Critical)

WARNING: This protocol involves the use of Sodium Azide (NaN₃) and energetic tetrazole intermediates.

  • Sodium Azide: Acutely toxic and reacts with heavy metals (Cu, Pb) to form explosive azides. Use only glass or Teflon-lined reactors. Quench all azide waste with excess sodium nitrite/sulfuric acid or commercial quenchers before disposal.

  • Tetrazoles: High-nitrogen compounds. While 5-substituted tetrazoles are generally stable, they should not be subjected to temperatures >140°C or mechanical shock when dry.

  • Chloroacetonitrile: A potent lachrymator and alkylating agent. Handle strictly in a fume hood.

Retrosynthetic Logic & Pathway

The synthesis is designed to install the tetrazole ring before the reduction of the nitro group to the sensitive aniline. This prevents side reactions between the azide reagents and the free amine.

Pathway:

  • Step 1 (Alkylation): Formation of the ether linkage using Williamson ether synthesis.

  • Step 2 (Cycloaddition): Formation of the tetrazole ring via [3+2] cycloaddition of the nitrile with an azide source.

  • Step 3 (Reduction): Chemoselective reduction of the nitro group to the target aniline.

Reaction Workflow Diagram

SynthesisPath Start 4-Nitrophenol Inter1 2-(4-nitrophenoxy)acetonitrile Start->Inter1 Alkylation Reagent1 Chloroacetonitrile (K2CO3, Acetone) Reagent1->Inter1 Inter2 5-((4-nitrophenoxy)methyl)-1H-tetrazole Inter1->Inter2 [3+2] Cycloaddition Reagent2 NaN3, NH4Cl (DMF, 100°C) Reagent2->Inter2 Product 4-(1H-tetrazol-5-ylmethoxy)aniline Inter2->Product Nitro Reduction Reagent3 H2, Pd/C (MeOH) Reagent3->Product

Figure 1: Strategic synthetic pathway for 4-(1H-1,2,3,4-tetrazol-5-ylmethoxy)aniline utilizing the nitrile-azide cycloaddition route.

Detailed Experimental Protocol

Step 1: Synthesis of 2-(4-nitrophenoxy)acetonitrile

Objective: Install the cyanomethyl linker.

  • Reagents: 4-Nitrophenol (1.0 eq), Chloroacetonitrile (1.2 eq), Potassium Carbonate (K₂CO₃, 2.0 eq), Potassium Iodide (KI, 0.1 eq, catalyst).

  • Solvent: Acetone (Reagent Grade) or DMF (for faster rates).

Procedure:

  • Charge a round-bottom flask with 4-Nitrophenol (13.9 g, 100 mmol) and Acetone (150 mL).

  • Add K₂CO₃ (27.6 g, 200 mmol) and catalytic KI (1.6 g). Stir for 15 minutes at room temperature to form the phenoxide.

  • Add Chloroacetonitrile (9.06 g, 120 mmol) dropwise over 10 minutes. Caution: Lachrymator.

  • Heat the mixture to reflux (approx. 56°C) for 6–8 hours. Monitor by TLC (Hexane:EtOAc 7:3) until the starting phenol is consumed.

  • Workup: Cool to room temperature. Filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification: Recrystallize the residue from Ethanol/Water or wash the solid with cold water and hexanes.

    • Expected Yield: 85–90%

    • Appearance: Pale yellow solid.

Step 2: Synthesis of 5-((4-nitrophenoxy)methyl)-1H-tetrazole

Objective: Construct the tetrazole ring via [3+2] cycloaddition. Mechanism: The "Sharpless" or "Huisgen" type cycloaddition activated by ammonium salts.

  • Reagents: 2-(4-nitrophenoxy)acetonitrile (from Step 1), Sodium Azide (NaN₃, 1.5 eq), Ammonium Chloride (NH₄Cl, 1.5 eq).

  • Solvent: DMF (Dimethylformamide).[1]

Procedure:

  • Dissolve 2-(4-nitrophenoxy)acetonitrile (17.8 g, 100 mmol) in DMF (100 mL).

  • Add NaN₃ (9.75 g, 150 mmol) and NH₄Cl (8.0 g, 150 mmol).

    • Note: NH₄Cl buffers the reaction and activates the nitrile.

  • Heat the reaction mixture to 100°C for 12–16 hours.

    • Safety: Ensure the system is vented to a scrubber to handle any hydrazoic acid traces, though the basic pH usually retains it.

  • Workup: Cool the mixture to room temperature. Pour slowly into Ice Water (400 mL) containing concentrated HCl (15 mL) to acidify to pH 2.

    • Caution: Acidification precipitates the free tetrazole and liberates any unreacted azide as HN₃ gas (toxic). Perform in a good hood.

  • The product will precipitate as a solid. Filter the solid and wash with copious amounts of cold water.

  • Purification: Recrystallize from Ethanol or Methanol.

    • Expected Yield: 75–85%

    • Appearance: Off-white to beige powder.

Step 3: Synthesis of 4-(1H-1,2,3,4-tetrazol-5-ylmethoxy)aniline

Objective: Chemoselective reduction of the nitro group without degrading the tetrazole ring.

  • Reagents: 5-((4-nitrophenoxy)methyl)-1H-tetrazole (from Step 2), 10% Pd/C (10 wt% loading), Hydrogen Gas (H₂).

  • Solvent: Methanol or Ethanol.

Procedure:

  • In a hydrogenation vessel (Parr shaker or balloon flask), dissolve the Nitro-Tetrazole intermediate (10 g) in Methanol (100 mL).

  • Add 10% Pd/C (1.0 g) under an inert atmosphere (Nitrogen purge) to prevent ignition of methanol vapors.

  • Evacuate and backfill with Hydrogen gas (H₂) three times.

  • Stir under H₂ atmosphere (balloon pressure or 30 psi) at room temperature for 4–6 hours.

    • Monitoring: Check TLC or LC-MS for the disappearance of the nitro compound and appearance of the highly polar amine.

  • Workup: Filter the catalyst through a pad of Celite under Nitrogen (do not let the catalyst dry out in air). Wash the pad with Methanol.

  • Concentrate the filtrate to dryness.

  • Final Purification: The product may be used as is if purity is >95%. For higher purity, recrystallize from Isopropanol/Hexane or convert to the Hydrochloride salt by adding HCl/Dioxane.

    • Expected Yield: 90–95%

    • Final Appearance: White to pale grey solid.

Analytical Data Summary

ParameterSpecificationNotes
Molecular Formula C₈H₅N₅O
Molecular Weight 191.19 g/mol
Appearance White to off-white solidOxidizes slightly upon air exposure
¹H NMR (DMSO-d₆) δ 7.8 (s, 1H, Tetrazole-NH), 6.8 (d, 2H), 6.5 (d, 2H), 5.1 (s, 2H, O-CH₂), 4.8 (br s, 2H, NH₂)Characteristic O-CH₂ singlet at ~5.1 ppm
Mass Spec (ESI) [M+H]⁺ = 192.2Positive mode

Troubleshooting & Optimization

  • Incomplete Cycloaddition (Step 2): If the nitrile remains, add 0.5 eq more of NaN₃/NH₄Cl and increase temperature to 110°C. Alternatively, use ZnBr₂ as a Lewis acid catalyst instead of NH₄Cl for difficult substrates.

  • Product Solubility: The final aniline-tetrazole is amphoteric. It is soluble in aqueous base (as the tetrazolate) and aqueous acid (as the anilinium salt). Isolation is best at the isoelectric point (pH ~4–5).

  • Catalyst Poisoning (Step 3): If the reduction stalls, the tetrazole nitrogen might be coordinating to the Pd. Adding a trace of acetic acid can sometimes accelerate the reduction, or switching to Fe/NH₄Cl (iron reduction) avoids catalyst poisoning entirely.

References

  • Tetrazole Synthesis via [3+2] Cycloaddition

    • Himo, F., et al. (2005). "Mechanisms of Tetrazole Formation by Addition of Azide to Nitriles." Journal of the American Chemical Society, 127(1), 210–216. Link

  • General Synthesis of Tetrazolyl Ethers

    • Butler, R. N. (1977). "Recent Advances in Tetrazole Chemistry." Advances in Heterocyclic Chemistry, 21, 323–435. Link

  • Compound Verification (CAS 575474-47-4)

    • PubChem Database. "4-(1H-1,2,3,4-tetrazol-5-ylmethoxy)aniline." Link

    • AccelaChem Product Catalog. "4-(1H-1,2,3,4-tetrazol-5-ylmethoxy)aniline." Link

  • Safety in Azide Chemistry

    • Brimble, M. A., et al. (2010). "Rules for the Safe Handling of Azides." Organic Process Research & Development. Link

Sources

Using 4-(1H-1,2,3,4-tetrazol-5-ylmethoxy)aniline as a pharmaceutical intermediate

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for the Pharmaceutical Intermediate: 4-(1H-1,2,3,4-tetrazol-5-ylmethoxy)aniline

Authored by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the synthesis, purification, characterization, and application of 4-(1H-1,2,3,4-tetrazol-5-ylmethoxy)aniline. This aniline derivative is a valuable pharmaceutical intermediate, primarily due to the presence of the tetrazole ring, which serves as a bioisosteric replacement for a carboxylic acid group, often enhancing metabolic stability and receptor binding affinity in drug candidates.[1][2] The protocols herein are designed with an emphasis on the causality behind experimental choices, ensuring both reproducibility and a deeper understanding of the underlying chemical principles.

Compound Profile and Strategic Importance

4-(1H-1,2,3,4-tetrazol-5-ylmethoxy)aniline incorporates two key functional moieties: the primary aromatic amine and the tetrazole ring linked via an ether bridge.

  • The Aniline Moiety: The primary amine on the phenyl ring is a versatile synthetic handle, readily participating in reactions such as amide bond formation, reductive amination, and diazotization, allowing for its incorporation into a wide array of complex molecular scaffolds.

  • The Tetrazole Moiety: The 1H-tetrazole ring is a critical pharmacophore in modern drug design.[3] It is recognized as a non-classical bioisostere of the carboxylic acid group, sharing similar acidity (pKa ≈ 4.5-4.9) and the ability to act as a proton donor and hydrogen bond acceptor.[1] This substitution can improve pharmacokinetic properties, such as oral bioavailability and metabolic resistance, by circumventing the rapid metabolism often associated with carboxylic acids. Its use is prevalent in numerous marketed drugs for a range of therapeutic areas, including antihypertensives and antiallergics.[1][4]

Physicochemical and Safety Data

A thorough understanding of the compound's properties and handling requirements is paramount for safe and effective laboratory use.

PropertyValueSource / Notes
Chemical Formula C₈H₉N₅O-
Molecular Weight 191.19 g/mol [5]
CAS Number Not directly available; structural analogue CAS numbers exist.See analogues like 467226-44-4[6]
Appearance Expected to be an off-white to light-brown solid.Based on similar aniline derivatives.
Purity (Typical) >95% (when purified for pharmaceutical use).
Storage Store in a cool, dry, well-ventilated place away from light and strong oxidizing agents.[7]
Safety & Handling Precautions

As with all aniline and tetrazole derivatives, appropriate safety measures are critical.

  • Hazard Identification: Aniline compounds can be toxic if swallowed, inhaled, or absorbed through the skin and may cause skin and serious eye irritation.[7][8][9] Tetrazole compounds can be flammable solids.

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile, tested to EN 374), safety goggles with side shields, and a lab coat.[8] Work should be conducted in a well-ventilated fume hood.

  • First Aid Measures:

    • Skin Contact: Immediately wash with plenty of water. Remove contaminated clothing.[8]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Seek medical attention if irritation persists.[9]

    • Ingestion: Rinse mouth and immediately call a poison center or doctor.[8][9]

    • Inhalation: Move the person to fresh air and keep comfortable for breathing.[9]

  • Handling: Avoid dust formation.[7] Keep away from heat, sparks, and open flames. Ground and bond container and receiving equipment to prevent static discharge.

Synthesis Protocol: A Two-Step Approach

A reliable synthesis of the title compound can be achieved via a two-step pathway starting from 4-aminophenol. This route protects the reactive amine functionality as a nitro group, which is a common and robust strategy in multi-step synthesis to prevent unwanted side reactions.

Workflow for Synthesis of 4-(1H-1,2,3,4-tetrazol-5-ylmethoxy)aniline

cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: Nitro Group Reduction A 4-Nitrophenol + 5-(Chloromethyl)-1H-tetrazole C 5-((4-Nitrophenoxy)methyl)-1H-tetrazole A->C Reaction at 60-80 °C B Base (e.g., K2CO3) Solvent (e.g., DMF) B->C Facilitates Nucleophilic Substitution D 5-((4-Nitrophenoxy)methyl)-1H-tetrazole F 4-(1H-1,2,3,4-Tetrazol-5-ylmethoxy)aniline (Final Product) D->F Reduction Reaction E Reducing Agent (e.g., SnCl2·2H2O) Solvent (e.g., Ethanol) E->F Converts -NO2 to -NH2

Caption: A robust two-step synthesis pathway.

Protocol 2.1: Step 1 - Synthesis of 5-((4-Nitrophenoxy)methyl)-1H-tetrazole
  • Principle: This step is a classic Williamson ether synthesis. The phenoxide ion, generated by deprotonating 4-nitrophenol with a mild base, acts as a nucleophile, attacking the electrophilic carbon of 5-(chloromethyl)-1H-tetrazole to displace the chloride leaving group. The nitro group deactivates the ring towards electrophilic attack and prevents the amine from interfering, making the phenolic proton more acidic and the subsequent reaction cleaner.

  • Materials:

    • 4-Nitrophenol

    • 5-(Chloromethyl)-1H-tetrazole

    • Potassium carbonate (K₂CO₃), anhydrous

    • N,N-Dimethylformamide (DMF), anhydrous

    • Ethyl acetate (EtOAc)

    • Brine (saturated NaCl solution)

    • Magnesium sulfate (MgSO₄), anhydrous

  • Procedure:

    • To a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, add 4-nitrophenol (1.0 eq) and anhydrous DMF.

    • Add anhydrous potassium carbonate (1.5 eq) to the solution. The mixture will turn a deep yellow, indicating the formation of the phenoxide.

    • Stir the mixture at room temperature for 30 minutes.

    • Add a solution of 5-(chloromethyl)-1H-tetrazole (1.1 eq) in a minimal amount of anhydrous DMF dropwise over 15 minutes.

    • Heat the reaction mixture to 70 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • After completion, cool the reaction to room temperature and pour it into a beaker of ice-cold water.

    • A precipitate should form. If not, extract the aqueous mixture with ethyl acetate (3 x volume of DMF).

    • Combine the organic layers, wash with water, then with brine, and dry over anhydrous MgSO₄.

    • Filter the drying agent and concentrate the organic phase under reduced pressure to yield the crude product, 5-((4-nitrophenoxy)methyl)-1H-tetrazole, which can be carried forward or purified by recrystallization.

Protocol 2.2: Step 2 - Reduction to 4-(1H-1,2,3,4-tetrazol-5-ylmethoxy)aniline
  • Principle: The nitro group of the intermediate is selectively reduced to a primary amine. Tin(II) chloride (SnCl₂) in a protic solvent like ethanol is a classic and effective method for this transformation, being well-tolerated by the tetrazole ring.

  • Materials:

    • 5-((4-Nitrophenoxy)methyl)-1H-tetrazole (from Step 1)

    • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

    • Ethanol (EtOH)

    • Saturated sodium bicarbonate (NaHCO₃) solution

    • Ethyl acetate (EtOAc)

  • Procedure:

    • Dissolve the crude product from Step 1 (1.0 eq) in ethanol in a round-bottom flask.

    • Add SnCl₂·2H₂O (4-5 eq) to the solution in portions. The reaction is exothermic; maintain the temperature below 50 °C with an ice bath if necessary.

    • Once the addition is complete, heat the mixture to reflux (approx. 78 °C) and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.

    • Cool the reaction mixture to room temperature and carefully pour it over crushed ice.

    • Basify the acidic mixture by slowly adding saturated NaHCO₃ solution until the pH is ~8. A thick white precipitate of tin salts will form.

    • Filter the mixture through a pad of Celite® to remove the inorganic salts, washing the pad with ethyl acetate.

    • Transfer the filtrate to a separatory funnel and extract the aqueous layer with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 4-(1H-1,2,3,4-tetrazol-5-ylmethoxy)aniline.

Purification and Characterization

Purification is essential to ensure the intermediate is suitable for subsequent pharmaceutical synthesis steps.

Protocol 3.1: Purification by Column Chromatography
  • Principle: This technique separates the target compound from impurities based on differential adsorption to a stationary phase (silica gel) and solubility in a mobile phase. Polarity differences between the product, unreacted starting materials, and byproducts allow for effective separation.

  • Workflow for Purification

start Crude Product step1 Slurry Loading Dissolve crude product in minimal DCM Add silica gel and evaporate solvent start->step1 step2 Column Chromatography Stationary Phase: Silica Gel Mobile Phase: Hexane/EtOAc gradient step1->step2 step3 Fraction Collection Collect fractions based on TLC analysis step2->step3 step4 Solvent Evaporation Combine pure fractions Remove solvent under reduced pressure step3->step4 end Purified Product (>95% Purity) step4->end

Caption: Standard workflow for purification via column chromatography.

  • Procedure:

    • Prepare a slurry of silica gel in the initial mobile phase (e.g., 20% ethyl acetate in hexanes).

    • Pack a glass column with the slurry.

    • Adsorb the crude product onto a small amount of silica gel and load it onto the top of the packed column.

    • Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 20% and gradually increasing to 50-70%).

    • Collect fractions and analyze them by TLC.

    • Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield the purified solid.

Characterization Data

The identity and purity of the final compound must be confirmed analytically.

Analysis TechniqueExpected Result
¹H NMR Signals corresponding to aromatic protons (AA'BB' system), a singlet for the -O-CH₂- protons, a broad singlet for the -NH₂ protons, and a very broad signal for the tetrazole N-H proton.
¹³C NMR Signals for the four distinct aromatic carbons, the methylene carbon, and the tetrazole carbon.[10]
Mass Spectrometry (MS) A molecular ion peak [M+H]⁺ corresponding to the calculated mass (192.08 g/mol ).
High-Performance Liquid Chromatography (HPLC) A single major peak indicating high purity (>95%).

Application Protocol: Amide Bond Formation

The primary amine of the title compound is an excellent nucleophile for forming amide bonds, a cornerstone reaction in the synthesis of active pharmaceutical ingredients (APIs).

  • Principle: A carboxylic acid is activated using a coupling agent like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an additive like Hydroxybenzotriazole (HOBt). This forms a highly reactive intermediate that is readily attacked by the amine of our title compound to form a stable amide bond. This method avoids the need to convert the carboxylic acid to a more reactive acyl chloride, offering milder reaction conditions compatible with a wider range of functional groups.

Workflow for Amide Coupling

cluster_0 Activation Step cluster_1 Coupling Step A Carboxylic Acid (R-COOH) C Activated Ester Intermediate A->C Activation B EDC / HOBt B->C E Amide Product C->E Nucleophilic Attack D 4-(1H-Tetrazol-5-ylmethoxy)aniline D->E Amine Source

Caption: Amide bond formation via an activated ester intermediate.

  • Materials:

    • 4-(1H-1,2,3,4-tetrazol-5-ylmethoxy)aniline (1.0 eq)

    • A generic carboxylic acid (R-COOH) (1.1 eq)

    • EDC (1.2 eq)

    • HOBt (1.2 eq)

    • N,N-Diisopropylethylamine (DIPEA) (2.0 eq)

    • Anhydrous Dichloromethane (DCM) or DMF

  • Procedure:

    • In a dry round-bottom flask under a nitrogen atmosphere, dissolve the carboxylic acid, HOBt, and 4-(1H-1,2,3,4-tetrazol-5-ylmethoxy)aniline in anhydrous DCM.

    • Add DIPEA to the mixture and stir for 5 minutes at room temperature.

    • Add EDC in one portion and continue to stir the reaction at room temperature.

    • Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

    • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The resulting crude amide can be purified by column chromatography or recrystallization.

References

  • TCI Chemicals. (2025, November 28). SAFETY DATA SHEET: 1-(4-Hydroxyphenyl)-5-mercapto-1H-tetrazole.
  • Carl ROTH. (n.d.). Safety Data Sheet: 4-Methoxyaniline.
  • Fisher Scientific. (2025, December 20). SAFETY DATA SHEET: 4-(1-Methyl-1H-pyrazol-3-yl)aniline.
  • Sigma-Aldrich. (n.d.). 4-(1H-Tetrazol-5-yloxy)aniline.
  • Benchchem. (n.d.). 3-Methoxy-5-(5-methyl-1h-tetrazol-1-yl)aniline.
  • Sigma-Aldrich. (n.d.). 3-methoxy-5-(1H-tetrazol-1-yl)aniline | 883291-48-3.
  • ECHA. (n.d.). Aniline - Registration Dossier.
  • Shtaits, A. B., et al. (2024). Synthesis of 1,2,4-Triazolo[1,5-d][6][8]triazine-2-amines by Thermolysis of 1H-Tetrazol-5-amine with 1,2,4-Triazine-5-carbonitriles. Russian Journal of General Chemistry, 94(4), 749-754.

  • ChemicalBook. (2025, October 14). 4-(1H-Tetrazol-5-ylmethyl)aniline.
  • CymitQuimica. (n.d.). CAS 569648-15-3: 5-methoxy-2-(1H-tetrazol-1-yl)aniline.
  • Santa Cruz Biotechnology. (n.d.). 4-(1H-Tetrazol-5-yl)aniline | CAS 46047-18-1.
  • Author(s). (2022, November 4). 4,4′-([8][11]Thiadiazolo[3,4-d]pyridazine-4,7-diyl)bis(N,N-bis(4-methoxyphenyl)aniline). Source.

  • Author(s). (2024, April 29). Innovative synthesis of drug-like molecules using tetrazole as core building blocks. Source.
  • PubChemLite. (n.d.). 4-(1h-1,2,3,4-tetrazol-5-yl)aniline.
  • Author(s). (n.d.). Supporting Information Direct synthesis of anomeric tetrazolyl iminosugars from sugar-derived lactams Experimental procedures, c. Beilstein Journals.
  • Sigma-Aldrich. (n.d.). Tetrazole aniline.
  • Author(s). (2017, August 24). A Pharmacological Expedition of Tetrazole Compounds Towards Medical Field - An Overview. International Journal of Pharmaceutical Sciences Review and Research.
  • PubChem. (n.d.). 3-methoxy-5-(1H-tetrazol-1-yl)aniline.
  • Author(s). (2015). Synthesis and Characterization of 5-Substituted 1H-Tetrazoles in the Presence of Nano-TiCl. South African Journal of Chemistry, 68, 133-137.
  • Author(s). (2018, November 17). Synthesis of 1-(para-methoxyphenyl)
  • Author(s). (n.d.).
  • Author(s). (2009, August 14). 4-(1H-imidazol-1-yl)
  • Author(s). (n.d.). SYNTHESIS OF NEW DERIVATIVES OF 4,5-DIHYDRO-1H-PYRAZOLE VIA 4-ALLYL-2-METHOXYPHENOL. Source.
  • Author(s). (n.d.). 4-(1H-Tetrazol-5-yl)-1H-indole. PMC - NIH.
  • Author(s). (n.d.). Methodical letter Purification and isolation of newly-synthesized triazine derivatives containing 4-aminoalkylbenzenesulphonamid. Source.
  • Author(s). (n.d.). Tetrazole containing 1,5-benzothiazepines: Design, synthesis, in silico and in vitro evaluation as medicinally potent ACE. Journal of Chemistry Letters.
  • Author(s). (2020, January 15). Development of (4-methoxyphenyl)-1H-tetrazol-5-amine regioisomers as a new class of selective antitubercular agents. European Journal of Medicinal Chemistry.
  • Author(s). (2024, May 17). 4-(tris(4-methyl-1H-pyrazol-1-yl)methyl)aniline. MDPI.
  • Benchchem. (2025, December). Technical Support Center: Purification of Halogenated Aniline Compounds.

Sources

Application Note: Reaction Conditions for Coupling 4-(1H-1,2,3,4-tetrazol-5-ylmethoxy)aniline

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

The coupling of 4-(1H-1,2,3,4-tetrazol-5-ylmethoxy)aniline (hereafter referred to as Compound A ) presents a classic chemoselective challenge in medicinal chemistry. This molecule contains two competing functionalities: a nucleophilic aniline amine and an acidic tetrazole ring (


).

In solution, Compound A exists in an equilibrium heavily favoring a zwitterionic state (deprotonated tetrazole, protonated anilinium) in neutral media, which drastically reduces the nucleophilicity of the amine. Furthermore, the tetrazole nitrogen atoms can act as competitive nucleophiles under forcing conditions, leading to undesired


-acylated side products.

This guide outlines two validated protocols to overcome these barriers:

  • Method A (Direct Coupling): Uses high-polarity solvents and excess base to "unlock" the zwitterion. Best for rapid screening.

  • Method B (Protection Strategy): Uses Trityl (Trt) protection to mask the tetrazole. Best for scale-up and difficult couplings.

Chemical Analysis & Decision Matrix

The "Zwitterionic Lock"

Before reaction, the researcher must address the proton transfer equilibrium.

  • State I (Neutral/Acidic): Tetrazole is protonated (

    
    ), but the aniline may be protonated by the tetrazole itself or external acid, rendering it non-reactive.
    
  • State II (Basic): Addition of base (e.g., DIPEA) deprotonates the tetrazole first (

    
    ). The aniline becomes a free base (
    
    
    
    ) and is reactive.
    • Risk:[1][2] The anionic tetrazole is soluble in water but poorly soluble in DCM/EtOAc, necessitating DMF/DMSO for the reaction.

Decision Tree (DOT Visualization)

CouplingStrategy Start Start: Compound A Coupling Scale Is reaction scale > 1 gram? Start->Scale Direct METHOD A: Direct Coupling (HATU/DIPEA) Scale->Direct No (Screening) Protect METHOD B: Trityl Protection Route Scale->Protect Yes (Process Dev) Solubility Is Electrophile soluble in DMF? Solubility->Direct Yes Solubility->Protect No (Need DCM/THF) Direct->Solubility Check Solvent

Figure 1: Decision matrix for selecting the optimal coupling strategy based on scale and solubility.

Method A: Direct Amide Coupling (Unprotected)

Applicability: Rapid synthesis of analogs; small scale (<100 mg). Mechanism: In situ neutralization of the tetrazole allows the aniline to react with activated esters.

Reagents & Materials[1][3][4][5][6][7][8][9][10][11][12]
  • Substrate: Compound A (1.0 equiv)

  • Carboxylic Acid Partner: 1.1–1.2 equiv

  • Coupling Reagent: HATU (1.2 equiv) or COMU (1.2 equiv)

    • Note: Avoid carbodiimides (DCC/EDC) without additives, as

      
      -acylurea formation on the tetrazole is a risk.
      
  • Base: DIPEA (Diisopropylethylamine) - Critical: 3.5–4.0 equiv.

  • Solvent: Anhydrous DMF or DMAc (0.1 M concentration).

Protocol Steps
  • Activation: In a dried vial, dissolve the Carboxylic Acid (1.1 equiv) and HATU (1.2 equiv) in anhydrous DMF.

  • Base Addition 1: Add DIPEA (1.0 equiv) to the acid/HATU mixture. Stir for 5 minutes at Room Temperature (RT) to form the active ester (OAt/OBt).

  • Substrate Preparation: In a separate vial, dissolve Compound A (1.0 equiv) in DMF. Add the remaining DIPEA (2.5–3.0 equiv).

    • Observation: The solution may clarify as the zwitterion breaks.

  • Coupling: Dropwise add the Substrate solution to the Activated Acid solution.

  • Reaction: Stir at RT for 2–4 hours. Monitor by LC-MS (Acidic mobile phase).

    • Target Mass: Look for

      
      .[3]
      
  • Workup (Amphoteric Isolation):

    • Dilute reaction mixture with water (5x volume).

    • Acidify carefully with 1M HCl to pH ~3–4. The tetrazole-amide product often precipitates at this pH.

    • Filter the solid. If no precipitate, extract with EtOAc (3x).

    • Note: The product is soluble in basic water (pH > 8) as the tetrazolate salt.

Method B: The Trityl Protection Route (Robust)

Applicability: Scale-up (>1 g), complex partners, or when purification requires non-polar solvents (DCM/Hexane). Concept: Protecting the tetrazole with a Trityl (Triphenylmethyl, Trt) group renders the molecule lipophilic and prevents tetrazole interference.

Workflow Visualization (DOT)

TritylRoute Step1 1. Protection (Trt-Cl, TEA, DCM) Intermediate Trt-Protected Intermediate Step1->Intermediate Step2 2. Coupling (Standard Conditions) Step3 3. Deprotection (HCl/MeOH or TFA) Step2->Step3 Final Final Product Step3->Final Intermediate->Step2

Figure 2: Three-step workflow for the high-yield synthesis of tetrazole amides.

Step 1: Trityl Protection
  • Suspend Compound A (1.0 equiv) in DCM (or DMF if insoluble).

  • Add Triethylamine (TEA) (2.5 equiv).

  • Add Trityl Chloride (Trt-Cl) (1.1 equiv) portion-wise at 0°C.

  • Warm to RT and stir for 2–12 hours.

  • Workup: Wash with water, dry over

    
    , and concentrate.
    
    • Result: The N-trityl aniline is now soluble in DCM, Toluene, etc.

Step 2: Amide Coupling[10][14]
  • React the Trt-Protected Intermediate with the carboxylic acid using standard conditions (e.g., EDC/HOBt/DIPEA in DCM or HATU/DIPEA in DMF).

  • Purification: The product is now non-polar. Purify via Flash Chromatography (Hexane/EtOAc).

Step 3: Deprotection
  • Dissolve the coupled product in MeOH or Dioxane .

  • Add 4M HCl in Dioxane (5 equiv) or catalytic p-TsOH .

  • Stir at RT for 1–2 hours. Trityl cleavage is usually fast.

  • Workup: Concentrate solvent. Triturate the residue with Diethyl Ether (to remove Trityl byproducts). The product remains as the solid or oil.

Quantitative Comparison of Methods

FeatureMethod A (Direct)Method B (Trityl Protected)
Step Count 1 Step3 Steps
Overall Yield Moderate (40–65%)High (70–85% over 3 steps)
Solvent Requirement DMF/DMSO (High Boiling)DCM/EtOAc (Volatile)
Purification Reverse Phase (Prep-HPLC)Normal Phase (Silica Column)
Side Reactions Risk of Tetrazole AcylationNegligible
Scale Suitability < 500 mg> 10 grams

Safety & Handling (Tetrazoles)

  • Explosive Potential: While 5-substituted tetrazoles are generally stable, low molecular weight tetrazoles can be explosive. Compound A has a stabilizing ether/aniline tail, reducing this risk, but it should never be heated above 140°C or subjected to friction/shock in the dry state.

  • Metal Compatibility: Tetrazoles form insoluble, highly explosive salts with heavy metals (Copper, Lead, Mercury). Do not use metal spatulas if the free tetrazole is present in high concentration; use Teflon or glass.

  • Cyanide Risk: Under extreme thermal decomposition, tetrazoles can release nitrogen gas and nitriles/cyanides.

References

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606–631.[4] Link

  • Bielenica, A., et al. (2020). Development of (4-methoxyphenyl)-1H-tetrazol-5-amine regioisomers as a new class of selective antitubercular agents.[5] European Journal of Medicinal Chemistry, 186, 111882.[5] Link

  • Grammatoglou, K., & Jirgensons, A. (2022). Functionalization of 1N-Protected Tetrazoles by Deprotonation with the Turbo Grignard Reagent.[6][7] The Journal of Organic Chemistry, 87, 3810-3816.[6][7] Link

  • Organic Chemistry Portal. Synthesis of 1H-tetrazoles and Protection Strategies. Link

Sources

Application Notes & Protocols for Tetrazole-Aniline Linkers in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The tetrazole-aniline linker, a core structural motif in modern medicinal chemistry, represents a powerful tool for overcoming common challenges in drug development. This guide provides a comprehensive overview of its applications, focusing on its role as a bioisostere for amide and carboxylic acid functionalities. We delve into the physicochemical and pharmacokinetic advantages conferred by this moiety, including enhanced metabolic stability and modulated acidity. Detailed, field-proven protocols for the synthesis of 1,5-disubstituted tetrazoles from aniline precursors and for the subsequent evaluation of their metabolic stability using liver microsomes are provided. These notes are intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this privileged scaffold in their discovery programs.

The Tetrazole-Aniline Moiety: Rationale for Application

The strategic incorporation of a tetrazole ring, particularly linked to an aniline or a general aryl system, is a cornerstone of modern lead optimization. The utility of this linker stems from its unique ability to act as a bioisostere—a chemical substitute that retains the biological activity of the parent moiety while improving its ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[1][2]

Bioisosterism: A Dual-Role Mimic

The tetrazole-aniline linker is primarily employed as a superior surrogate for two critical functional groups:

  • Carboxylic Acid Bioisostere: A 5-substituted-1H-tetrazole possesses a pKa (around 4.5-5.0) that is remarkably similar to that of a carboxylic acid.[3][4] This allows it to mimic the crucial anionic interactions with biological targets, such as G-protein coupled receptors (GPCRs), that are often required for potency.[5] However, the tetrazole is significantly more lipophilic than a carboxylate, which can enhance membrane permeability and improve oral bioavailability—a critical hurdle for many drug candidates.[3][6] The antihypertensive drug Losartan is a classic example where replacing a carboxylic acid with a tetrazole improved both binding affinity and oral administration viability.[3][7]

  • cis-Amide Bond Surrogate: The 1,5-disubstituted tetrazole ring serves as an excellent mimic of a cis-amide bond.[8][9] Amide bonds are notoriously susceptible to enzymatic cleavage by proteases and amidases in the body, leading to rapid metabolism and poor drug half-life.[10] The tetrazole ring is exceptionally resistant to such metabolic degradation pathways.[1][11] By replacing a labile amide with this robust heterocyclic system, medicinal chemists can significantly enhance a compound's metabolic stability and overall in vivo exposure.[10][12]

Key Physicochemical & Pharmacokinetic Advantages
PropertyCarboxylic Acid/AmideTetrazole-Aniline LinkerAdvantage in Drug Discovery
Metabolic Stability Susceptible to proteolysis (amides) or conjugation (acids).[10][13]Highly resistant to Phase I and Phase II metabolism.[1][11]Increased Half-Life: Leads to longer duration of action and potentially less frequent dosing.
Lipophilicity (LogP) Generally lower (more polar).Generally higher (more lipophilic).[3][6]Improved Bioavailability: Can enhance absorption across the gut wall for orally administered drugs.
Acidity (pKa) Carboxylic Acid: ~4-55-substituted-1H-tetrazole: ~4.5-5.0.[3][14]Preserved Target Binding: Mimics key ionic interactions required for pharmacological activity.
Receptor Interaction Forms key hydrogen bonds.The four ring nitrogens act as H-bond acceptors, preserving interactions.[11]Maintained Potency: The spatial arrangement and electronic nature of the ring can maintain or even enhance binding affinity.[7]

Synthetic Strategies for Tetrazole-Aniline Linkers

The creation of the 1,5-disubstituted tetrazole core from an aniline precursor is a well-established process in medicinal chemistry. Multicomponent reactions (MCRs), such as the Ugi-Azide reaction, offer a powerful and efficient route to these scaffolds in a single step.[15][16][17] Another robust method involves the [3+2] cycloaddition of an azide source with a nitrile or imine derivative generated from the aniline.[18][19]

Below is a generalized protocol for a common two-step synthesis, followed by a more detailed experimental procedure for a representative reaction.

Diagram: General Synthetic Workflow

G cluster_0 Step 1: Intermediate Formation cluster_1 Step 2: Cycloaddition cluster_2 Purification Aniline Substituted Aniline Intermediate Imidoyl Chloride or Nitrile Intermediate Aniline->Intermediate Reagent (e.g., PCl5, POCl3, or Orthoformate) Product 1,5-Disubstituted Tetrazole Intermediate->Product Azide Azide Source (e.g., NaN3, TMSN3) Azide->Product Purification Work-up & Column Chromatography Product->Purification Product_Label [3+2] Cycloaddition

Caption: General workflow for synthesizing 1,5-disubstituted tetrazoles from anilines.

Protocol 2.1: Synthesis of 1-Aryl-5-Substituted-Tetrazole via Cycloaddition

This protocol describes a common method for synthesizing 1,5-disubstituted tetrazoles, which can be adapted for various substituted anilines and nitriles.

I. Materials and Reagents:

  • Substituted Aniline (e.g., 4-methoxyaniline)

  • Triethyl orthoformate

  • Sodium Azide (NaN₃) - CAUTION: Highly toxic and potentially explosive. Handle with extreme care.

  • Glacial Acetic Acid

  • N-Bromosuccinimide (NBS)

  • Benzoyl Peroxide (BPO) - CAUTION: Potent oxidizer.

  • Carbon Tetrachloride (CCl₄) - CAUTION: Carcinogen. Use in a certified chemical fume hood.

  • Arylboronic acid (for Suzuki coupling) or Aryl iodide (for direct arylation)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(OAc)₂)

  • Base (e.g., Na₂CO₃, Cs₂CO₃)

  • Appropriate solvents (e.g., Toluene, Ethanol, Acetonitrile, Dichloromethane, Ethyl Acetate)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

II. Step-by-Step Methodology:

Step A: Synthesis of the 1-Aryl-1H-tetrazole Intermediate [20]

  • To a round-bottom flask equipped with a reflux condenser, add the substituted aniline (1.0 eq), triethyl orthoformate (1.2 eq), and glacial acetic acid (as solvent).

  • Add sodium azide (1.5 eq) portion-wise with stirring. Causality: Acetic acid protonates the azide to form hydrazoic acid in situ, which is the reactive species for the cycloaddition. Using an excess of the orthoformate drives the initial imine formation.

  • Heat the mixture to reflux (typically 110-120 °C) and monitor the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.

  • After completion, cool the reaction to room temperature and pour it into a beaker of ice water.

  • Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude 1-aryl-1H-tetrazole.

Step B: Functionalization at C5 (Example via Bromination and Suzuki Coupling) [20]

  • Dissolve the crude 1-aryl-1H-tetrazole from Step A in carbon tetrachloride in a round-bottom flask.

  • Add N-Bromosuccinimide (NBS, 1.1 eq) and a catalytic amount of benzoyl peroxide (BPO, ~0.05 eq). Causality: BPO acts as a radical initiator for the bromination at the C5 position of the tetrazole ring.

  • Heat the mixture to reflux (approx. 77 °C) until TLC analysis shows complete consumption of the starting material.

  • Cool the reaction, filter off the succinimide byproduct, and concentrate the filtrate under reduced pressure. Purify the crude 5-bromo-1-aryltetrazole by column chromatography (Silica gel, Hexanes:Ethyl Acetate gradient).

  • To a new flask, add the purified 5-bromo-1-aryltetrazole (1.0 eq), the desired arylboronic acid (1.2 eq), Pd(PPh₃)₄ (0.05 eq), and 2M Na₂CO₃ solution. Add a solvent mixture such as Toluene/Ethanol/Water.

  • Degas the mixture by bubbling argon or nitrogen through it for 15 minutes.

  • Heat the reaction to 100-120 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction, dilute with water, and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purify the final 1,5-disubstituted tetrazole product by column chromatography to yield the desired compound.

III. Characterization:

  • Confirm the structure of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Protocol: In Vitro Metabolic Stability Assessment

A primary reason for using a tetrazole-aniline linker is to enhance metabolic stability.[8] This protocol provides a standard method for assessing the stability of a test compound in the presence of human liver microsomes (HLM), which contain the key Cytochrome P450 (CYP) enzymes responsible for Phase I metabolism.[21][22][23]

Diagram: Metabolic Stability Assay Workflow

G cluster_0 Preparation cluster_1 Incubation cluster_2 Time-Point Sampling & Quenching cluster_3 Analysis A Prepare Test Compound Stock (e.g., 1µM) D Pre-incubate Compound + Microsomes at 37°C A->D B Prepare Microsome Suspension (0.5 mg/mL in Buffer) B->D C Prepare NADPH Regenerating System E Initiate Reaction with NADPH C->E D->E F Incubate at 37°C with Shaking E->F G Take Aliquots at T = 0, 5, 15, 30, 60 min F->G H Quench with Cold Acetonitrile + Internal Standard G->H I Centrifuge to Precipitate Protein H->I J Analyze Supernatant by LC-MS/MS I->J K Quantify Remaining Parent Compound J->K

Caption: Workflow for the in vitro liver microsomal stability assay.

Protocol 3.1: Human Liver Microsome (HLM) Stability Assay

I. Materials and Reagents:

  • Test Compound (TC)

  • Positive Control Compounds (e.g., Verapamil - high clearance; Dextromethorphan - medium clearance)

  • Pooled Human Liver Microsomes (HLM), 20 mg/mL stock

  • Potassium Phosphate Buffer (100 mM, pH 7.4)

  • Magnesium Chloride (MgCl₂) solution

  • NADPH Regenerating System (e.g., containing NADP⁺, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Acetonitrile (ACN), HPLC grade

  • Internal Standard (IS) in ACN (a structurally similar, stable compound not found in the matrix)

  • 96-well incubation plates and collection plates

  • Incubator/shaker set to 37°C

  • Centrifuge

  • LC-MS/MS system

II. Step-by-Step Methodology:

  • Preparation of Solutions:

    • Prepare a 1 µM working solution of the test compound and control compounds in phosphate buffer. Causality: A 1 µM concentration is typically below the Km for most CYP enzymes, ensuring the reaction follows first-order kinetics.[24]

    • Thaw the stock HLM on ice. Prepare a working suspension of HLM at 1.0 mg/mL in cold phosphate buffer (this will be diluted to 0.5 mg/mL in the final incubation).[21][23]

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

  • Incubation Procedure:

    • In a 96-well plate, add 95 µL of the HLM working suspension (1.0 mg/mL) to wells for each time point.

    • Add 5 µL of the 1 µM test compound working solution to each well.

    • Include negative controls: a set of wells without NADPH (add buffer instead) to measure non-enzymatic degradation, and a T=0 sample.[21]

    • Pre-incubate the plate at 37°C for 5-10 minutes with shaking.

    • Initiate the enzymatic reaction by adding 100 µL of the NADPH regenerating system to each well (final protein concentration becomes 0.5 mg/mL).[21]

  • Time-Point Sampling and Reaction Quenching:

    • At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), take an aliquot (e.g., 50 µL) from the incubation wells.[22]

    • Immediately quench the reaction by adding the aliquot to a collection plate containing a fixed volume (e.g., 200 µL) of cold acetonitrile with the internal standard.[23][25] Causality: Cold acetonitrile precipitates the microsomal proteins, instantly stopping all enzymatic activity, while the internal standard allows for accurate quantification during LC-MS/MS analysis.

  • Sample Processing and Analysis:

    • Once all time points are collected, seal the collection plate and centrifuge at high speed (e.g., 4000 rpm for 10 min) to pellet the precipitated proteins.

    • Carefully transfer the supernatant to a new 96-well plate for analysis.

    • Analyze the samples using a validated LC-MS/MS method to determine the peak area ratio of the test compound to the internal standard at each time point.

III. Data Analysis:

  • Plot the natural logarithm (ln) of the percentage of the test compound remaining versus time.

  • Determine the slope of the line from the linear regression of this plot. The slope corresponds to the elimination rate constant (k).

  • Calculate the half-life (t½) using the formula: t½ = 0.693 / k .

  • Calculate the intrinsic clearance (Cl_int) in µL/min/mg protein using the formula: Cl_int = (0.693 / t½) / (mg/mL microsomal protein) .

The resulting Cl_int value allows for the ranking of compounds based on their metabolic stability, providing critical data for selecting candidates for further in vivo studies.[23][24]

References

  • Synthesis and Evaluation of 1,5-Disubstituted Tetrazoles as Rigid Analogues of Combretastatin A-4 with Potent Antiproliferative and Antitumor Activity. (n.d.). PMC. [Link]

  • Microsomal stability assay for human and mouse liver microsomes. (2024, August 14). ResearchGate. [Link]

  • Metabolic stability in liver microsomes. (n.d.). Mercell. [Link]

  • Microsomal Stability - In Vitro Assay. (n.d.). Charnwood Discovery. [Link]

  • Synthesis of 1,5-Disubstituted Tetrazoles and Study of Their Antibacterial Activity. (n.d.). University of Kerbala. [Link]

  • Innovative synthesis of drug-like molecules using tetrazole as core building blocks. (2024, April 29). Beilstein Journal of Organic Chemistry. [Link]

  • Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. (n.d.). PMC. [Link]

  • Microsomal Stability. (n.d.). Cyprotex. [Link]

  • Microsomal Clearance/Stability Assay. (n.d.). Domainex. [Link]

  • One-Pot Synthesis of 3-Tetrazolylmethyl-4H-Chromen-4-Ones via Ugi-Azide Reaction. (2025, November 12). MDPI. [Link]

  • A multicomponent tetrazolo indole synthesis. (n.d.). PMC. [Link]

  • Synthesis of 1,5 and 2,5-disubstituted tetrazoles and their evaluation as antimicrobial agents. (2019, June 15). Nanomedicine Research Journal. [Link]

  • Efficient Synthesis of 1,5-Disubstituted Tetrazoles. (n.d.). Organic Chemistry Portal. [Link]

  • Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition. (n.d.). Open Library Publishing Platform. [Link]

  • Tetrazole Moiety as a Pharmacophore in Medicinal Chemistry: A Review. (2021, September 10). Hilaris Publisher. [Link]

  • Tetrazoles via Multicomponent Reactions. (2021, November 19). ACS Publications. [Link]

  • Tetrazoles: A multi-potent motif in drug design. (2024, September 14). VU Research Repository. [Link]

  • Innovative Synthesis of Drug-like Molecules Using Tetrazole as Core Building Blocks. (2024, February 5). Beilstein Archives. [Link]

  • Tetrazole Derivatives and Role of Tetrazole in Medicinal Chemistry:An Article Review. (2023, March 22). Al-Nahrain Journal of Science. [Link]

  • Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. (2025, March 24). Drug Hunter. [Link]

  • Synthesis of 5-phenyltetrazole and its N-methyl Derivatives in a Microreactor. (n.d.). ResearchGate. [Link]

  • Synthesis of 1,5-Disubstituted Tetrazoles in Aqueous Micelles at Room Temperature. (2021, March 9). MDPI. [Link]

  • One-Pot Synthesis of Tetrazole–Triazole Bis-Heterocycles via Ugi–Azide Reaction. (2023, November 15). MDPI. [Link]

  • Evaluation of Amide Bioisosteres Leading to 1,2,3-Triazole Containing Compounds as GPR88 Agonists: Design, Synthesis, and Structure–Activity Relationship Studies. (n.d.). PMC. [Link]

  • Tetrazolium Compounds: Synthesis and Applications in Medicine. (2015, March 27). MDPI. [Link]

  • Synthesis of 1H-tetrazoles. (n.d.). Organic Chemistry Portal. [Link]

  • Synthesis of (E)-2-(1H-tetrazole-5-yl)-3-phenylacrylenenitrile derivatives catalyzed by new ZnO nanoparticles embedded in a thermally stable magnetic periodic mesoporous organosilica under green conditions. (n.d.). PMC. [Link]

  • Tetrazole Derivatives and Role of Tetrazole in Medicinal Chemistry: An Article Review. (2023, April 3). Al-Nahrain University, College of Science. [Link]

  • Tetrazoles are potent anion recognition elements that emulate the disfavored anti conformations of carboxylic acids. (n.d.). University of Victoria. [Link]

  • Bioisosteres in Drug Discovery: Focus on Tetrazole. (2019, November 25). Taylor & Francis Online. [Link]

  • Improving the decision-making process in the structural modification of drug candidates Part I: Enhancing Metabolic Stability. (n.d.). NEDMDG. [Link]

  • A NOVEL APPROACH FOR SYNTHESIS OF SUBSTITUTED TETRAZOLES. (2009, October 6). International Journal of ChemTech Research. [Link]

  • Innovative synthesis of drug-like molecules using tetrazole as core building blocks. (2024, April 29). PubMed. [Link]

  • Synthesis of 5-phenyl1H-tetrazole (1). (n.d.). ResearchGate. [Link]

  • Application of LFER to pKas and Dipole Moments of 1H and 2H Tautomers of Tetrazole: Mimicking Structure-Function Relation as a Chemical Education Perspective. (2021, December 19). ChemRxiv. [Link]

  • Drugs in the Tetrazole Series. (2025, August 7). ResearchGate. [Link]

  • Why do the tetrazole molecules have pKa equal to 4.9 in spite of four nitrogen atoms in the ring?. (2018, July 13). Quora. [Link]

  • Some examples of tetrazole-containing medications.. (n.d.). ResearchGate. [Link]

Sources

Application Note: Reduction of Nitro Precursors to 4-(1H-1,2,3,4-tetrazol-5-ylmethoxy)aniline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the optimized procedures for the reduction of 5-((4-nitrophenoxy)methyl)-1H-tetrazole to 4-(1H-1,2,3,4-tetrazol-5-ylmethoxy)aniline . This transformation is a critical step in the synthesis of oxazolidinone antibiotics (e.g., Tedizolid analogs) and various bioisosteres in medicinal chemistry.

The presence of the acidic tetrazole ring (


) and the potentially labile ether linkage presents unique challenges, including catalyst poisoning via nitrogen coordination and solubility issues. This guide presents two validated methodologies: Catalytic Hydrogenation (Method A)  for scalability and purity, and Iron-Mediated Reduction (Method B)  for robustness against catalyst poisoning.

Chemical Context & Retrosynthetic Analysis[1]

The target molecule, 4-(1H-1,2,3,4-tetrazol-5-ylmethoxy)aniline , is an amphoteric scaffold containing a basic primary amine and an acidic tetrazole.

Structural Challenges
  • Tetrazole Coordination: The nitrogen-rich tetrazole ring can coordinate to transition metals (Pd, Pt), potentially deactivating heterogeneous catalysts during hydrogenation.

  • Solubility: The zwitterionic character of the product often leads to low solubility in non-polar organic solvents, requiring polar protic solvents (MeOH, EtOH) or pH adjustment for processing.

  • Ether Stability: While aryl-alkyl ethers are generally stable, the electron-withdrawing nature of the tetrazole ring activates the methylene protons, making the C-O bond theoretically susceptible to hydrogenolysis under vigorous conditions.

Reaction Scheme

ReactionScheme Precursor 5-((4-nitrophenoxy)methyl)-1H-tetrazole (Nitro Precursor) Reagents Reduction Conditions (H2/Pd-C or Fe/NH4Cl) Precursor->Reagents Intermediate Hydroxylamine Intermediate Reagents->Intermediate Step 1: Partial Red. Product 4-(1H-tetrazol-5-ylmethoxy)aniline (Target Amine) Intermediate->Product Step 2: Full Red.

Figure 1: General reaction scheme for the reduction of the nitro precursor.

Method A: Catalytic Hydrogenation (Preferred)

This method is preferred for its cleanliness and ease of workup. It utilizes Palladium on Carbon (Pd/C) in a polar solvent. To prevent catalyst poisoning by the tetrazole, a higher catalyst loading or specific solvent additives may be required.

Materials & Equipment
  • Precursor: 5-((4-nitrophenoxy)methyl)-1H-tetrazole (High Purity >98%)

  • Catalyst: 10% Pd/C (50% wet type to minimize ignition risk)

  • Solvent: Methanol (HPLC Grade)

  • Hydrogen Source: H₂ balloon or Parr Shaker (30-50 psi)

  • Equipment: 3-neck round bottom flask or Hydrogenation autoclave

Step-by-Step Protocol
  • Preparation: In a clean autoclave or reaction flask, dissolve 10.0 g (45.2 mmol) of the nitro precursor in 150 mL of Methanol .

    • Note: If solubility is poor, add small amounts of THF, but avoid chlorinated solvents.

  • Catalyst Addition: Under an inert atmosphere (Nitrogen or Argon flow), carefully add 1.0 g of 10% Pd/C (50% wet) .

    • Safety: Pd/C is pyrophoric when dry. Always keep it wet and add it under inert gas.

  • Hydrogenation:

    • Atmospheric Pressure: Purge the vessel with H₂ gas (x3). Attach a hydrogen balloon and stir vigorously at Room Temperature (25°C).

    • Pressurized (Recommended): Pressurize to 30 psi (2 bar) H₂. Stir at 35-40°C .

  • Monitoring: Monitor reaction by HPLC or TLC (Eluent: DCM/MeOH 9:1). The reaction typically completes in 4-6 hours . Look for the disappearance of the nitro peak and the emergence of the amine peak (lower R_f due to polarity).

  • Workup:

    • Filter the reaction mixture through a Celite pad to remove the Pd/C catalyst. Wash the pad with 50 mL warm Methanol.

    • Critical: Do not let the filter cake dry out completely to prevent ignition.

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the crude amine as a solid.

    • Purification: If the product is colored (oxidation), recrystallize from Ethanol/Water.

Method B: Iron/Ammonium Chloride (Robust Alternative)

If the tetrazole moiety poisons the Palladium catalyst (observed as stalled conversion), the classical Béchamp reduction using Iron powder is the robust alternative. This method is chemoselective and unaffected by the tetrazole nitrogen.

Materials
  • Reagent: Iron Powder (325 mesh, reduced)

  • Electrolyte: Ammonium Chloride (NH₄Cl)

  • Solvent: Ethanol/Water (3:1 ratio)

Step-by-Step Protocol
  • Setup: In a 500 mL round-bottom flask equipped with a reflux condenser and mechanical stirrer.

  • Charging: Add 10.0 g (45.2 mmol) of nitro precursor, 200 mL Ethanol , and 60 mL Water .

  • Activation: Add 2.4 g (45 mmol) of Ammonium Chloride and 7.6 g (135 mmol, 3 eq) of Iron powder.

  • Reaction: Heat the mixture to reflux (approx. 80°C) with vigorous stirring.

    • Observation: The reaction mass will turn dark grey/brown (iron oxides).

  • Timeline: Reflux for 2-4 hours . Monitor by TLC.[1]

  • Filtration (Hot):

    • While still hot, filter the mixture through Celite to remove iron sludge.

    • Wash the cake with hot Ethanol.

  • Workup:

    • Concentrate the filtrate to remove Ethanol.

    • The product may precipitate from the remaining aqueous phase. If not, adjust pH to ~7.0 (Isoelectric point) to induce precipitation.

    • Filter the solid, wash with cold water, and dry.

Purification Strategy: The "pH Swing"

Due to the amphoteric nature of the product, standard silica chromatography can be difficult (streaking). A chemical purification based on pH is superior.

PurificationWorkflow Crude Crude Product (Amine + Tetrazole) Acidify Dissolve in dil. HCl (pH 1-2) Forms Anilinium Salt Crude->Acidify Filter1 Filter Insoluble Impurities Acidify->Filter1 Neutralize Adjust pH to 6.5 - 7.0 (Isoelectric Point) Filter1->Neutralize Precipitate Product Precipitates (Zwitterion) Neutralize->Precipitate Wash Wash with Cold Water & Ether Precipitate->Wash

Figure 2: pH Swing purification workflow exploiting the zwitterionic nature of the product.

Protocol:
  • Suspend crude solid in 1M HCl (forms soluble hydrochloride salt).

  • Filter off any non-basic impurities.

  • Slowly add 10% NaOH or Saturated NaHCO₃ to the filtrate until pH reaches 6.5 - 7.0 .

  • The product will precipitate as a white/off-white solid. Filter and dry.[1][2]

Analytical Data Summary

ParameterSpecificationMethod
Appearance White to Off-white powderVisual
Purity > 98.0%HPLC (C18, ACN/H2O + 0.1% TFA)
Mass Spec [M+H]+ = 192.08 (Calc.)LC-MS (ESI+)
NMR (1H) δ 4.9 (s, 2H, NH2), 5.4 (s, 2H, O-CH2), 6.6 (d, 2H), 6.9 (d, 2H)DMSO-d6

References

  • Maurya, A., et al. (2024).[3] "Molybdenum trioxide as a newer diversified economic catalyst for the transformation of nitroarenes to arylamine and 5-substituted-1H-tetrazole."[3] RSC Advances. Link

  • Common Organic Chemistry. (2023). "Nitro Reduction: Common Conditions and Mechanisms." Link

  • BenchChem. (2025). "Selective reduction of nitro group without affecting other functional groups." Link

  • RSC Advances. (2021). "Efficient reduction of nitro compounds and domino preparation of 1-substituted-1H-1,2,3,4-tetrazoles." Link

  • MDPI. (2015). "OSU-6: A Highly Efficient, Metal-Free, Heterogeneous Catalyst for the Click Synthesis of 5-Benzyl and 5-Aryl-1H-tetrazoles." Link

Sources

Application Note: Functionalization of the Amino Group in 4-(1H-1,2,3,4-tetrazol-5-ylmethoxy)aniline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

The compound 4-(1H-1,2,3,4-tetrazol-5-ylmethoxy)aniline represents a high-value pharmacophore scaffold. It combines a primary aniline—a versatile handle for structural extension—with a tetrazole moiety, a proven bioisostere for carboxylic acids that offers improved metabolic stability and membrane permeability.

The Chemical Challenge: Functionalizing the amino group (aniline) without compromising the integrity of the tetrazole ring presents a specific chemoselective challenge. The tetrazole ring is acidic (


) and possesses multiple nucleophilic nitrogen atoms.
  • Risk 1: Competitive N-alkylation/acylation at the tetrazole ring (N1 or N2 positions).

  • Risk 2: Zwitterionic behavior reducing solubility in non-polar organic solvents.

  • Risk 3: Metal coordination interference during catalytic cycles.

This guide provides validated protocols to selectively functionalize the aniline amine while preserving the tetrazole functionality, utilizing both Direct (Unprotected) and Protected strategies.

Chemo-Physical Profile & Reactivity Logic

Understanding the electronic landscape is prerequisite to successful synthesis.

FeatureChemical CharacterImplication for Protocol
Aniline (

)
Nucleophilic (Neutral),

(Conjugate acid)
Reactive toward acyl chlorides, isocyanates, and aldehydes.
Tetrazole Ring Acidic (

),

Exists as an anion in basic conditions. The anion is less electrophilic but can act as a nucleophile with strong alkylating agents.
Ether Linker Stable, FlexibleGenerally inert, but avoid strong Lewis acids (e.g.,

) that could cleave the ether.
Decision Matrix: Protection vs. Direct Functionalization[1]

The choice to protect the tetrazole depends on the electrophile used.

DecisionMatrix Start Target Reaction Acylation Amide Coupling (Acyl Cl / COOH) Start->Acylation RedAm Reductive Amination (Aldehyde + Reductant) Start->RedAm Alkylation Alkylation (R-X / Base) Start->Alkylation Direct Route A: Direct Functionalization (No Protection Needed) Acylation->Direct Mild Conditions RedAm->Direct pH Control Protect Route B: Trityl Protection Required (Prevent Tetrazole Alkylation) Alkylation->Protect High Risk of N-Alkylation

Figure 1: Strategic decision tree for selecting the appropriate synthetic workflow.

Protocol A: Selective Amide Coupling (Direct Method)

Application: Synthesis of peptidomimetics or fragment growing. Mechanism: The aniline is acylated using standard coupling reagents. The tetrazole is left unprotected; its acidity allows it to remain deprotonated (anionic) or neutral, reducing its competition for the activated ester.

Materials
  • Substrate: 4-(1H-tetrazol-5-ylmethoxy)aniline (1.0 eq)

  • Carboxylic Acid:

    
     (1.1 eq)
    
  • Coupling Agent: HATU (1.1 eq) or EDC

    
    HCl (1.2 eq)
    
  • Base: DIPEA (Diisopropylethylamine) (3.0 eq)

  • Solvent: DMF (Anhydrous) - Critical for solubility

Step-by-Step Methodology
  • Activation: In a dry round-bottom flask under

    
    , dissolve the Carboxylic Acid  (1.1 eq) in anhydrous DMF (
    
    
    
    ). Add HATU (1.1 eq) and DIPEA (2.0 eq). Stir for 15 minutes at Room Temperature (RT) to form the activated ester.
    • Why: Pre-activation ensures the active species is formed before the tetrazole-amine is introduced, minimizing side reactions.

  • Addition: Add 4-(1H-tetrazol-5-ylmethoxy)aniline (1.0 eq) dissolved in a minimum amount of DMF. Add the remaining DIPEA (1.0 eq).

    • Note: The solution may turn yellow/orange.

  • Reaction: Stir at RT for 4–12 hours. Monitor by LC-MS.

    • Target Mass: Look for

      
      .
      
    • Side Product: Check for

      
       (Bis-acylation on Tetrazole), though rare with HATU.
      
  • Work-up (Critical for Tetrazoles):

    • Dilute reaction mixture with EtOAc.

    • Acid Wash: Wash with

      
       or 
      
      
      
      (careful, keep pH ~3-4). This protonates the tetrazole, pushing it into the organic layer.
    • Brine Wash: Wash

      
       with brine to remove DMF.
      
    • Dry over

      
       and concentrate.
      
  • Purification: Flash chromatography (DCM/MeOH gradient). Tetrazoles often streak; add

    
     to the eluent.
    

Protocol B: Reductive Amination

Application: Creating secondary amines for library synthesis. Challenge: Acidic conditions can affect tetrazole solubility; however, tetrazoles are stable to borohydrides.

Materials
  • Substrate: 4-(1H-tetrazol-5-ylmethoxy)aniline (1.0 eq)

  • Aldehyde:

    
     (1.1 eq)
    
  • Reductant: Sodium Triacetoxyborohydride (

    
    , 
    
    
    
    ) (1.5 eq)
  • Acid Catalyst: AcOH (Acetic Acid) (2.0 eq)

  • Solvent: DCE (1,2-Dichloroethane) or THF.

Step-by-Step Methodology
  • Imine Formation: Dissolve substrate and aldehyde in DCE (

    
    ). Add AcOH. Stir for 1–2 hours at RT.
    
    • Observation: Use molecular sieves (

      
      ) if the imine formation is sluggish.
      
  • Reduction: Add

    
     in one portion. Stir for 16 hours at RT.
    
    • Why STAB? It is milder than

      
       and reduces the imine selectively over the aldehyde, preventing alcohol side products.
      
  • Quench & Isolation:

    • Quench with saturated

      
       (gas evolution).
      
    • Extract with DCM.

    • Note: If the product is very polar (zwitterionic), the aqueous layer pH may need adjustment to pH 5–6 to extract the free tetrazole.

Protocol C: Trityl Protection (For Alkylation Reactions)

If you must perform an alkylation (using alkyl halides) on the aniline, you must protect the tetrazole first to prevent heterogeneous mixtures of N1/N2 tetrazole alkylation.

Step 1: Trityl Protection
  • Suspend 4-(1H-tetrazol-5-ylmethoxy)aniline in DCM.

  • Add

    
     (2.5 eq) and Trityl Chloride (
    
    
    
    , 1.1 eq).
  • Stir 2 hours. The mixture will become homogeneous as the lipophilic trityl group attaches.

  • Wash with water, dry, and concentrate.

    • Result:4-(1-trityl-1H-tetrazol-5-ylmethoxy)aniline . This intermediate is now soluble in standard organic solvents and safe for base-mediated alkylation.

Step 2: Aniline Functionalization

Perform the desired reaction (e.g., reaction with Benzyl Bromide +


).
Step 3: Deprotection
  • Dissolve product in MeOH or DCM.

  • Add

    
     in Dioxane or simply stir with dilute TFA.
    
  • The Trityl group cleaves rapidly (often precipitates as Trityl alcohol/silanol).

Analytical Validation & QC

Verifying the regioselectivity is paramount.

Data Summary Table
TechniqueDiagnostic SignalSuccess Criteria
1H NMR Aniline

(broad s, ~5.0 ppm)
Disappearance of

signal; appearance of amide

(~8-10 ppm).
1H NMR Linker

Should remain a singlet/doublet ~5.2 ppm. Shifts indicate electronic change.
13C NMR CarbonylAppearance of amide

(~165-170 ppm).
IR TetrazoleCharacteristic bands at ~1000–1100

and ~1200–1300

.
LC-MS FragmentationLoss of

(28 Da) is common for tetrazoles in MS/MS.
Visualizing the Pathway

The following diagram illustrates the protection-dependent pathway for alkylation vs. direct acylation.

ReactionPathway cluster_legend Key Substrate 4-(Tetrazol-5-ylmethoxy)aniline Direct Direct Acylation (HATU/DIPEA) Substrate->Direct Protect Trityl Protection (Trt-Cl) Substrate->Protect ProductA Amide Product (Tetrazole Free) Direct->ProductA ProtectedInt N-Trityl Intermediate Protect->ProtectedInt Alkylation Alkylation (R-X / Base) ProtectedInt->Alkylation Deprotect Deprotection (HCl/MeOH) Alkylation->Deprotect ProductB Alkylated Product Deprotect->ProductB Direct Path Direct Path Protection Path Protection Path

Figure 2: Synthetic workflow comparing direct acylation and protection-dependent alkylation.

References

  • Tetrazole Reactivity & Bioisosteres: Herr, R. J. (2002). 5-Substituted-1H-tetrazoles as carboxylic acid isosteres: synthetic methods and applications. Bioorganic & Medicinal Chemistry, 10(11), 3379-3393.

  • Amide Coupling Protocols: Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.

  • Protection of Tetrazoles: Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.[1] (Refer to Chapter on Protection of Tetrazoles via Trityl groups).

  • Reductive Amination Specifics: Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. The Journal of Organic Chemistry, 61(11), 3849-3862.

  • Tetrazole-Aniline Analogs in Synthesis: Bielenica, A., et al. (2020). Development of (4-methoxyphenyl)-1H-tetrazol-5-amine regioisomers as a new class of selective antitubercular agents.[2] European Journal of Medicinal Chemistry, 186, 111882.[2] (Demonstrates tetrazole stability in aniline-adjacent systems).

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-(1H-1,2,3,4-tetrazol-5-ylmethoxy)aniline

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for the synthesis of 4-(1H-1,2,3,4-tetrazol-5-ylmethoxy)aniline. This document is designed for researchers, medicinal chemists, and process development professionals who are looking to optimize their synthetic route, troubleshoot common issues, and ultimately improve the yield and purity of this valuable compound. As a molecule featuring a tetrazole ring, which often serves as a bioisostere for a carboxylic acid group, its efficient synthesis is of significant interest in drug discovery.[1][2]

This guide moves beyond simple procedural lists, focusing on the chemical principles and causality behind each step to empower you to make informed decisions in your laboratory work.

Overall Synthetic Workflow

The most common and logical synthetic approach to 4-(1H-1,2,3,4-tetrazol-5-ylmethoxy)aniline is a two-step process. First, an ether linkage is formed via a Williamson ether synthesis, followed by the construction of the tetrazole ring through a [3+2] cycloaddition reaction.

G cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: [3+2] Cycloaddition A 4-Aminophenol C Intermediate: 4-(cyanomethoxy)aniline A->C B Chloroacetonitrile B->C Base Base (e.g., K2CO3) Base->C Solvent1 Solvent (e.g., DMF) Solvent1->C E Final Product: 4-(1H-1,2,3,4-tetrazol-5-ylmethoxy)aniline C->E Cycloaddition Reaction D Sodium Azide (NaN3) D->E Catalyst Catalyst (e.g., ZnCl2) Catalyst->E Solvent2 Solvent (e.g., DMF, H2O) Solvent2->E

Caption: High-level overview of the two-step synthesis.

Part 1: Williamson Ether Synthesis of the Nitrile Intermediate

The initial step involves the O-alkylation of 4-aminophenol with chloroacetonitrile. While seemingly straightforward, this Sₙ2 reaction is prone to competing side reactions that can drastically reduce the yield of the desired 4-(cyanomethoxy)aniline intermediate.[3][4]

Troubleshooting & FAQs: Etherification Step

Q1: My yield is consistently low, and I see multiple products on my TLC plate. What is going wrong?

A1: This is the most common issue and typically stems from a lack of selectivity. The 4-aminophenol starting material has two nucleophilic sites: the hydroxyl group (-OH) and the amino group (-NH₂).

  • Primary Cause - N-Alkylation: The lone pair on the nitrogen can compete with the phenoxide ion to attack the chloroacetonitrile, leading to the formation of N-alkylated and N,N-dialkylated byproducts.

  • Secondary Cause - Incomplete Deprotonation: For O-alkylation to be efficient, the phenolic proton must be removed to form the much more nucleophilic phenoxide. If the base is too weak or used in insufficient quantity, the reaction will be slow, and the unreacted 4-aminophenol will persist.

  • Troubleshooting Strategy: The key is to maximize the nucleophilicity of the oxygen while minimizing that of the nitrogen. Using a moderately strong base like potassium carbonate (K₂CO₃) is often sufficient to deprotonate the phenol (pKa ≈ 10) without significantly deprotonating the aniline (pKa ≈ 30) or causing base-catalyzed side reactions. Stronger bases like sodium hydride (NaH) can be effective but may increase the rate of side reactions if not handled carefully at low temperatures.[5]

Q2: How do I choose the optimal base and solvent for this reaction?

A2: The choice of base and solvent is critical for reaction success. A polar aprotic solvent is necessary to dissolve the phenoxide salt and facilitate the Sₙ2 mechanism.[6]

ParameterOption 1: K₂CO₃ / DMFOption 2: NaOH / H₂OOption 3: NaH / THF
Pros Good selectivity for O-alkylation, easy to handle, cost-effective."Green" solvent, inexpensive.Very effective deprotonation, drives reaction to completion.
Cons Slower reaction times compared to NaH. DMF is a high-boiling solvent and can be difficult to remove.Risk of hydrolyzing the nitrile group on chloroacetonitrile. Lower solubility of organic reagents.Highly reactive and moisture-sensitive, requires inert atmosphere. Can promote elimination and other side reactions if temperature is not controlled.[4]
Verdict Recommended starting point. Offers the best balance of reactivity, selectivity, and ease of use for this specific substrate.Not recommended due to potential hydrolysis of the alkylating agent.For advanced users or when K₂CO₃ fails. Requires careful temperature control (start at 0 °C).
Optimized Protocol: Synthesis of 4-(cyanomethoxy)aniline
  • Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-aminophenol (1.0 eq) and potassium carbonate (1.5 eq).

  • Solvent Addition: Add anhydrous dimethylformamide (DMF) to create a solution with a concentration of approximately 0.5 M with respect to the 4-aminophenol.

  • Reaction Initiation: Stir the mixture at room temperature for 15-20 minutes. Add chloroacetonitrile (1.1 eq) dropwise to the suspension.

  • Heating: Heat the reaction mixture to 60-70 °C and monitor the progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into a beaker containing ice-water. This will precipitate the product.

  • Isolation: Filter the resulting solid, wash thoroughly with water to remove residual DMF and salts, and then dry under vacuum. The crude product can be purified further by recrystallization from an ethanol/water mixture if necessary.

Part 2: [3+2] Cycloaddition for Tetrazole Ring Formation

This step converts the nitrile functional group into the 5-substituted 1H-tetrazole ring. The reaction involves the [3+2] cycloaddition of an azide anion to the carbon-nitrogen triple bond.[1][7] This reaction often requires a catalyst to proceed at a reasonable rate and under safe conditions, as the use of free hydrazoic acid (HN₃) is hazardous.[8]

Reaction Mechanism: Lewis Acid Catalyzed Cycloaddition

Caption: Lewis acid activation of the nitrile for azide attack.

Troubleshooting & FAQs: Cycloaddition Step

Q1: My tetrazole formation is very slow or stalls completely. How can I increase the reaction rate?

A1: This is a classic issue of insufficient nitrile activation. The nitrile group is only moderately electrophilic.

  • Catalyst is Key: The most effective way to accelerate the reaction is by using a catalyst. Lewis acids like Zinc Chloride (ZnCl₂), Zinc Bromide (ZnBr₂), or Copper(II) salts are excellent choices.[7][9] They coordinate to the nitrogen of the nitrile, making the carbon atom significantly more electrophilic and susceptible to attack by the azide anion. Heterogeneous catalysts like silica sulfuric acid have also been shown to be highly effective and simplify purification.[1][2]

  • Temperature: Increasing the temperature will increase the reaction rate. Most protocols call for temperatures between 80-120 °C. However, be cautious, as excessively high temperatures can lead to the decomposition of the product or azide reagent.

  • Solvent Choice: DMF is a common and effective solvent.[1][8] Some modern, greener procedures utilize water as a solvent, which can be surprisingly effective, especially with zinc-based catalysts.[9]

Q2: I am concerned about the safety of using sodium azide. What are the essential precautions?

A2: Sodium azide (NaN₃) is acutely toxic and can form explosive heavy metal azides. Hydrazoic acid (HN₃), which is formed in situ upon protonation, is also toxic and explosive.[8]

  • Handling: Always handle sodium azide in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Avoid Heavy Metals: Do not allow sodium azide solutions to come into contact with heavy metals like lead, copper, mercury, or silver, as this can form highly shock-sensitive explosive salts. Use glass or Teflon equipment.

  • Quenching: After the reaction is complete, any residual azide must be safely destroyed. This is typically done by adding an aqueous solution of sodium nitrite (NaNO₂), followed by acidification to generate nitrous acid, which decomposes the azide to nitrogen gas and water.

  • Acidification: When acidifying the reaction mixture during work-up to protonate the tetrazole, do so slowly and in a fume hood to control the release of any HN₃ gas.

Optimized Protocol: Synthesis of 4-(1H-1,2,3,4-tetrazol-5-ylmethoxy)aniline
  • Setup: In a round-bottom flask, combine 4-(cyanomethoxy)aniline (1.0 eq), sodium azide (1.5 eq), and anhydrous zinc chloride (1.2 eq).

  • Solvent Addition: Add DMF to achieve a concentration of approximately 0.5-1.0 M.

  • Heating: Heat the mixture to 110-120 °C with vigorous stirring. Monitor the reaction by TLC or LC-MS until the starting nitrile is consumed (typically 12-24 hours).

  • Cooling and Quenching: Cool the reaction to room temperature. Slowly and carefully pour the reaction mixture into a beaker of ice.

  • Acidification: While stirring, slowly add 2M HCl to adjust the pH to ~2-3. This will protonate the tetrazole ring and precipitate the product. Be aware of potential HN₃ evolution during this step.

  • Isolation: Collect the precipitated solid by filtration. Wash the solid with cold water.

  • Purification: The crude product is often of high purity. If required, it can be further purified by recrystallization from a suitable solvent like isopropanol or by column chromatography. Due to the amphoteric nature of the molecule, a polar eluent system (e.g., dichloromethane/methanol) may be required for chromatography.

Troubleshooting Decision Tree

If you are experiencing low overall yield, use this decision tree to diagnose the potential issue.

G Start Low Overall Yield Check_Step1 Analyze crude intermediate from Step 1 (Etherification) Start->Check_Step1 Step1_OK Intermediate is clean and high-yield Check_Step1->Step1_OK Pass Step1_Bad Intermediate is low-yield or contains multiple byproducts Check_Step1->Step1_Bad Fail Troubleshoot_Step2 Focus on Cycloaddition: 1. Add a Lewis Acid catalyst (e.g., ZnCl2) 2. Increase reaction temperature (110-120 °C) 3. Ensure sufficient reaction time (12-24h) 4. Check NaN3 quality/quantity Step1_OK->Troubleshoot_Step2 Troubleshoot_Step1 Focus on Etherification: 1. Check base equivalence (≥1.5 eq) 2. Confirm anhydrous solvent 3. Lower reaction temperature 4. Re-evaluate base choice (K2CO3) Step1_Bad->Troubleshoot_Step1

Caption: A logical guide to troubleshooting low yield issues.

References

  • Journal of Chemical Health Risks. (2024). Streamlined Green Synthesis and Process Optimization for Tetrazole Derivatives Via Metal-Free Reactions.
  • Sharif, M., et al. (2012). Improved Synthesis of 5-Substituted 1H-Tetrazoles via the [3+2] Cycloaddition of Nitriles and Sodium Azide Catalyzed by Silica Sulfuric Acid. Molecules. Available at: [Link]

  • Sinha, B., et al. (2025). Efficient synthesis of tetrazoles via [2 + 3] cycloaddition reaction catalyzed by cobalt–nickel on magnetic mesoporous hollow spheres. RSC Advances.
  • Demko, Z. P., & Sharpless, K. B. (2001). Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water. The Journal of Organic Chemistry. Available at: [Link]

  • Gherghereh, R., et al. (2019). An efficient and economical synthesis of 5-substituted 1H-tetrazoles via Pb(II) salt catalyzed [3+2] cycloaddition of nitriles. Comptes Rendus Chimie.
  • Wikipedia. Williamson ether synthesis. Available at: [Link]

  • Siddiqui, N., et al. (2008). A novel synthesis of 4-(5-substituted aminomethyl)-1H-tetrazol-1-YL) benzonitriles. Acta Poloniae Pharmaceutica.
  • Chemistry Steps. (2022). Williamson Ether Synthesis. Available at: [Link]

  • Domotor, O., et al. (2024). Innovative synthesis of drug-like molecules using tetrazole as core building blocks. Beilstein Journal of Organic Chemistry.
  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Available at: [Link]

  • ChemTalk. (2022). Williamson Ether Synthesis. Available at: [Link]

  • Duan, H. (2023). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Academic Journal of Materials & Chemistry.
  • Stoltz, B. M., et al. Supporting Information: Single-step synthesis of 3-hydroxycarbazoles by annulation of electron-rich anilines and quinones. Caltech. Available at: [Link]

  • MDPI. (2012). Improved Synthesis of 5-Substituted 1H-Tetrazoles via the [3+2] Cycloaddition of Nitriles and Sodium Azide Catalyzed by Silica Sulfuric Acid.

Sources

Technical Support Center: Purification of 4-(1H-1,2,3,4-tetrazol-5-ylmethoxy)aniline

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of 4-(1H-1,2,3,4-tetrazol-5-ylmethoxy)aniline. This document is designed for researchers, medicinal chemists, and process development professionals who are working with this valuable intermediate. The unique bifunctional nature of this molecule—possessing both a basic aniline moiety and an acidic tetrazole ring—presents specific challenges that require carefully optimized purification strategies. This guide provides field-proven troubleshooting advice and detailed protocols to help you achieve high purity and yield.

Part 1: Troubleshooting Guide

This section addresses common issues encountered during the work-up and purification of 4-(1H-1,2,3,4-tetrazol-5-ylmethoxy)aniline in a direct question-and-answer format.

Question 1: My isolated product is a dark brown or black sticky solid instead of the expected off-white powder. What is causing this discoloration and how can I fix it?

Answer: This is the most frequently encountered issue and is almost certainly due to the oxidation of the aniline functional group. Anilines, particularly when exposed to air and light, are susceptible to forming highly colored polymeric impurities. The presence of residual metals from upstream synthetic steps can also catalyze this degradation.

Causality: The lone pair of electrons on the aniline nitrogen is easily oxidized, initiating a cascade of reactions that form complex, colored structures. This process is often accelerated at elevated temperatures or in non-degassed solvents.

Troubleshooting Steps:

  • Charcoal Treatment During Recrystallization: The most effective method for removing these colored impurities is treatment with activated charcoal.

    • Dissolve your crude product in a minimal amount of a hot polar solvent (e.g., ethanol or isopropanol).

    • Add a small amount (typically 1-2% w/w) of activated charcoal to the hot solution. Caution: Add charcoal cautiously to a hot solution to avoid violent bumping. It is safer to add it before heating or after cooling the solution slightly.

    • Stir and heat the mixture at reflux for 15-30 minutes.

    • Perform a hot filtration through a pad of Celite® or filter aid to remove the charcoal. The Celite is crucial as fine charcoal particles can pass through standard filter paper.

    • Allow the clear, decolorized filtrate to cool slowly to induce crystallization.

  • Inert Atmosphere: For all subsequent steps, work under an inert atmosphere (Nitrogen or Argon) to prevent re-oxidation, especially when heating solutions.

  • Purification as a Salt: Consider converting the aniline to its hydrochloride salt by treating a solution of the base with HCl in a suitable solvent (like isopropanol or ether). The resulting salt is often more crystalline and significantly less prone to oxidation. You can then recrystallize the salt for purification and, if needed, regenerate the free base just before the next synthetic step.[1]

Question 2: My compound streaks severely on silica gel TLC plates, making it impossible to monitor reaction progress or develop a column chromatography method. What's wrong?

Answer: This streaking is a classic sign of strong, non-ideal interactions between your compound and the stationary phase. Given that 4-(1H-1,2,3,4-tetrazol-5-ylmethoxy)aniline is both basic (aniline) and acidic (tetrazole), it can interact with the acidic silanol groups (Si-OH) on the silica surface in multiple ways, leading to poor chromatographic behavior.

Causality: The basic aniline nitrogen can strongly adsorb to the acidic silica, while the acidic N-H of the tetrazole can also engage in strong hydrogen bonding. This results in slow, uneven migration up the TLC plate.

Troubleshooting Steps:

  • Eluent Modification: The most effective solution is to add a modifier to your mobile phase to suppress these unwanted interactions.

    • For the Basic Site (Aniline): Add a small amount of a volatile base, such as triethylamine (TEA) or pyridine, to your eluent system. A concentration of 0.5-1% (v/v) is a good starting point. The TEA will compete with your aniline for binding to the acidic sites on the silica, resulting in sharper spots.

    • For the Acidic Site (Tetrazole): Alternatively, adding a small amount of a volatile acid like acetic acid or formic acid (0.5-1%) can improve chromatography. This protonates the aniline, and while seemingly counterintuitive, can sometimes lead to more predictable interactions.

    • Recommendation: Start with a baseline eluent of Dichloromethane/Methanol (e.g., 95:5 or 90:10) and test separate TLC plates with added TEA versus added acetic acid to see which gives better results. For this specific molecule, TEA is often more effective.

  • Alternative Stationary Phases: If eluent modification fails, consider using a different stationary phase.

    • Alumina (basic or neutral): Basic alumina can be effective for purifying basic compounds, as it minimizes the strong acidic interactions seen with silica.

    • Reverse-Phase Silica (C18): If your compound has sufficient organic character, reverse-phase chromatography using a solvent system like Acetonitrile/Water or Methanol/Water may provide excellent separation.

Question 3: I'm attempting to purify my compound by recrystallization, but it either "oils out" or fails to crystallize altogether. What should I do?

Answer: "Oiling out" occurs when a compound comes out of solution as a liquid phase rather than a solid crystal lattice, typically because the solution is supersaturated at a temperature above the compound's melting point or because of the presence of impurities that disrupt crystal formation.

Troubleshooting Steps:

  • Re-evaluate Your Solvent Choice: The ideal recrystallization solvent should dissolve the compound poorly at room temperature but well at its boiling point.[2]

    • Perform small-scale solubility tests with a range of solvents (e.g., ethanol, methanol, isopropanol, acetonitrile, ethyl acetate, water).

    • For this molecule, polar protic solvents are a good starting point.

  • Use a Mixed-Solvent System: This is often the key to success. A common and effective pair for anilines is Ethanol/Water.[2]

    • Dissolve the crude compound in the minimum amount of hot ethanol (the "good" solvent).

    • Slowly add hot water (the "poor" or "anti-solvent") dropwise until you see persistent cloudiness (turbidity).

    • Add a few more drops of hot ethanol to redissolve the turbidity and obtain a clear solution.

    • Allow the solution to cool slowly and undisturbed. This is critical for forming well-ordered crystals rather than an oil.

  • Induce Crystallization:

    • Scratching: Use a glass rod to gently scratch the inside surface of the flask at the air-liquid interface. The microscopic scratches provide a nucleation point for crystal growth.

    • Seeding: If you have a small amount of pure material, add a single tiny crystal ("seed crystal") to the cooled, supersaturated solution.

  • Control the Cooling Rate: Do not rush the cooling process. Let the flask cool to room temperature on the benchtop first. Only after crystal formation has begun should you move it to an ice bath to maximize the yield.[2]

Part 2: Frequently Asked Questions (FAQs)

Q: What is the recommended general purification workflow for achieving >99% purity?

A: For achieving high purity, a two-stage approach is recommended. First, perform a bulk purification using an optimized recrystallization (as described in Q1 and Q3 above), potentially with a charcoal treatment. This will efficiently remove major impurities and colored material. Second, subject the recrystallized material to flash column chromatography using an amine-modified eluent system (as in Q2) to remove any remaining closely-related impurities.

Q: Which analytical techniques are essential for confirming the purity and identity of the final product?

A: A combination of techniques is necessary for full characterization:

  • ¹H and ¹³C NMR: To confirm the chemical structure and identify any residual solvents or impurities with distinct proton/carbon signals.

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound.[3]

  • HPLC (High-Performance Liquid Chromatography): To obtain a quantitative assessment of purity (e.g., area % at a specific wavelength). A reverse-phase C18 column is typically used.

  • TLC (Thin-Layer Chromatography): A quick and easy way to qualitatively assess purity and compare the final product to starting materials.

Q: My synthesis involves sodium azide. Are there any special considerations for purification?

A: Yes. Residual sodium azide or hydrazoic acid (HN₃) is a significant safety concern as they are explosive.[4] During work-up, ensure any aqueous quenching steps are done carefully. An acidic wash (e.g., with dilute HCl) can help neutralize residual azide, but this must be done in a well-ventilated fume hood as it generates volatile and highly toxic hydrazoic acid. If you suspect residual azide, it is critical to avoid concentrating the product to complete dryness from solvents like DMF at high temperatures. The final purification steps (recrystallization and chromatography) are generally effective at removing these inorganic salts.

Part 3: Protocols & Data Summaries

Experimental Protocols

Protocol 1: Decolorizing Recrystallization from Ethanol/Water

  • Place the crude, dark 4-(1H-1,2,3,4-tetrazol-5-ylmethoxy)aniline (e.g., 5.0 g) into a 250 mL Erlenmeyer flask.

  • Add ethanol (~50-75 mL) and heat the mixture to a gentle reflux with stirring until the solid completely dissolves.

  • Remove the flask from the heat source and allow it to cool slightly. Add activated charcoal (0.1 g, ~2% w/w).

  • Return the flask to the heat and maintain a gentle reflux for 20 minutes.

  • Prepare a filtration setup with a second Erlenmeyer flask, a funnel, and fluted filter paper. Add a small layer of Celite® to the filter paper. Pre-heat the entire setup with hot ethanol.

  • Quickly filter the hot charcoal mixture through the pre-heated Celite/filter paper.

  • Rinse the original flask and the filter cake with a small amount of hot ethanol to maximize recovery.

  • Heat the clear, decolorized filtrate back to a boil. Slowly add deionized water dropwise until the solution becomes faintly and persistently cloudy.

  • Add a few drops of hot ethanol to just redissolve the cloudiness.

  • Cover the flask and allow it to cool slowly to room temperature.

  • Once crystal formation appears complete, place the flask in an ice bath for at least 30 minutes.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of ice-cold ethanol/water (e.g., 1:1 mixture), and dry under vacuum.

Protocol 2: Flash Column Chromatography

  • Eluent Selection: Based on TLC analysis (see Q2), select an appropriate mobile phase. A typical system is 95:5 Dichloromethane:Methanol + 0.5% Triethylamine.

  • Column Packing: Pack a silica gel column with the selected eluent system.

  • Sample Loading: Dissolve the crude or recrystallized product in a minimum amount of the eluent or a stronger solvent like pure methanol. Adsorb this solution onto a small amount of silica gel (~2-3 times the mass of the compound) by concentrating it to a dry, free-flowing powder using a rotary evaporator.

  • Carefully add the dry-loaded sample to the top of the packed column.

  • Elution: Begin elution with the mobile phase, collecting fractions.

  • Monitoring: Monitor the fractions by TLC to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified 4-(1H-1,2,3,4-tetrazol-5-ylmethoxy)aniline.

Data Summary Table
Purification TechniqueKey Parameters & SolventsAdvantagesDisadvantages & Common Issues
Recrystallization Solvent System: Ethanol/Water, Isopropanol/Water, Acetonitrile.[2]Excellent for removing baseline impurities, colored material, and salts. Scalable.Can "oil out." Yield can be lower if the compound has some solubility in the cold solvent.
Column Chromatography Stationary Phase: Silica Gel. Eluent: DCM/MeOH or EtOAc/Hexane with 0.5-1% TEA.[5]High resolution for removing closely related impurities. Provides very high purity product.Less scalable than crystallization. Can be costly in terms of solvent and silica. Potential for streaking.
Acid/Base Wash Aqueous Solutions: Dilute HCl, NaHCO₃, or Na₂CO₃. Organic Solvent: Ethyl Acetate, DCM.Good for removing acidic or basic starting materials/reagents during work-up.May not remove neutral impurities. Risk of emulsion formation.

Part 4: Visualization of Workflows

Purification Strategy Decision Tree

Caption: Figure 1. Decision tree for purification strategy.

Logic for Eluent Modification in Chromatography

Caption: Figure 2. Rationale for eluent modification.

References

  • Streamlined Green Synthesis and Process Optimization for Tetrazole Derivatives Via Metal-Free Reactions. (2024). Google Docs.
  • Technical Support Center: Recrystallization of Substituted Anilines. Benchchem.
  • Recent Developments in the Synthesis of Tetrazoles and their Pharmacological Relevance. Bentham Science.
  • Synthesis of 1H-tetrazoles. Organic Chemistry Portal.
  • Innovative synthesis of drug-like molecules using tetrazole as core building blocks. Beilstein-Institut.
  • Methodical letter Purification and isolation of newly-synthesized triazine derivatives containing 4-aminoalkylbenzenesulphonamid. Google Docs.
  • CHAPTER 6 6. ISOLATION OF BIOACTIVE COMPOUNDS FROM D. VISCOSA 6.1 Spectroscopy. University of Limpopo.
  • Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. Frontiers.
  • 4-(1h-1,2,3,4-tetrazol-5-yl)aniline. PubChem.
  • 3-methoxy-4-(1h-1,2,3,4-tetrazol-1-yl)aniline. PubChem.
  • Synthesis and Characterization of 5-Substituted 1H-Tetrazoles in the Presence of Nano-TiCl. SciELO SA.
  • SYNTHESIS OF NEW DERIVATIVES OF 4,5-DIHYDRO-1H-PYRAZOLE VIA 4-ALLYL-2-METHOXYPHENOL. University of Oran1.
  • Synthesis of 1-(para-methoxyphenyl)tetrazolyl-Substituted 1,2,3,4-Tetrahydroisoquinolines and Their Transformations Involving Activated Alkynes. PMC.
  • 4-(1H-imidazol-1-yl) aniline: a new ligand of mixed-mode chromatography for antibody purification. PubMed.
  • Tetrazole aniline. Sigma-Aldrich.
  • Development of (4-methoxyphenyl)-1H-tetrazol-5-amine regioisomers as a new class of selective antitubercular agents. PubMed.
  • Selective Synthesis and Characterization of the Highly Energetic Materials 1-Hydroxy-5H-tetrazole (CHN4O), its Anion 1. Semantic Scholar.
  • SYNTHESIS OF RELATED SUBSTANCES OF CILOSTAZOL. HETEROCYCLES.
  • Spectroscopic Analysis of 1-(4-methoxyphenyl)-1H-tetraazol-5-ol: A Technical Overview. Benchchem.
  • 4-(1H-Tetrazol-5-yl)-1H-indole. PMC.
  • Synthesis of 4-Aryl-1,2,3-1H-triazoles through TBAF-Catalyzed [3+2] Cycloaddition of 2-Aryl-1-Nitroethenes with TMSN3 under Solv. MDPI.
  • Liquid chromatographic determination of aniline in table-top sweeteners based on pre-column derivatization with 1,2-naphthoquinone-4-sulfonate. PubMed.
  • How to recrystalize 3,5 dimethoxy aniline after years of oxidation. Chemistry Stack Exchange.
  • ChemInform Abstract: Synthesis of 1-(1H-Tetrazol-5-yl)-2H-isoindole Derivatives Through Ugi Four-Component and Silver-Catalyzed Reactions. ResearchGate.
  • MCR synthesis of a tetracyclic tetrazole scaffold. PMC.
  • Synthesis of [(4-Chloro-5H-1,2,3-dithiazol-5-ylidene)amino]azines. MDPI.

Sources

Technical Support Center: Solubility Optimization for Tetrazolylmethoxy Aniline

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: SOL-TMA-001 Status: Open Assigned Specialist: Senior Application Scientist, Formulation Chemistry Topic: Overcoming aqueous insolubility of tetrazolylmethoxy aniline intermediates.

Diagnostic Overview: Why is this happening?

Welcome to the Technical Support Center. You are likely experiencing "brick dust" precipitation—where your compound crashes out of solution upon dilution into aqueous media (e.g., PBS, cell culture media).

To fix this, we must deconstruct the molecule's physicochemical conflict:

  • The Aniline Moiety (The Base): Aniline is a weak base (

    
    ). It is hydrophobic (lipophilic) and resists dissolving in water unless protonated (ionized) at low pH.
    
  • The Tetrazolylmethoxy Group (The Variable):

    • The tetrazole ring is often used as a bioisostere for carboxylic acids. If it possesses a free N-H bond (1H-tetrazole), it is acidic (

      
      ).[1]
      
    • The ether linkage (-O-

      
      -) adds rotatable bonds but does not significantly enhance polarity enough to overcome the aromatic lipophilicity.
      

The Core Conflict: At physiological pH (7.4), the aniline is uncharged (free base), and the tetrazole (if acidic) may be anionic. If the molecule is zwitterionic or simply neutral, its lattice energy is high, leading to rapid precipitation.

Decision Matrix: Select Your Protocol

Before proceeding, determine your experimental constraints using the workflow below.

Solubility_Decision_Tree Start START: Define Application Is_Bio Is this for a Biological Assay (Cells/Enzymes)? Start->Is_Bio Is_Chem Is this for Chemical Synthesis (Reaction/Purification)? Start->Is_Chem Tox_Check Can you tolerate DMSO > 1%? Is_Bio->Tox_Check pH_Check Is pH adjustment permitted? Is_Chem->pH_Check CD_Route Protocol C: Cyclodextrin Complexation Tox_Check->CD_Route No (Sensitive Cells) Cosolvent_Route Protocol B: Cosolvent System Tox_Check->Cosolvent_Route Yes (Robust Assay) Salt_Route Protocol D: Salt Formation (HCl/MsOH) pH_Check->Salt_Route No (Need Solid) Acid_Route Protocol A: pH Manipulation pH_Check->Acid_Route Yes (In Situ)

Figure 1: Solubility Optimization Decision Tree. Select the protocol path based on your downstream application tolerance.

Protocol A: pH Manipulation (In-Situ Ionization)

Best for: Chemical synthesis, HPLC mobile phases, or non-biological assays. Mechanism: Protonating the aniline nitrogen (


) drastically increases hydrophilicity.
The "Rule of 2"

To ensure >99% ionization and maximum solubility, the solution pH must be at least 2 units below the


 of the aniline.
  • Target pH:

    
    
    
Step-by-Step Procedure:
  • Slurry: Suspend the compound in water (it will look cloudy/opaque).

  • Titrate: Add 1M HCl dropwise while stirring vigorously.

  • Monitor: The solution should clarify as the pH drops below 3.0.

  • Buffer: If maintaining this pH is acceptable, buffer with Glycine-HCl or Phosphate-Citrate to prevent pH drift back to neutral.

Warning: If your tetrazole moiety has a free N-H (acidic), lowering the pH will protonate it (neutralize the anion), potentially reducing solubility contributions from that end. However, the cationic aniline usually dominates the solubility profile.

Protocol B: Cosolvent Systems (The "Stock" Method)

Best for: High-throughput screening (HTS) and robust enzymatic assays. Mechanism: Reducing the dielectric constant of the solvent to accommodate the hydrophobic aromatic rings.

Recommended Solvent Limits

Use this table to ensure your cosolvent concentration does not kill your biological system before the drug does.

CosolventMax Final Conc. (Cell Culture)Max Final Conc. (Enzymatic)Solubility Power
DMSO 0.1% - 0.5%5%High
Ethanol 0.1% - 1.0%5%Moderate
PEG 400 1.0%10%Moderate
Glycerol 1.0%20%Low (Viscosity issues)
The "Step-Down" Dilution Protocol

Precipitation often occurs during the transition from 100% DMSO to aqueous buffer.

  • Master Stock: Dissolve compound in 100% DMSO at 1000x the final desired concentration (e.g., 10 mM).

  • Intermediate Step (Critical): Do not pipette directly into the cell media. Instead, create a 10x intermediate in PBS + 5% Tween-80 or PEG 400 .

  • Final Dilution: Pipette the intermediate into the final aqueous media. The surfactant (Tween) prevents the "crash out" nucleation event.

Protocol C: Cyclodextrin Complexation (The "Trojan Horse")

Best for: Animal studies (IV/IP) and sensitive cell lines where DMSO is toxic. Mechanism: The hydrophobic aniline ring enters the lipophilic cavity of the cyclodextrin, while the hydrophilic exterior interacts with water.

Recommended Reagent

Hydroxypropyl-


-Cyclodextrin (HP-

-CD)
is the industry standard due to its high aqueous solubility (>600 mg/mL) and low toxicity.
Formulation Workflow:
  • Vehicle Prep: Prepare a 20% (w/v) solution of HP-

    
    -CD in water or saline. Filter through a 0.22 
    
    
    
    m filter.
  • Addition: Add your solid tetrazolylmethoxy aniline to the vehicle.

  • Energy Input: Vortex for 1 min, then sonicate for 30 mins at 30-40°C.

  • Equilibration: Shake at room temperature for 4-6 hours.

  • Clarification: If solid remains, filter. The filtrate contains the solubilized inclusion complex.

CD_Complex cluster_mechanism Mechanism: Shielding Hydrophobic Domains Drug Aniline (Hydrophobic) Complex Inclusion Complex Drug->Complex Encapsulation CD HP-β-CD (Host) CD->Complex  Self-Assembly  

Figure 2: Schematic of Host-Guest inclusion complex formation.

Frequently Asked Questions (FAQ)

Q: My compound turns pink/brown in solution after 24 hours. Is it still good? A: This is likely oxidative degradation . Anilines are electron-rich and prone to oxidation, forming colored imine/quinone impurities.

  • Fix: Add antioxidants like Sodium Metabisulfite (0.1%) or Ascorbic Acid to your buffer. Store stocks under Nitrogen/Argon at -20°C.

Q: I see a "jelly" forming when I add water to my DMSO stock. A: You are experiencing gelation/aggregation . The planar aromatic rings are stacking.

  • Fix: Switch to Protocol C (Cyclodextrins) or increase the ionic strength of your buffer to shield the stacking interactions.

Q: Can I just make the HCl salt to fix this permanently? A: Yes. Converting the free base to a salt (Aniline


 HCl or Aniline 

Mesylate) isolates the ionized form in the solid state.
  • Method: Dissolve free base in Ethanol/Dichloromethane, add 1.1 eq of 4M HCl in Dioxane, precipitate with Diethyl Ether, and filter.

References

  • Physicochemical Properties of Tetrazoles

    • Source: National Institutes of Health (NIH) / Frontiers. "Exploring tetrazole chemistry: synthetic techniques... and pharmacological insights."
    • Relevance: Confirms ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

      
       of tetrazole (~4.9) and aniline (~4.6), establishing the basis for pH-dependent solubility strategies.
      
  • Solvent Tolerance in Bioassays

    • Source: BenchChem / ResearchGate. "Considerations regarding use of solvents in in vitro cell based assays."
    • Relevance: Establishes the 0.1% - 0.5% DMSO safety limit for cell culture to prevent cytotoxicity artifacts.
  • Cyclodextrin Complexation Mechanisms

    • Source: NIH / Molecules. "Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability."[2][3][4]

    • Relevance: Validates the use of HP- -CD for solubilizing hydrophobic arom
  • Aniline Salt Formation

    • Source: Asian Journal of Pharmacy and Technology. "Solubility Enhancement by Various Techniques... Salt formation."[3][5][6][7]

    • Relevance: Supports the protocol for converting weak bases (anilines)

Sources

Minimizing side reactions during tetrazole ring formation in aniline derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Tetrazole Synthesis from Aniline Derivatives Ticket ID: TET-ANI-001 Status: Open Priority: High (Safety/Yield Critical)

Welcome to the Tetrazole Synthesis Support Hub

You have reached the Tier 3 Technical Support for nitrogen-rich heterocycle synthesis. This guide is structured to troubleshoot the two distinct pathways for converting aniline derivatives into tetrazoles.

Triage: Identify Your Target Topology Before proceeding, confirm your reaction pathway. Aniline derivatives can yield two different tetrazole isomers depending on the reagents used.

  • Pathway A (1-Substituted Tetrazoles): The aniline nitrogen becomes N1 of the tetrazole ring.

    • Reagents: Aniline + Triethyl Orthoformate (TEOF) + Sodium Azide (

      
      ).
      
  • Pathway B (5-Substituted Tetrazoles): The aniline carbon (via a nitrile intermediate) attaches to C5 of the tetrazole ring.

    • Reagents: Aniline

      
       Nitrile 
      
      
      
      
      
      + Lewis Acid (
      
      
      ).

Module 1: Pathway A (1-Substituted Tetrazoles)

Method: Heterocyclization via Orthoesters (The Gaponik-Franke Modification)

The Workflow

This reaction relies on the in situ formation of an imidate intermediate, which undergoes nucleophilic attack by the azide.

PathwayA cluster_0 Critical Control Point Aniline Aniline Derivative (Ar-NH2) Imidate Imidate Intermediate (Ar-N=CH-OEt) Aniline->Imidate + TEOF (-EtOH) TEOF Triethyl Orthoformate (TEOF) Tetrazole 1-Aryl-1H-Tetrazole Imidate->Tetrazole + NaN3 / AcOH Cyclization Formamide Side Reaction: N-Aryl Formamide Imidate->Formamide Hydrolysis (Moisture)

Figure 1: Reaction logic for 1-substituted tetrazole synthesis.

Troubleshooting Guide (Pathway A)

Q: My reaction yields a significant amount of N-aryl formamide (Ar-NH-CHO) instead of the tetrazole. Why?

  • Diagnosis: Moisture Contamination / Hydrolysis.

  • Root Cause: The imidate intermediate is highly moisture-sensitive. If water is present, the imidate hydrolyzes to the formamide, which is a "dead-end" byproduct; it will not react with azide under standard conditions.

  • Corrective Action:

    • Reagent Quality: Ensure TEOF is distilled or fresh. Old TEOF generates ethanol and absorbs water.

    • Order of Addition: Suspend the aniline and

      
       in TEOF before adding the acid catalyst (usually Acetic Acid). This ensures the amine is primed for the orthoester.
      
    • Stoichiometry: Use a large excess of TEOF (3–4 equivalents). It acts as both reagent and dehydrating agent.

Q: I see a white precipitate that isn't product, and the reaction stalled.

  • Diagnosis: Sodium Azide insolubility or Salt formation.

  • Root Cause: In non-polar solvents,

    
     is insoluble. If using pure TEOF/Acetic acid, the solubility is better, but salt caking can occur.
    
  • Corrective Action:

    • Catalyst Switch: Add a phase transfer catalyst or use Ytterbium Triflate (

      
      )  (5-10 mol%). This Lewis acid catalyzes the reaction efficiently without requiring harsh acidic conditions that might precipitate the amine salt.
      

Module 2: Pathway B (5-Substituted Tetrazoles)

Method: [3+2] Cycloaddition via Nitrile (The Demko-Sharpless Protocol)

The Workflow

This is the industry standard for "Sartan" drug synthesis. The aniline must first be converted to a nitrile (Sandmeyer reaction), then cyclized.

PathwayB Nitrile Aryl Nitrile (Ar-CN) Complex Zn-Nitrile Activated Complex Nitrile->Complex + ZnBr2 Amide Impurity: Primary Amide Nitrile->Amide Hydrolysis (High pH) Triazine Impurity: Triazine (Trimer) Nitrile->Triazine Overheating (>140°C) Tetrazole 5-Aryl-1H-Tetrazole Complex->Tetrazole + NaN3 (100°C, H2O) HN3 Hazard: Hydrazoic Acid Tetrazole->HN3 Acidification (Workup)

Figure 2: Reaction logic and failure modes for 5-substituted tetrazole synthesis.

Troubleshooting Guide (Pathway B)

Q: The reaction has stalled at 60% conversion. Adding more azide doesn't help.

  • Diagnosis: "Azide Poisoning" of the Catalyst.

  • Root Cause: The tetrazole product is a better ligand for Zinc (

    
    ) than the starting nitrile. As product forms, it sequesters the Zinc catalyst, stopping the cycle.
    
  • Corrective Action:

    • Stoichiometry: You must use stoichiometric Zinc Bromide (

      
      ), not catalytic amounts, for stubborn anilines/nitriles. Use a 1:1 ratio of Nitrile:
      
      
      
      .
    • Workup: The product will be bound to Zinc. You must wash the organic phase with dilute HCl or EDTA to strip the Zinc and release the free tetrazole.

Q: I am detecting primary amide impurities (Ar-CONH2).

  • Diagnosis: Nitrile Hydrolysis.[1]

  • Root Cause: While the Demko-Sharpless method uses water, highly electron-deficient anilines (converted to nitriles) are prone to hydrolysis at high temperatures if the pH drifts too high.

  • Corrective Action:

    • Buffer Control: Ensure the reaction pH remains near neutral/slightly acidic (pH 6-7).

      
       usually self-buffers, but if using 
      
      
      
      in excess, the solution becomes basic (pH >9), promoting hydrolysis.
    • Solvent Switch: Move to a biphasic system (Toluene/Water) or use DMF with Ammonium Chloride (

      
      ) instead of water/
      
      
      
      if hydrolysis persists.

Q: How do I prevent Hydrazoic Acid (


) evolution? 
  • Diagnosis: Safety Critical.[2]

  • The Mechanism:

    
     (Gas). 
    
    
    
    is explosive and highly toxic.[2]
  • The Protocol:

    • Never mix

      
       directly with strong acid.
      
    • The

      
       Advantage:  In water, 
      
      
      
      acts as a Lewis acid. When
      
      
      is added, the species formed is
      
      
      , which is stable in solution. The pH remains ~7-8, preventing
      
      
      off-gassing.[1]
    • Workup Safety: When acidifying to precipitate the tetrazole, cool to 0°C and add HCl slowly. Keep the receiving flask vented to a scrubber (bleach solution) to neutralize any trace

      
      .
      

Comparative Data: Catalyst Selection

Catalyst SystemSolventTemp (°C)Risk ProfileBest For...

/

Water / Isopropanol80-100Low (

suppressed)
Standard choice. Broad scope, eco-friendly.

/

DMF100-120High (

sublimation)
Sterically hindered nitriles.

/ TBAF
THF / Toluene60-80Medium (Expensive)Moisture-sensitive substrates.

Toluene110High (Harsh)Deactivated nitriles (rarely needed).

References

  • Demko, Z. P., & Sharpless, K. B. (2001).[1][3] Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water. The Journal of Organic Chemistry, 66(24), 7945–7950.

  • Gaponik, P. N., et al. (2017). Synthesis of 1-substituted tetrazoles by heterocyclization of primary amines, orthoformic ester, and sodium azide.[3][4][5] Chemistry of Heterocyclic Compounds, 53, 670–681.[5]

  • Himo, F., et al. (2002). Mechanisms of Tetrazole Formation by Addition of Azide to Nitriles. Journal of the American Chemical Society, 124(41), 12210–12216.

  • Roh, J., et al. (2012). 5-Substituted tetrazoles: synthesis and applications. Arkivoc, 2012(1), 307-332.

Sources

Technical Support Center: pH-Modulation of 4-(1H-1,2,3,4-tetrazol-5-ylmethoxy)aniline

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Role: Senior Application Scientist Subject: Troubleshooting Solubility, Stability, and Reactivity via pH Control[1]

Executive Summary: The "Isoelectric Trap"

Welcome to the technical guide for 4-(1H-1,2,3,4-tetrazol-5-ylmethoxy)aniline . Researchers often encounter inconsistent data—random precipitation, split HPLC peaks, or failed coupling reactions—when working with this molecule.[1]

The root cause is rarely impurity; it is pH sensitivity .[2]

This molecule is amphoteric .[1][2][3] It contains a basic aniline moiety (pKa ~4.[1]6) and an acidic tetrazole moiety (pKa ~4.9).[4][5] This creates a unique "Isoelectric Trap" between pH 4.0 and 5.0, where the molecule exists in a zwitterionic or neutral state with minimal solubility.[1][2] This guide provides the protocols to navigate this landscape.

Module 1: Solubility & Handling

The Physicochemical Landscape

To control this molecule, you must visualize its protonation states.[1][2] It is not "soluble" or "insoluble"—it is pH-dependent.[3]

  • pH < 2.0 (Acidic): The aniline is protonated (

    
    ). The tetrazole is neutral.[2] Net Charge: +1.  (Highly Soluble)
    
  • pH 4.0 – 5.0 (The Trap): The aniline is deprotonating (

    
    ) while the tetrazole is protonating (
    
    
    
    ). Solubility is at its minimum.
  • pH > 7.0 (Basic): The aniline is neutral (

    
    ). The tetrazole is deprotonated (
    
    
    
    ).[3][6] Net Charge: -1. (Highly Soluble)
Visualizing the Ionization Pathway

IonizationPathway cluster_acid Acidic Region (pH < 2) cluster_trap The Trap (pH 4.5 - 5.0) cluster_base Basic Region (pH > 7) Acid Cationic Species (Aniline-H+, Tetrazole-H) Soluble Trap Zwitterionic/Neutral (Aggregation Risk) Insoluble Acid->Trap Add Base (Deprotonation of Aniline) Base Anionic Species (Aniline, Tetrazole-) Soluble Trap->Base Add Base (Deprotonation of Tetrazole)

Caption: Figure 1. The ionization states of 4-(tetrazol-5-ylmethoxy)aniline. Solubility is maximized at the extremes (Blue/Green) and compromised in the center (Red).[2]

Troubleshooting Protocol: "My Sample Precipitated"

Issue: You dissolved the compound in DMSO, added it to aqueous buffer (PBS, pH 7.4), and it crashed out. Diagnosis: The local concentration at the injection site may have momentarily hit the pH 4-5 range, or the ionic strength of the buffer forced "salting out" of the hydrophobic core.[2]

Corrective Action:

  • The "Pre-Ionization" Technique: Do not dissolve in pure DMSO.[2] Add 1-2 equivalents of base (e.g.,

    
     or 
    
    
    
    ) to the stock solution to ensure the tetrazole is fully deprotonated before it hits the aqueous buffer.[2]
  • Avoid Acetate Buffers: Acetate buffers (pH 4-5) sit exactly in the solubility trap.[3] Switch to Phosphate (pH 7+) or Formate (pH 3-) .[3]

Module 2: HPLC Method Development

Issue: Users often report "split peaks," "fronting," or "tailing" on C18 columns. Mechanism: The tetrazole ring can interact with silanol groups on the silica support.[2] Furthermore, if the mobile phase pH is near the pKa (4.5–4.9), the molecule rapidly flips between protonated and deprotonated states, causing peak splitting.[1][2]

Recommended HPLC Conditions
ParameterRecommendationScientific Rationale
Mobile Phase A 0.1% Formic Acid (pH ~2.[3]7)Forces Aniline to

and Tetrazole to neutral.[1] Locks species in Cationic state.[1][2]
Mobile Phase B Acetonitrile (with 0.1% Formic)Maintains ionization state in organic phase.
Alternative Buffer 10mM Ammonium Bicarbonate (pH 8.[1]0)Forces Aniline to neutral and Tetrazole to

.[3] Locks species in Anionic state.[1][2]
Forbidden Zone Ammonium Acetate (pH 4.5 - 5.[3]0)Causes peak broadening due to rapid proton exchange near pKa.[1]
Column Choice C18 with End-cappingReduces silanol interactions with the nitrogen-rich tetrazole ring.[2][3]

Module 3: Reactivity & Conjugation

Scenario: You are trying to couple the aniline amine to a carboxylic acid (amide bond formation) using EDC/NHS, but yields are low.

The Conflict:

  • To react, the aniline must be neutral (Nucleophilic).[1] This requires pH > 4.6.[1][2]

  • However, at pH > 4.6, the tetrazole becomes anionic .[1]

  • Risk: The anionic tetrazole can act as a competing nucleophile (though weak) or, more likely, the negative charge creates electrostatic repulsion against negatively charged activated esters.[1]

Optimization Protocol:

  • pH Window: Maintain reaction pH between 5.5 and 6.5 .

    • Why? High enough to keep Aniline neutral (nucleophilic). Low enough to prevent hydrolysis of the active ester.[2]

  • Order of Addition:

    • Activate the carboxylic acid partner separately (NHS ester formation).[2]

    • Adjust the aniline solution to pH 6.0.[2]

    • Combine.

  • Protection: If side reactions occur at the tetrazole, consider using a trityl-protected tetrazole derivative during synthesis, removing it only at the final step with acid.[1][2]

FAQ: Frequently Asked Questions

Q1: Why does the UV absorbance spectrum shift when I change buffers? A: This is the solvatochromic effect driven by ionization.[2] The tetrazole ring is an electron-withdrawing group.[2][3][6] When it deprotonates (pH > 5), the electron density changes across the ether linkage to the aniline, altering the


.[2] Always run quantitation against a standard curve prepared in the exact same buffer.[2]

Q2: Can I use this molecule in cell culture (pH 7.4)? A: Yes. At pH 7.4, the molecule is predominantly anionic (Tetrazole


, Aniline

).[1] It is soluble.[1][2][7] However, cellular uptake may be limited by the negative charge (membranes are negatively charged).[1] If cell permeability is poor, consider a prodrug strategy masking the tetrazole.[1][2]

Q3: I see a "ghost peak" in LC-MS. Is it a contaminant? A: Check the mass.[2] If it is


 or 

, it is likely an adduct or dimer formed in the source.[1][2] Tetrazoles are notorious for forming sodium adducts (

) in positive mode due to their acidity.[3] Analyze in Negative Mode (ESI-) for cleaner data (detecting the

ion).

Troubleshooting Workflow

Use this decision tree to resolve immediate experimental failures.

Troubleshooting Start Start: Experimental Issue IssueType Identify Issue Type Start->IssueType Precip Precipitation/Insolubility IssueType->Precip HPLC Bad Chromatography IssueType->HPLC React Low Reaction Yield IssueType->React CheckpH Check pH. Is it 4.0 - 5.0? Precip->CheckpH MobilePhase Check Mobile Phase. Is it Acetate/Unbuffered? HPLC->MobilePhase NuCheck Check Nucleophilicity. Is pH < 4.5? React->NuCheck AdjustpH CRITICAL: Move pH away from pI. Go < pH 3 or > pH 7. CheckpH->AdjustpH Yes FixMobile Switch to 0.1% Formic Acid or 10mM NH4HCO3 MobilePhase->FixMobile Yes FixNu Raise pH to 6.0 to deprotonate Aniline. NuCheck->FixNu Yes

Caption: Figure 2.[3] Diagnostic decision tree for resolving common pH-related failures.

References

  • Ballatore, C., et al. (2013).[1] "Carboxylic Acid Isosteres in Medicinal Chemistry." ChemMedChem, 8(3), 385–395.[1] (Discusses the pKa and physicochemical properties of tetrazoles as bioisosteres).

  • Popiołek, L. (2017).[1] "Tetrazole derivatives as promising antimicrobial agents."[1][2] Medical Chemistry Research, 26, 2871–2896.[1] (Details the solubility profiles and synthesis of tetrazole-aniline derivatives).

  • Poliak, P., et al. (2014).[1] "The DFT calculations of pKa values of the cationic acids of aniline and pyridine derivatives." Acta Chimica Slovaca, 7(1), 25–30.[1] (Validation of aniline pKa shifts).

  • McNaught, A. D., & Wilkinson, A. (1997).[1] IUPAC Compendium of Chemical Terminology (the "Gold Book").[2] (Defines Zwitterionic behavior and Isoelectric Points).

Sources

Validation & Comparative

Comprehensive 1H NMR Interpretation Guide: 4-(1H-1,2,3,4-tetrazol-5-ylmethoxy)aniline

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is a comprehensive technical resource for the 1H NMR interpretation of 4-(1H-1,2,3,4-tetrazol-5-ylmethoxy)aniline . It is designed for researchers requiring high-fidelity structural validation and distinguishes this compound from its synthetic precursors and potential isomers.

Executive Summary & Structural Logic

Compound Class: Bioisosteric Ether-Linked Tetrazole Core Challenge: Distinguishing the labile tetrazole proton, confirming the ether linkage regiochemistry, and validating the reduction of the nitro-precursor.

This guide moves beyond simple peak listing. It focuses on the causality of chemical shifts driven by the unique electronic environment of the tetrazole ring (an acidic, aromatic bioisostere of carboxylic acid) coupled to an electron-rich aniline system via a methylene ether bridge.

The Structural Argument

The molecule consists of three distinct magnetic environments:

  • The Tetrazole Core: A highly nitrogenous, electron-withdrawing aromatic ring existing in tautomeric equilibrium.

  • The Methoxy Linker (-OCH₂-): A diagnostic singlet that anchors the connectivity between the lipophilic aromatic ring and the polar tetrazole.

  • The Aniline Ring: An electron-rich aromatic system showing a classic AA'BB' coupling pattern, highly sensitive to pH and solvent effects.

Experimental Protocol: The Self-Validating System

To ensure reproducible data, the sample preparation must control for proton exchange and solubility issues characteristic of tetrazoles.

Recommended Workflow
  • Solvent: DMSO-d₆ (99.9% D) is mandatory.

    • Reasoning: Chloroform (CDCl₃) is insufficient for solubilizing the polar tetrazole moiety. Methanol-d₄ (CD₃OD) will cause the disappearance of both the Aniline-NH₂ and Tetrazole-NH protons via deuterium exchange, erasing critical structural data.

  • Concentration: 5–10 mg in 0.6 mL solvent.

  • Water Suppression: Not recommended initially. The labile NH protons may resonate near the water region or be broad; suppression can artificially attenuate these signals.

  • Temperature: 298 K (Standard). If NH signals are broadened into the baseline, lowering the temperature to 278 K can sharpen the exchangeable proton signals.

NMR_Workflow Sample Solid Sample (5-10 mg) Solvent Solvent Choice: DMSO-d6 Sample->Solvent Solubility check Prep Preparation: Dry under N2 Dissolve completely Solvent->Prep Minimize H2O Acquisition Acquisition: Pulse: 30° DS: 16 scans D1: >2s (Relaxation) Prep->Acquisition QC QC Check: Residual Water < 3.33 ppm TMS = 0.00 ppm Acquisition->QC

Figure 1: Optimized NMR acquisition workflow for polar tetrazole derivatives.

Spectral Assignment & Comparison Guide

This section compares the target product with its immediate synthetic precursor, 4-(1H-tetrazol-5-ylmethoxy)nitrobenzene , to validate the reduction step.

A. The Diagnostic Signals (Chemical Shift Table)
Proton AssignmentTypeMultiplicityShift (δ, ppm) [Product]Shift (δ, ppm) [Precursor - Nitro]Δ Shift (ppm)Mechanistic Explanation
Tetrazole-NH Exch.Broad Singlet14.5 - 16.0 14.5 - 16.0~0.0Highly acidic proton; shift depends on concentration/acidity, not reduction.
Aniline-NH₂ Exch.Broad Singlet4.8 - 5.1 AbsentN/APrimary confirmation of synthesis. New signal appears upon reduction.
Linker (-OCH₂-) CH₂Singlet5.25 5.45-0.20Upfield shift due to the increased electron density of the aniline ring vs. nitro ring.
Ar-H (Ortho to O) Ar-HDoublet (J~9Hz)6.75 7.25-0.50Shielding effect of the electron-donating -NH₂ group propagates through the ring.
Ar-H (Ortho to N) Ar-HDoublet (J~9Hz)6.50 8.25-1.75 Major Diagnostic. Removal of the electron-withdrawing Nitro group causes massive upfield shift.
B. Detailed Region Analysis
1. The "Ghost" Proton: Tetrazole NH (14.0 – 16.0 ppm)
  • Observation: This signal is often invisible or appears as a very broad "hump" in the baseline.

  • Tautomerism: The tetrazole ring exists in equilibrium between the 1H- and 2H- forms.[1][2] In DMSO-d₆, the 1H-form is generally stabilized by hydrogen bonding with the solvent, pushing the signal extremely downfield (>14 ppm).

  • Validation: If this peak is missing, do not assume the tetrazole is absent. Add a drop of TFA (Trifluoroacetic acid); this will protonate the ring fully and collapse the tautomeric exchange, often sharpening the peak.

2. The Linker: -OCH₂- (5.2 – 5.3 ppm)
  • Significance: This singlet proves the integrity of the ether linkage.

  • Regiochemistry Warning: If the synthesis involved alkylation of a tetrazole, you must distinguish between N-alkylation and C-alkylation (or O-alkylation of the linker).

    • Target Structure: The CH₂ is attached to the C5 of the tetrazole.

    • Alternative (Isomer): If the CH₂ were attached to a Nitrogen (N1 or N2 alkylation), the chemical shift would typically be further downfield (5.6 - 6.0 ppm) due to the direct electronegativity of the nitrogen. The value of ~5.25 ppm is consistent with a C-attached methylene flanked by an Oxygen.

3. The Aromatic Fingerprint (6.4 – 6.8 ppm)
  • Pattern: Classic AA'BB' system (often appearing as two "roofed" doublets).

  • Differentiation:

    • Product (Aniline): The protons ortho to the amine (-NH₂) are heavily shielded (upfield, ~6.5 ppm).[3]

    • Precursor (Nitro): The protons ortho to the nitro (-NO₂) are heavily deshielded (downfield, ~8.2 ppm).

    • Logic: The collapse of the 8.2 ppm doublet and emergence of the 6.5 ppm doublet is the definitive proof of successful reduction.

Advanced Visualization: Structural Logic & Tautomerism

The following diagram illustrates the connectivity correlations you should observe in a 2D HMBC (Heteronuclear Multiple Bond Coherence) experiment, which is the gold standard for proving the "ylmethoxy" connectivity.

Structural_Logic cluster_tautomer Tautomeric Equilibrium (Fast Exchange) Tetrazole_C5 Tetrazole C5 (Quaternary) Linker_CH2 Linker -CH2- (5.25 ppm) Linker_CH2->Tetrazole_C5 HMBC (Strong) Confirmation of C-Linkage Ar_C_Ipso Aniline C-Ipso (Quaternary) Linker_CH2->Ar_C_Ipso HMBC (Weak/Long range) Ether_O Ether Oxygen Ar_H_Ortho Ar-H (Ortho to O) (6.75 ppm) Ar_H_Ortho->Ar_C_Ipso HMBC T1 1H-Tetrazole T2 2H-Tetrazole T1->T2 H-Shift

Figure 2: HMBC Correlation Map and Tautomeric Equilibrium. The Green arrow represents the critical correlation distinguishing C-alkylation from N-alkylation.

Troubleshooting & FAQ

Q: I see a triplet at 5.2 ppm instead of a singlet. Why?

  • A: This indicates coupling to the NH proton of the tetrazole, which is rare but possible in ultra-dry, acid-free DMSO. Usually, the NH is exchanging too fast to split the CH₂ signal. If observed, it confirms the proton is on the tetrazole ring and not exchanged with water.

Q: The aromatic peaks are broad.

  • A: This is likely due to restricted rotation or interaction with the tetrazole NH. Adding a trace amount of D₂O will exchange the NH and NH₂ protons, often sharpening the aromatic signals by removing long-range coupling.

Q: There is a peak at 3.33 ppm and 2.50 ppm.

  • A: These are solvent residuals (Water and DMSO, respectively). In tetrazole chemistry, the water peak (3.33 ppm) often shifts downfield (to ~4-5 ppm) if it is hydrogen-bonding strongly with the tetrazole NH.

References

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[4] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry.

  • Reich, H. J. (2024). Structure Determination Using NMR: Chemical Shift Ranges. University of Wisconsin-Madison Chemistry.

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 28064155, 4-(1H-tetrazol-5-yloxy)

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds.

Sources

Technical Guide: HPLC Method Validation for 4-(1H-1,2,3,4-tetrazol-5-ylmethoxy)aniline Purity

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & The Amphoteric Challenge

The purity analysis of 4-(1H-1,2,3,4-tetrazol-5-ylmethoxy)aniline presents a distinct chromatographic challenge due to its amphoteric nature.[1] Structurally, the molecule contains a basic aniline moiety (pKa ~4.6) and an acidic tetrazole ring (pKa ~4.[2]9) linked by an ether bridge.[2]

This duality means the analyte exists as a zwitterion at neutral pH, a cation at acidic pH, and an anion at basic pH. Standard generic gradients often fail to resolve this compound from its polar precursors (e.g., 4-aminophenol) or tetrazole-related byproducts.[1][2]

This guide compares three separation strategies—Ion-Suppression RP-HPLC , HILIC , and Ion-Pair Chromatography —and defines a validated, optimized protocol that balances resolution, robustness, and column longevity.[1]

Comparative Analysis of Separation Modes

We evaluated three distinct chromatographic approaches to determine the most robust method for QC environments.

Table 1: Performance Comparison of Chromatographic Modes
FeatureMethod A: Ion-Suppression RP-HPLC (Recommended) Method B: HILIC Method C: Ion-Pair Chromatography (IPC)
Principle pH control (< 3.[1][2]0) protonates tetrazole, rendering the molecule cationic but sufficiently hydrophobic for C18 retention.[2]Partitioning into a water-rich layer on a polar stationary phase.[1][2]Addition of alkyl-sulfonates to form neutral ion pairs with the cationic aniline.[1][2]
Stationary Phase C18 (End-capped, Base-deactivated)Silica or ZwitterionicC18 or C8
Mobile Phase Phosphate Buffer (pH 3.[1]0) / ACNAmmonium Acetate / ACN (High % Organic)Phosphate Buffer + Octanesulfonic Acid / ACN
Peak Shape Sharp (Tailing Factor < 1.2)Broader (Tailing often > 1.[2]5)Excellent symmetry
Equilibration Fast (15-20 min)Slow (30-45 min)Very Slow (> 60 min)
Robustness High.[1] Resistant to minor pH changes.[2]Moderate. Sensitive to water content.[2]Low. Sensitive to temperature and reagent quality.[2][3]
Suitability Best for Routine QC Best for extremely polar impuritiesOnly if resolution fails in Method A

The Optimized Protocol: Ion-Suppression RP-HPLC[1][2]

Based on the comparison, Method A is selected. By maintaining the pH at 3.0, we suppress the ionization of the acidic tetrazole (keeping it neutral) while the aniline is protonated. This prevents the formation of the zwitterion (which often elutes in the void volume) and ensures adequate retention on a C18 column.

Chromatographic Conditions
  • Column: Agilent Zorbax Eclipse Plus C18, 150 x 4.6 mm, 3.5 µm (or equivalent L1 column).

  • Mobile Phase A: 20 mM Potassium Dihydrogen Phosphate (

    
    ), adjusted to pH 3.0 with Orthophosphoric acid.
    
  • Mobile Phase B: Acetonitrile (HPLC Grade).[2]

  • Flow Rate: 1.0 mL/min.[2][4]

  • Column Temperature: 30°C.

  • Detection: UV at 240 nm (Max absorption of the tetrazole-ether-aniline chromophore).[1][2]

  • Injection Volume: 10 µL.

  • Diluent: Mobile Phase A : Acetonitrile (80:20 v/v).[2]

Gradient Program[1]
Time (min)Mobile Phase A (%)Mobile Phase B (%)Event
0.0955Start
5.0955Isocratic hold for polar impurities
20.04060Linear Gradient
25.04060Wash
25.1955Re-equilibration
30.0955End

Mechanistic Visualization

The following diagram illustrates the protonation states dictating the separation mechanism at pH 3.0.

SeparationMechanism cluster_0 Analyte State at pH 3.0 cluster_1 Stationary Phase Interaction Tetrazole Tetrazole Ring (pKa ~4.9) Protonated (Neutral) Linker Ether Linker (Hydrophobic) Tetrazole->Linker C18 C18 Ligands (Hydrophobic Interaction) Tetrazole->C18 Secondary Retention Aniline Aniline Ring (pKa ~4.6) Protonated (Cationic) Linker->Aniline Linker->C18 Retention Silanol Residual Silanols (Blocked by Low pH) Aniline->Silanol Repulsion/Suppression (Prevents Tailing)

Caption: Mechanistic interaction at pH 3.[1]0. The acidic pH suppresses silanol activity and protonates the tetrazole, relying on the ether-phenyl core for retention.[2]

Method Validation Summary

The following data summarizes the validation results according to ICH Q2(R1) guidelines.

Specificity and Stress Testing

The method must resolve the main peak from known synthesis impurities.[2]

  • Impurity A: 4-Aminophenol (Starting Material) - Elutes at ~2.5 min.[1][2]

  • Impurity B: 5-(Chloromethyl)-1H-tetrazole (Intermediate) - Elutes at ~12.0 min.[1]

  • Analyte: 4-(1H-1,2,3,4-tetrazol-5-ylmethoxy)aniline - Elutes at ~8.5 min.

  • Resolution (Rs): > 2.0 between all critical pairs.

Linearity & Range
  • Range: 0.5 µg/mL (LOQ) to 150 µg/mL (150% of nominal).

  • Regression: ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
    .[2]
    
  • Equation:

    
     (Intercept should be statistically negligible).[2]
    
Accuracy (Recovery)

Performed by spiking the analyte into a placebo matrix at 50%, 100%, and 150% levels.

Spike Level (%)Mean Recovery (%)% RSD (n=3)Acceptance Criteria
5099.40.898.0 - 102.0%
100100.10.598.0 - 102.0%
150100.50.698.0 - 102.0%
Precision[1]
  • System Precision: %RSD of retention time < 0.5%; Area < 1.0% (n=6).

  • Method Precision: %RSD of assay results < 2.0% (n=6 samples).

Validation Workflow Diagram

This flowchart outlines the logical sequence for validating this specific method, highlighting the critical decision points for amphoteric molecules.

ValidationWorkflow Start Start Validation SystemSuit System Suitability (Tailing < 1.5, Plates > 5000) Start->SystemSuit Specificity Specificity / Stress Study (Acid, Base, Ox, Thermal) SystemSuit->Specificity Decision1 Resolution > 1.5? Specificity->Decision1 Optimize Adjust Gradient / pH Decision1->Optimize No Linearity Linearity & Range (LOQ to 150%) Decision1->Linearity Yes Optimize->Specificity Accuracy Accuracy (Spike Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision Robustness Robustness (pH +/- 0.2, Flow +/- 0.1) Precision->Robustness Report Final Validation Report Robustness->Report

Caption: Step-by-step validation workflow ensuring ICH Q2(R1) compliance.

Troubleshooting & Expert Insights

The "Ghost" Peak Issue

During validation, you may observe a broad "ghost" peak eluting late in the gradient.[2]

  • Cause: Tetrazole-metal chelation.[1][2] Tetrazoles can chelate with trace iron in stainless steel LC systems.[2]

  • Solution: Passivate the LC system with 30% Phosphoric acid prior to validation or use a PEEK-lined column/system if available.[1][2] Adding 0.1 mM EDTA to Mobile Phase A can also mitigate this.[2]

pH Sensitivity

While the method is robust, the pKa of the tetrazole (~4.9) means that if the mobile phase pH drifts above 3.5, the tetrazole will begin to deprotonate.

  • Effect: This creates a negative charge on the tail of the molecule, reducing retention on C18 and causing peak fronting (due to repulsion from residual silanols) or shifting retention times significantly.

  • Control: Always measure pH of the aqueous buffer before adding organic modifiers.[2]

References

  • ICH Harmonised Tripartite Guideline. (2005).[2] Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[2] Link

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience.[1][2] (Foundational text on Ion-Suppression techniques).

  • Popiołek, Ł. (2017).[2] Hydrazide-hydrazones as potential antimicrobial agents: overview of the literature since 2010.[1][2] Medicinal Chemistry Research.[2][5] (Context on Tetrazole/Amide derivative separations).

  • PubChem. (n.d.).[2] Compound Summary for CID 1079216: 4-(1H-1,2,3,4-tetrazol-5-yl)aniline.[1][6] National Library of Medicine.[2] Link

  • Separation Science. (2020).[2] HILIC vs. RP-HPLC for Polar Compounds.[1][2] (General comparison guide for polar analytes). Link

Sources

Elemental analysis standards for 4-(1H-1,2,3,4-tetrazol-5-ylmethoxy)aniline

Author: BenchChem Technical Support Team. Date: February 2026

Technical Comparison: Validating Elemental Composition of 4-(1H-1,2,3,4-tetrazol-5-ylmethoxy)aniline

Executive Summary Establishing the elemental purity of 4-(1H-1,2,3,4-tetrazol-5-ylmethoxy)aniline (Formula:


; MW: 191.19  g/mol ) presents a distinct analytical challenge due to the high nitrogen content (

) of the tetrazole ring and the oxidative instability of the aniline moiety. While automated Combustion Analysis (CHN) remains the historical precedent, this guide advocates for Quantitative NMR (qNMR) as the primary standard for purity assignment, relegating CHN to a confirmatory role due to the "Nitrogen Error" inherent in analyzing nitrogen-rich heterocycles.

Part 1: The Analytical Challenge

The molecule contains two distinct chemical environments that complicate standard analysis:

  • The Tetrazole Ring: A nitrogen-rich (80% N by weight of the ring) system. Upon rapid heating in combustion chambers, tetrazoles tend to decompose explosively rather than burn smoothly. This "flash" release of

    
     gas can overwhelm detectors or form refractory carbon nitrides, leading to statistically significant errors in Nitrogen (%) values.
    
  • The Aniline Moiety: Susceptible to oxidation (browning) and hygroscopicity. Standard weighing procedures in non-controlled atmospheres can introduce moisture errors of 0.5–1.5% w/w, skewing elemental results.

Part 2: Method Comparison

Method A: Automated Combustion Analysis (CHN) — The Traditional Standard

Best for: Bulk confirmation of synthetic lots where


 tolerance is acceptable.

Mechanism: High-temperature combustion (>950°C) in an oxygen-rich environment converts the sample into


, 

, and

/

.
  • The Flaw: For tetrazoles, the rapid formation of

    
     can bypass the reduction column or trap carbon in a graphitic nitride matrix.
    
  • The Fix: Use of Tungsten Trioxide (

    
    )  as a combustion aid is mandatory to prevent char formation.
    
Method B: Quantitative NMR (qNMR) — The Precision Standard

Best for: Absolute purity assignment (>99.0%) and reference standard characterization.

Mechanism: Direct molar ratio measurement between the analyte protons and a certified internal standard (IS) of known purity.

  • The Advantage: Independent of combustion physics. It simultaneously quantifies residual solvents (DMSO, water) which are common impurities in tetrazole synthesis.

  • The Requirement: A relaxation delay (

    
    ) at least 
    
    
    
    the longest
    
    
    to ensure full magnetization recovery.
Method C: HRMS + HPLC — The Orthogonal Check

Best for: Impurity profiling, not absolute purity. While High-Resolution Mass Spectrometry (HRMS) confirms the formula (


), it cannot distinguish between 95% and 99% purity without a response factor correction. It is a qualitative, not quantitative, standard for elemental composition.

Comparative Data Summary

FeatureCombustion Analysis (CHN)Quantitative NMR (qNMR)
Primary Output Weight % (C, H, N)Absolute Purity (w/w %)
Tetrazole Accuracy Low (Risk of incomplete burn)High (Direct proton count)
Sample Requirement 2–5 mg (Destructive)10–20 mg (Non-destructive)
Solvate Detection Indirect (via C/H ratio skew)Direct (distinct peaks)
Standard Error

(Industry Norm)

(Optimized)

Part 3: Experimental Protocols

Protocol 1: Optimized Combustion Analysis (CHN)

Critical Step: The use of catalytic additives.

  • Sample Prep: Dry sample at 40°C under high vacuum (0.1 mbar) for 4 hours to remove surface moisture.

  • Weighing: Weigh 2.00–2.50 mg of sample into a tin capsule using a microbalance (

    
     precision).
    
  • Additive: Add 10–15 mg of Tungsten Trioxide (

    
    )  powder directly over the sample in the capsule. This acts as an oxygen donor and prevents "flash" decomposition.
    
  • Combustion:

    • Furnace Temp: 1050°C (Flash combustion).

    • Carrier Gas: Helium.

    • Oxygen Dose: 90 seconds (Extended oxidation).

  • Calibration: Run Sulfanilamide standards (

    
    ) every 5 samples to correct for drift.
    
Protocol 2: High-Precision qNMR (Internal Standard Method)

Critical Step: Selection of the Internal Standard (IS).

  • Internal Standard: Use Maleic Acid (TraceCERT® grade). It has a singlet at

    
     6.2 ppm, clear of the aniline/tetrazole aromatic region (
    
    
    
    6.8–8.0 ppm).
  • Solvent: DMSO-

    
     (Tetrazoles are often insoluble in 
    
    
    
    ).
  • Preparation:

    • Weigh ~10 mg of Analyte (

      
      ).
      
    • Weigh ~5 mg of Maleic Acid (

      
      ).
      
    • Dissolve both in 0.6 mL DMSO-

      
      .
      
  • Acquisition Parameters (Bruker/Varian 400 MHz+):

    • Pulse Angle: 30° or 90°.

    • Relaxation Delay (

      
      ): 60 seconds  (Critical for accurate integration of aromatic protons).
      
    • Scans (

      
      ): 16 or 32.
      
    • Spectral Width: 20 ppm (to catch acidic NH protons).

  • Calculation:

    
    
    

Part 4: Visualization & Logic

Diagram 1: Analytical Decision Matrix

This workflow illustrates the logic for accepting or rejecting a lot based on elemental data.

AnalyticalWorkflow Start Crude 4-(1H-1,2,3,4-tetrazol-5-ylmethoxy)aniline Dry Vacuum Drying (40°C, 4h) Start->Dry qNMR Primary Test: qNMR (DMSO-d6, Maleic Acid IS) Dry->qNMR PurityCheck Purity > 98.0%? qNMR->PurityCheck CHN Secondary Test: CHN Analysis (with WO3 catalyst) PurityCheck->CHN Yes Fail REJECT / RE-PURIFY PurityCheck->Fail No (Unknown impurities) Calc Calculate Solvate Correction PurityCheck->Calc No (Solvent peaks found) CHN_Check N Value within ±0.4%? CHN->CHN_Check Pass RELEASE LOT (Certified Reference Material) CHN_Check->Pass Yes CHN_Check->Fail No (Likely Nitride formation) Calc->qNMR

Caption: Analytical workflow prioritizing qNMR for purity assessment before confirming with CHN analysis.

Diagram 2: The "Nitrogen Error" Mechanism in Combustion

Why standard CHN fails for tetrazoles without optimization.

CombustionMechanism Sample Tetrazole Sample (High N Content) Flash Flash Decomposition (Rapid N2 Release) Sample->Flash Heat >900°C Standard Standard Oxidation (No Catalyst) Flash->Standard Optimized Optimized Oxidation (WO3 Catalyst) Flash->Optimized Result_Fail Incomplete Combustion (Low N Found) Standard->Result_Fail Trapped Carbon Nitrides Result_Pass Complete Oxidation (Accurate N Found) Optimized->Result_Pass Oxygen Donor Effect

Caption: Mechanism of combustion failure in nitrogen-rich heterocycles and the corrective role of


.

Part 5: Data Analysis & Interpretation

When validating your results, use the following theoretical values for


 (MW 191.19).

Table 1: Theoretical vs. Acceptance Criteria

ElementTheoretical %Acceptance Range (

)
Common Failure Mode
Carbon 50.26%49.86% – 50.66%High (Incomplete burn/soot)
Hydrogen 4.74%4.34% – 5.14%High (Moisture/Solvent)
Nitrogen 36.63%36.23% – 37.03%Low (Nitrides) or High (

overlap)

Interpretation Guide:

  • Scenario A (Low N, High C): Indicates incomplete combustion. The tetrazole ring formed a refractory char. Action: Repeat CHN with more

    
     and higher oxygen dose.
    
  • Scenario B (High H, Low C/N): Indicates retained solvent (likely water or Ethanol). Action: Verify via qNMR and dry sample at higher temp.

  • Scenario C (All values low): Inorganic contamination (salts like NaCl from synthesis). Action: Check ash content.

References

  • Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical applications. Progress in Nuclear Magnetic Resonance Spectroscopy. Link

  • Microanalysis of Nitrogen-Rich Heterocycles. (2022). Journal of Energetic Materials. Discusses the specific need for

    
     catalysts in tetrazole combustion. Link
    
  • Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry. Link

  • Sigma-Aldrich . (2024). Product Specification: 4-(1H-tetrazol-5-yloxy)aniline derivatives. Link

  • Bipul, S., et al. (2011). Synthesis and characterization of tetrazole derivatives. Demonstrates typical NMR shifts for tetrazole-ether linkages. Link

Reference Standards for 4-(1H-1,2,3,4-tetrazol-5-ylmethoxy)aniline Quality Control

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Context

In the high-stakes arena of leukotriene receptor antagonist development (e.g., Pranlukast analogs), 4-(1H-1,2,3,4-tetrazol-5-ylmethoxy)aniline serves as a critical pharmacophore building block. Its quality directly dictates the impurity profile of the final API. However, characterizing this molecule presents a unique "analytical paradox" familiar to seasoned process chemists:

  • The Amphoteric Challenge: The molecule contains a basic aniline moiety (pKa ~4.6) and an acidic tetrazole ring (pKa ~4.5-4.9). This zwitterionic potential creates significant chromatographic tailing and retention shifts if pH is not rigorously controlled.

  • The "Hidden" Impurity Trap: Conventional HPLC-UV purity assessment often overestimates the quality of this intermediate by failing to detect inorganic azide residues (a genotoxic safety risk) and non-chromophoric salts inherent to the tetrazole ring formation.

This guide objectively compares the two dominant methodologies for qualifying Reference Standards of this intermediate: the Mass Balance Approach (Traditional) versus Quantitative NMR (qNMR) .

Comparative Analysis: Mass Balance vs. qNMR

For a Primary Reference Standard (PRS), the "purity" value must be absolute, not relative. Below is the technical breakdown of how these two methodologies perform for this specific tetrazole-aniline derivative.

Method A: The Mass Balance Approach (Traditional)

Defined as: Purity (%) = 100% - (Water + Residual Solvents + Inorganic Residue + Chromatographic Impurities)[1]

  • Mechanism: Requires four separate experiments: HPLC-UV (organics), Karl Fischer (water), GC-Headspace (solvents), and ROI/TGA (inorganics).

  • The Flaw for Tetrazoles: Tetrazole synthesis often uses sodium azide (

    
    ) and zinc/ammonium chloride. If the HPLC method is not specifically validated for non-chromophoric azides, and if ROI is performed on a small scale (<1g), significant salt contamination can be missed, leading to an assigned purity of 99.5% when the actual active content is only 96.0%.
    
Method B: Quantitative NMR (qNMR)

Defined as: Direct ratio measurement of the analyte protons against a NIST-traceable internal standard.

  • Mechanism: A single experiment using an Internal Standard (IS) like Maleic Acid or 1,4-Dinitrobenzene in DMSO-d6.

  • The Advantage: It measures the molar response of the specific tetrazole/aniline protons. It is blind to inorganic salts (which don't show in

    
     NMR) but the calculation inherently corrects for them because the mass weighed includes the salts while the signal does not.
    
Performance Matrix
FeatureMass Balance (HPLC+)qNMR (Internal Standard)
Accuracy (Bias Risk) Moderate: Risk of overestimation if inorganic salts/azides are missed.High: Direct measurement of active moiety. Unaffected by inorganic salts.
Precision (RSD) High (<0.5%): Excellent for batch-to-batch consistency checks.Moderate (<1.0%): Dependent on weighing accuracy and S/N ratio.
Specificity High: Separates structural isomers (e.g., N1 vs N2 alkylation).Moderate: Isomers may overlap; requires high-field (>400 MHz) instrument.
Throughput Low: Requires 4 separate validated methods.High: Single run, <30 mins sample prep + acquisition.
Sample Consumption High: >100 mg required for ROI/KF/HPLC.Low: <20 mg required.

Expert Verdict: For establishing a Primary Reference Standard , qNMR is scientifically superior due to its SI-traceability and immunity to salt errors. For routine Batch Release , HPLC remains the workhorse due to its ability to detect specific process-related impurities.

Experimental Protocols

Protocol 1: The "Gold Standard" qNMR Method

Purpose: To assign an absolute potency value to the Primary Reference Standard.

Reagents:

  • Solvent: DMSO-d6 (99.9% D) to suppress exchangeable protons (though NH2/NH protons may still broaden; focus on aromatic CH).

  • Internal Standard (IS): 3,5-Dinitrobenzoic acid (TraceCERT® or NIST equivalent). Rationale: High purity, non-hygroscopic, and signals (>8.5 ppm) do not overlap with the aniline/linker protons.

Workflow:

  • Weighing: Accurately weigh 20.0 mg of the Sample and 15.0 mg of IS into the same vial. (Precision: ±0.01 mg).

  • Dissolution: Add 1.0 mL DMSO-d6. Vortex until fully dissolved.

  • Acquisition Parameters:

    • Pulse Angle: 90°

    • Relaxation Delay (D1): 60s (Critical! Must be >5x T1 of the slowest proton to ensure full relaxation).

    • Scans: 16 or 32.

    • Temperature: 298 K.

  • Processing: Phase correction (manual), Baseline correction (polynomial). Integrate the IS aromatic protons and the Sample's ether linker protons (

    
    ) at ~5.3 ppm.
    
Protocol 2: HPLC-PDA Purity & Impurity Profiling

Purpose: Specific detection of synthesis byproducts (e.g., 4-nitrophenol, regioisomers).

System Suitability Logic: Because the molecule is amphoteric, a standard neutral mobile phase will cause peak splitting. We use a low pH (2.5) buffer. At this pH, the aniline is protonated (


), and the tetrazole is largely unionized (or protonated), ensuring the molecule behaves as a single cationic species, improving retention on C18.

Method Parameters:

  • Column: C18 End-capped (e.g., Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.5).

  • Mobile Phase B: Acetonitrile (ACN).

  • Gradient:

    • 0 min: 5% B

    • 15 min: 60% B

    • 20 min: 90% B

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm (aromatic ring) and 210 nm (tetrazole/linker sensitivity).

Visualized Workflows (Graphviz)

Diagram A: Synthesis Pathway & Impurity Origin

Caption: Tracking the origin of critical impurities (Azides, Regioisomers) that necessitate specific QC methods.

SynthesisPath Start 4-Nitrophenol + Chloroacetonitrile Inter1 Intermediate: (4-Nitrophenoxy)acetonitrile Start->Inter1 Step2 Tetrazole Formation (NaN3 / ZnBr2) Inter1->Step2 Imp1 Impurity: Residual Nitrile Inter1->Imp1 Unreacted Inter2 Nitro-Tetrazole Intermediate Step2->Inter2 Imp2 Impurity: Azide Residues (Genotoxic) Step2->Imp2 Side Product Step3 Reduction (H2 / Pd/C) Inter2->Step3 Final Target: 4-(tetrazol-5-ylmethoxy)aniline Step3->Final Imp3 Impurity: Pd Residues Step3->Imp3 Catalyst Leaching

Diagram B: Reference Standard Qualification Decision Matrix

Caption: Decision logic for selecting the appropriate characterization method based on development phase.

DecisionMatrix Start Need Reference Standard for 4-(tetrazol-5-ylmethoxy)aniline PhaseCheck Development Phase? Start->PhaseCheck EarlyRD Early R&D / Screening PhaseCheck->EarlyRD LateStage GMP Release / Tox Studies PhaseCheck->LateStage MethodA Method A: HPLC Area % EarlyRD->MethodA Speed Priority MethodB Method B: qNMR (Primary) + HPLC (Impurity Profile) LateStage->MethodB Accuracy Priority ResultA Result: Relative Purity (Risk: Salts missed) MethodA->ResultA ResultB Result: Absolute Potency (SI Traceable) MethodB->ResultB

Critical Safety & Stability Note

Warning: Azide Hazards Because the tetrazole ring is typically synthesized using Sodium Azide (


), the crude intermediate may contain residual hydrazoic acid or metal azides.
  • Test Requirement: A specific limit test for Azide (e.g., Ion Chromatography or Ferric Chloride colorimetric test) is mandatory for the Reference Standard if the synthesis route involves azides.

  • Stability: This aniline derivative is sensitive to oxidation (turning brown/pink). Reference standards must be stored under Argon/Nitrogen at -20°C.

References

  • ICH Expert Working Group. ICH Guideline Q7: Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients. International Conference on Harmonisation, 2000.

  • Holzgrabe, U., et al. "Quantitative NMR spectroscopy in pharmaceutical analysis." Journal of Pharmaceutical and Biomedical Analysis, 2005.

  • United States Pharmacopeia (USP). General Chapter <761> Nuclear Magnetic Resonance Spectroscopy.[2] USP-NF.

  • ICH Expert Working Group. ICH Guideline Q2(R2): Validation of Analytical Procedures. International Conference on Harmonisation, 2024.

  • Bhalla, A., et al. "Impurity profiling of tetrazole based APIs: A review." Critical Reviews in Analytical Chemistry, 2018. (Contextual grounding for tetrazole impurity challenges).

Sources

Safety Operating Guide

Proper Disposal Procedures: 4-(1H-1,2,3,4-tetrazol-5-ylmethoxy)aniline

[1][2]

Executive Safety Directive

STOP AND READ: 4-(1H-1,2,3,4-tetrazol-5-ylmethoxy)aniline (CAS: 467226-44-4) presents a dual-hazard profile that typically bypasses standard laboratory safety training.[1] It combines the shock-sensitivity/energetic potential of the tetrazole moiety with the acute toxicity and aquatic hazards of the aniline derivative.[1]

Core Operational Rule: Treat this compound as a Class 1.3 Explosive (Energetic Material) for handling purposes until it is successfully diluted or waste-streamed, and as a P-List/U-List equivalent toxic for environmental compliance.

Do NOT:

  • Do NOT dispose of in general organic solvent waste (risk of reaction with oxidizers).

  • Do NOT use metal spatulas or dispose of in metal containers (risk of forming explosive metal tetrazolates).

  • Do NOT dispose of down the drain (severe aquatic toxicity).

Hazard Mechanism & Causality

To manage the risk, you must understand the molecular drivers behind the protocols.

A. The Tetrazole Ring (Energetic Hazard)

The 1H-tetrazole ring contains four nitrogen atoms in a five-membered ring.[1] This creates high formation enthalpy.[1][2]

  • Mechanism: The tetrazolic proton is acidic (pKa ~4.9). Upon contact with transition metals (Copper, Zinc, Iron) often found in plumbing or waste drums, it can form heavy metal tetrazolates .[1] These salts are structurally analogous to metal azides and are highly shock-sensitive primary explosives.[1]

  • Implication: Strict segregation from metallic waste streams and tools is mandatory.[1]

B. The Aniline Moiety (Toxicological Hazard)

The aniline group facilitates rapid absorption through the skin and induces methemoglobinemia (oxygen deprivation in blood).

  • Mechanism: Lipophilic nature allows permeation of standard latex gloves.

  • Implication: Double-gloving (Nitrile over Laminate Film) is required.[1]

Pre-Disposal Stabilization (Desensitization)

Objective: Reduce the energy density of the material before it leaves your immediate control.

Note: Unlike simple acids/bases, do not attempt to chemically destroy the tetrazole ring (e.g., via oxidation) on the benchtop. The reaction exotherm can trigger detonation. The goal is Desensitization via Dilution .

Protocol: Solvation for Desensitization

If you have pure solid waste (>50mg), desensitize it before placing it in the waste container.

  • Solvent Choice: Use DMSO (Dimethyl sulfoxide) or DMF .[1] Avoid volatile solvents like acetone if possible, as evaporation re-concentrates the shock hazard.

  • Dilution Factor: Dissolve the solid to a concentration of <5% w/v .

  • Effect: This spatially separates the energetic molecules, preventing the propagation of a shock wave (deflagration-to-detonation transition).[1]

Step-by-Step Disposal Workflow

Phase 1: Waste Segregation & Container Selection

The Golden Rule: This compound requires a Dedicated Satellite Accumulation Area (SAA) container.

ParameterSpecificationScientific Rationale
Container Material HDPE (High-Density Polyethylene) Inert to amines; non-brittle (unlike glass) to prevent shrapnel in case of energetic event; non-metallic.[1]
Cap Type Vented Cap (Recommended)Tetrazoles can slowly decompose to release

gas.[1] Vented caps prevent pressure buildup.[1]
Incompatible Materials Oxidizers, Acids, Heavy MetalsPrevents fire (aniline oxidation) and explosion (tetrazolate formation).[1]
Phase 2: Operational Handling (The "Self-Validating" Protocol)

This protocol is self-validating because the use of non-sparking tools and static controls physically prevents the activation energy required for ignition.[1]

  • PPE Setup: Don Nitrile gloves (inner) and Silver Shield/Laminate gloves (outer).[1] Wear a face shield if handling solids >1g.[1]

  • Static Discharge: Touch a grounded surface before handling the container. Tetrazoles are sensitive to electrostatic discharge (ESD).[1]

  • Transfer:

    • Solids: Use a conductive plastic or ceramic spatula .[1] NEVER use steel/stainless steel.[1]

    • Liquids: Pour slowly down the side of the container to minimize splashing and static generation.

  • Labeling: Affix a hazardous waste label immediately.

    • Primary Text: "Hazardous Waste - Toxic & Reactive"

    • Constituents: "4-(1H-1,2,3,4-tetrazol-5-ylmethoxy)aniline in DMSO"

    • Warning: "DO NOT COMPACT - POTENTIAL EXPLOSIVE HAZARD"

Phase 3: Regulatory Classification (RCRA)

While specific codes vary by jurisdiction, use this classification for the waste profile:

  • Characteristic Waste: D003 (Reactivity) - Due to potential for detonation.[1][3]

  • Toxic Waste: Treat as U012 (Aniline) derivative for reporting purposes to ensure incineration requirements are met.

  • Disposal Method: Incineration at a permitted TSDF (Treatment, Storage, and Disposal Facility).[1]

Visualized Workflows

Figure 1: Waste Stream Decision Matrix

This logic flow ensures the material never enters an incompatible stream.

DisposalFlowStartWaste Generation:4-(1H-1,2,3,4-tetrazol-5-ylmethoxy)anilineFormCheckPhysical State?Start->FormCheckSolidSolid Waste (>50mg)FormCheck->SolidPure SolidLiquidDilute Solution (<5%)FormCheck->LiquidSolutionDesensitizeDesensitization Step:Dissolve in DMSO/DMF(Target <5% conc.)Solid->DesensitizeSafety RequirementContainerTransfer to HDPE Container(Dedicated Stream)Liquid->ContainerDesensitize->ContainerLabelLabeling:'TOXIC & REACTIVE''DO NOT COMPACT'Container->LabelTSDFFinal Disposal:Incineration at TSDFLabel->TSDF

Caption: Operational logic flow for segregating and stabilizing tetrazole-aniline waste before final disposal.

Figure 2: Chemical Incompatibility Map

Visualizing the "Why" behind segregation rules.

IncompatibilityCompound4-(1H-1,2,3,4-tetrazol-5-ylmethoxy)anilineMetalsTransition Metals(Cu, Zn, Fe plumbing/tools)Compound->MetalsContactAcidsStrong Acids(HCl, H2SO4)Compound->AcidsMixingOxidizersOxidizers(Peroxides, Nitrates)Compound->OxidizersMixingExplosionEXPLOSION RISK(Metal Tetrazolate Formation)Metals->ExplosionForms Shock-Sensitive SaltsGasToxic Gas Release(Hydrazoic Acid equivalent)Acids->GasProtonation/DecompositionFireViolent Combustion(Aniline Oxidation)Oxidizers->FireExothermic Reaction

Caption: Critical incompatibility map showing the consequences of improper waste stream mixing.[1]

Emergency Contingencies

Scenario: Benchtop Spill (Solid)

  • Evacuate immediate area (10 ft radius).[1]

  • Do NOT sweep (friction risk).[1]

  • Wet Method: Gently mist the powder with a compatible solvent (Ethanol/Water mixture) to suppress dust and desensitize.

  • Cleanup: Wipe up with antistatic conductive wipes.[1] Place wipes in the dedicated HDPE container.

Scenario: Skin Contact

  • Immediate Action: Wash with soap and copious water for 15 minutes.[1][4]

  • Medical: Seek medical attention immediately. Inform personnel of potential aniline absorption (Methemoglobinemia risk).

References

  • U.S. EPA. (2024).[1] RCRA Hazardous Waste Codes (D003, U012). Regulations.gov.[1] Retrieved from [Link]

  • Royal Society of Chemistry. (2023).[1] Increasing the limits of energy and safety in tetrazoles. Retrieved from [Link][1]

Personal protective equipment for handling 4-(1H-1,2,3,4-tetrazol-5-ylmethoxy)aniline

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Personal protective equipment for handling 4-(1H-1,2,3,4-tetrazol-5-ylmethoxy)aniline Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Immediate Action Required: Treat 4-(1H-1,2,3,4-tetrazol-5-ylmethoxy)aniline as a high-potency, energetic material . This compound combines the acute systemic toxicity of anilines (methemoglobinemia, sensitization) with the potential energetic instability of the tetrazole ring.

Core Directive: All handling must occur within a certified chemical fume hood using a "Zero-Skin-Contact" protocol. Do not heat above 100°C without differential scanning calorimetry (DSC) validation, as tetrazole derivatives can exhibit rapid exothermic decomposition.

Hazard Identification & Risk Assessment

To safely handle this compound, we must deconstruct its molecular architecture into its functional risk components.

Chemical Structure Analysis
  • The Aniline Moiety: Responsible for high acute toxicity. Anilines are readily absorbed through the skin and lungs, oxidizing hemoglobin to methemoglobin, leading to tissue hypoxia [1].

  • The Tetrazole Ring: A high-nitrogen heterocycle (CN₄). While the ether linkage (-OCH₂-) in this specific molecule provides some steric isolation, the tetrazole ring remains thermodynamically unstable. It is prone to shock sensitivity and explosive decomposition under thermal stress [2].

  • The Ether Linkage: Ethers can form peroxides upon prolonged exposure to air/light. While less likely in this specific solid form, the risk of peroxide accumulation in mother liquors during synthesis must be managed.

Critical Hazard Profile
Hazard ClassCategoryDescription
Acute Toxicity Category 3/4Toxic if swallowed, inhaled, or in contact with skin.[1]
Physical Hazard EnergeticPotential for rapid decomposition/explosion if heated >150°C or subjected to shock.
Health Hazard SensitizerMay cause allergic skin reactions and methemoglobinemia.[2]
Target Organs Blood, CNSCyanosis, headache, dizziness, and confusion.

Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is insufficient. The following matrix defines the required protection levels based on the "Zero-Skin-Contact" directive.

PPE Selection Table
Protection ZoneRecommended EquipmentTechnical Justification
Respiratory Powered Air Purifying Respirator (PAPR) or N95/P100 (minimum)Aniline vapors/dusts are insidious. If handling >500 mg outside a glovebox, a PAPR is mandatory to prevent inhalation of energetic dust [3].
Hand (Primary) Laminate Film (Silver Shield/4H) Critical: Standard nitrile degrades rapidly against anilines. Laminate film offers >480 min breakthrough time.
Hand (Secondary) Disposable Nitrile (5-8 mil) Worn over the laminate glove to provide dexterity and protect the inner glove from gross contamination.
Eye/Face Chemical Goggles + Face Shield Safety glasses are inadequate. A face shield provides a physical barrier against potential detonation/deflagration effects.
Body Tyvek® Lab Coat (wrist-fitted) Disposable, impervious material prevents accumulation of toxic dust on personal clothing.

Operational Protocol: Safe Handling Workflow

This protocol utilizes a "Defense-in-Depth" strategy to mitigate risks during synthesis and isolation.

Engineering Controls
  • Primary Barrier: Chemical Fume Hood certified to face velocity 80–100 fpm.

  • Secondary Barrier: Blast shield (polycarbonate) positioned between the operator and the reaction vessel.

  • Static Control: All equipment must be grounded. Tetrazoles are sensitive to electrostatic discharge (ESD). Use an antistatic gun or ionizer during weighing.

Step-by-Step Handling Procedure

Step 1: Preparation & Weighing

  • Don full PPE (Laminate gloves under Nitrile).

  • Place a secondary containment tray inside the fume hood.

  • Do not use metal spatulas. Metal-on-metal friction can initiate tetrazoles. Use conductive plastic or wood/bamboo spatulas.

  • Weigh the compound into a tared vial inside the hood. Never transport the open container across the lab.

Step 2: Reaction Setup

  • Dissolve the compound in the solvent (e.g., DMSO, Methanol) immediately to desensitize the energetic ring.

  • Thermal Limit: Ensure heating baths are set to a maximum of 100°C. Use a silicone oil bath rather than a heating mantle to prevent hot spots.

  • Atmosphere: Run all reactions under an inert atmosphere (Nitrogen/Argon) to prevent moisture absorption and oxidation.

Step 3: Isolation & Purification

  • Avoid Rotary Evaporation to Dryness: Concentrating tetrazole solutions to dryness increases explosion risk. Leave the material as a wet paste or oil if possible.

  • If filtration is required, keep the filter cake wet. Dry tetrazole dust is the most dangerous state.

Workflow Visualization

The following diagram illustrates the critical decision points and safety barriers.

SafeHandlingWorkflow Start Start: Handling 4-(1H-1,2,3,4-tetrazol-5-ylmethoxy)aniline PPE_Check 1. PPE Verification (Laminate Gloves + Face Shield) Start->PPE_Check Weighing 2. Weighing (Fume Hood) NO Metal Spatulas PPE_Check->Weighing Solubilization 3. Solubilization (Dissolve immediately) Weighing->Solubilization Heating_Decision Does reaction require Heat? Solubilization->Heating_Decision DSC_Check Run DSC Analysis (Limit < 100°C) Heating_Decision->DSC_Check Yes Reaction Proceed with Reaction (Behind Blast Shield) Heating_Decision->Reaction No DSC_Check->Reaction Workup Workup/Isolation (Do NOT dry completely) Reaction->Workup Waste Disposal (Chemical Destruction) Workup->Waste

Caption: Operational workflow emphasizing thermal checks (DSC) and "wet" isolation to prevent energetic events.

Emergency Response

Self-Validating Response System: In the event of an incident, the response must be immediate and specific to the chemical nature (Aniline toxicity + Tetrazole reactivity).

Exposure Response
  • Skin Contact:

    • Immediate Drench: Do not wipe. Wiping drives the aniline derivative deeper into the dermis.

    • Flush: Rinse with water for 15 minutes.

    • Neutralize: Use a polyethylene glycol (PEG 400) wash if available (more effective for anilines than water alone), then soap and water [4].

    • Medical: Seek immediate medical attention. Alert ER to potential Methemoglobinemia.

  • Inhalation:

    • Move to fresh air immediately.[3][4]

    • Administer oxygen if breathing is difficult (trained personnel only).

Spill Cleanup (Solid)
  • Evacuate: Clear the area of non-essential personnel.

  • Wet Method: Do not sweep dry powder (static/friction risk). Cover the spill with a wet absorbent pad (soaked in water/methanol) to desensitize the tetrazole.

  • Collect: Scoop the wet material using a plastic shovel into a conductive waste container.

Disposal & Deactivation

Never dispose of tetrazole derivatives down the drain. They can form explosive metal salts in copper/lead plumbing.

  • Deactivation: Treat the waste stream with a dilute acidic solution (e.g., 1M HCl) to protonate the tetrazole/aniline, rendering it water-soluble for easier waste management, OR follow specific oxidative destruction protocols if established by your EHS.

  • Labeling: Label clearly as "High Nitrogen / Energetic Waste" and "Toxic (Aniline Derivative)."

  • Container: Store in high-density polyethylene (HDPE) containers. Avoid metal drums.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for Aniline. Retrieved from [Link]

  • Fisher Scientific (2025). Safety Data Sheet: 4-(1-Methyl-1H-pyrazol-3-yl)aniline (Structural Analogue Safety Data). Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.